Nonapeptide-1 acetate salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H87N15O9S.C2H4O2/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3;1-2(3)4/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67);1H3,(H,3,4)/t42-,44-,45-,46-,47+,48+,49-,50-,51-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIETVBVGJPGIIS-UYTYCWBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H91N15O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Nonapeptide-1 as a Melanocortin 1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a synthetic biomimetic peptide, has emerged as a significant antagonist of the melanocortin 1 receptor (MC1R). Its competitive binding to MC1R effectively blocks the physiological actions of its natural agonist, α-melanocyte-stimulating hormone (α-MSH). This antagonism disrupts the downstream signaling cascade responsible for melanogenesis, leading to a reduction in melanin (B1238610) synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative binding affinities, and key experimental methodologies used to characterize Nonapeptide-1's function. Detailed protocols for relevant assays are provided, alongside visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
The melanocortin 1 receptor (MC1R) is a G protein-coupled receptor (GPCR) predominantly expressed in melanocytes.[1][2] Upon activation by α-MSH, MC1R initiates a signaling cascade that is central to the regulation of skin pigmentation.[1] Nonapeptide-1 is a synthetic peptide designed to act as a competitive antagonist at this receptor.[3][4] By mimicking a portion of the α-MSH sequence, Nonapeptide-1 binds to MC1R, thereby preventing α-MSH from initiating the signaling required for melanin production.[4][5] This targeted antagonism makes Nonapeptide-1 a molecule of interest for applications in dermatology and for the study of pigmentation disorders.[6][7]
Mechanism of Action: Competitive Antagonism of MC1R
Nonapeptide-1 functions as a competitive antagonist of the MC1R.[3][8] In the presence of both Nonapeptide-1 and the endogenous agonist α-MSH, the two molecules compete for the same binding site on the receptor.[3][7] Due to its structural similarity, Nonapeptide-1 occupies the receptor's binding pocket, but it does not elicit the conformational change required for receptor activation and downstream signaling.[5][9]
The primary consequence of Nonapeptide-1 binding to MC1R is the inhibition of the adenylyl cyclase pathway.[1] Normally, α-MSH binding to MC1R activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1][10] Elevated intracellular cAMP levels are a critical second messenger in the melanogenesis pathway.[1][11] By blocking α-MSH binding, Nonapeptide-1 effectively prevents this increase in intracellular cAMP.[4][12]
The reduction in cAMP levels has a cascading effect on downstream signaling components. The activation of Protein Kinase A (PKA) is diminished, leading to reduced phosphorylation and activation of the cAMP response element-binding protein (CREB).[11] CREB is a key transcription factor that, when activated, upregulates the expression of the Microphthalmia-associated transcription factor (MITF).[12][13] MITF is considered the master regulator of melanocyte differentiation and melanin synthesis, controlling the transcription of essential melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[12][13] Consequently, the antagonistic action of Nonapeptide-1 leads to the downregulation of these critical enzymes and a subsequent decrease in melanin production.[5][12]
Quantitative Data
The efficacy of Nonapeptide-1 as an MC1R antagonist has been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional inhibition data.
Table 1: Receptor Binding Affinity of Nonapeptide-1
| Parameter | Receptor | Cell Line | Value | Reference(s) |
| Ki | Human MC1R | COS-1 | 40 nM | [12][14] |
| Ki | Human MC3R | COS-1 | 470 nM (0.47 µM) | [12][14] |
| Ki | Human MC4R | COS-1 | 1,340 nM (1.34 µM) | [12][14] |
| Ki | Human MC5R | COS-1 | 2,400 nM (2.4 µM) | [12][14] |
Table 2: Functional Antagonism of Nonapeptide-1
| Assay | Cell Type | Parameter | Value | Reference(s) |
| α-MSH-induced intracellular cAMP accumulation | Melanocytes | IC50 | 2.5 nM | [4][12] |
| α-MSH-induced melanosome dispersion | Melanocytes | IC50 | 11 nM | [4][12] |
| α-MSH-induced melanin synthesis | Melanocytes | Inhibition | ~33% | [5][15] |
| Tyrosinase activity in animal models | - | Inhibition | 25-35% (at 100 µM) | [16] |
| Melanin content in melanocytes | - | Reduction | 27-43% (at 100 µM) | [16] |
Visualizing the Molecular and Experimental Framework
Signaling Pathway of MC1R and a-MSH with Nonapeptide-1 Antagonism
Caption: MC1R signaling pathway and the antagonistic action of Nonapeptide-1.
Logical Relationship of Nonapeptide-1's Competitive Antagonism
Caption: Competitive binding of Nonapeptide-1 and α-MSH to MC1R.
General Experimental Workflow for Assessing Nonapeptide-1 Activity
Caption: General workflow for evaluating Nonapeptide-1's antagonistic effects.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments cited in the characterization of Nonapeptide-1.
MC1R Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of Nonapeptide-1 for the melanocortin 1 receptor.
Principle: This assay measures the ability of unlabeled Nonapeptide-1 to compete with a radiolabeled ligand (e.g., [125I]-NDP-α-MSH) for binding to MC1R expressed in a suitable cell line (e.g., COS-1).
Materials:
-
COS-1 cells transiently or stably expressing human MC1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, 0.2% BSA, pH 7.4)
-
Radiolabeled ligand: [125I]-NDP-α-MSH
-
Unlabeled Nonapeptide-1 (competitor)
-
Unlabeled α-MSH (for non-specific binding determination)
-
Scintillation vials and scintillation fluid
-
Gamma counter or scintillation counter
Procedure:
-
Cell Preparation: Culture MC1R-expressing COS-1 cells to confluency. Harvest and prepare a cell membrane suspension through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding buffer
-
A fixed concentration of [125I]-NDP-α-MSH (typically at or below its Kd value).
-
Increasing concentrations of unlabeled Nonapeptide-1.
-
For total binding, add only the radiolabeled ligand and buffer.
-
For non-specific binding, add the radiolabeled ligand and a high concentration of unlabeled α-MSH.
-
-
Incubation: Add the cell membrane preparation to each well/tube. Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of Nonapeptide-1 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Nonapeptide-1 concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Intracellular cAMP Accumulation Assay
Objective: To measure the inhibitory effect of Nonapeptide-1 on α-MSH-induced cAMP production.
Principle: This is a functional assay that quantifies the level of intracellular cAMP in response to receptor activation or inhibition. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
Materials:
-
Melanocytes or other cells expressing MC1R
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
α-MSH (agonist)
-
Nonapeptide-1 (antagonist)
-
cAMP assay kit (e.g., HTRF-based) containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) to prevent cAMP degradation.
-
Antagonist Addition: Add serial dilutions of Nonapeptide-1 to the wells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of α-MSH (typically the EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP-cryptate antibody) according to the kit manufacturer's instructions.
-
Measurement: After a final incubation period, read the plate on an HTRF-compatible microplate reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and use a cAMP standard curve to convert these ratios into cAMP concentrations. Plot the cAMP concentration against the logarithm of the Nonapeptide-1 concentration to determine the IC50 value.
Melanin Content Assay
Objective: To quantify the effect of Nonapeptide-1 on melanin production in melanocytes.
Principle: Melanin is extracted from cultured cells and its quantity is determined spectrophotometrically.
Materials:
-
B16F10 melanoma cells or primary melanocytes
-
Cell culture medium
-
α-MSH
-
Nonapeptide-1
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of Nonapeptide-1 in the presence or absence of an α-MSH stimulus. Culture for an extended period (e.g., 72 hours).
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization. Centrifuge to obtain cell pellets.
-
Melanin Solubilization: Resuspend the cell pellets in the lysis buffer (1N NaOH with 10% DMSO). Incubate at a high temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.
-
Quantification: Measure the absorbance of the solubilized melanin at 405 nm or 475 nm using a spectrophotometer.
-
Normalization: In a parallel set of wells, determine the total protein concentration (e.g., using a BCA or Bradford assay) to normalize the melanin content to the amount of protein.
-
Data Analysis: Express the results as a percentage of the control (untreated or α-MSH-treated cells).
Tyrosinase Activity Assay
Objective: To measure the effect of Nonapeptide-1 on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
Principle: This assay measures the enzymatic conversion of L-DOPA to dopachrome (B613829), which can be quantified by its absorbance at 475 nm.
Materials:
-
Cell lysates from treated melanocytes or purified mushroom tyrosinase
-
Phosphate (B84403) buffer (pH 6.8)
-
L-DOPA solution
-
Spectrophotometer or microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from melanocytes treated with Nonapeptide-1 as described in the melanin content assay.
-
Reaction Mixture: In a 96-well plate, add the cell lysate or purified tyrosinase to the phosphate buffer.
-
Substrate Addition: Initiate the reaction by adding the L-DOPA solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of dopachrome formation (the slope of the linear portion of the absorbance vs. time curve). Express the tyrosinase activity as a percentage of the control.
Western Blot Analysis
Objective: To determine the effect of Nonapeptide-1 on the protein expression levels of key melanogenic factors (MC1R, MITF, tyrosinase, TRP-1, TRP-2).
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
Materials:
-
Cell lysates from treated melanocytes
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for MC1R, MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band.
Conclusion
Nonapeptide-1 is a well-characterized competitive antagonist of the melanocortin 1 receptor. Its ability to selectively bind to MC1R and inhibit the α-MSH-induced signaling cascade provides a clear mechanism for its observed effects on reducing melanin synthesis. The quantitative data on its binding affinity and functional inhibition, combined with detailed experimental protocols, offer a robust framework for its continued investigation and potential applications in dermatological research and development. The visual diagrams provided in this guide serve to simplify the complex biological processes and experimental designs, making this information more accessible to the scientific community.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Nonapeptide-1 [shop.labclinics.com]
- 5. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 6. ulprospector.com [ulprospector.com]
- 7. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. 3.2. In Vitro Tyrosinase Inhibitory Assay [bio-protocol.org]
- 11. In situ melanin assay for MSH using mouse B16 melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. activepeptide.com [activepeptide.com]
- 16. benchchem.com [benchchem.com]
Nonapeptide-1: A Deep Dive into Tyrosinase Inhibition and Melanogenesis Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a biomimetic peptide, has garnered significant attention in the fields of dermatology and cosmetic science for its potent ability to modulate skin pigmentation. This technical guide provides a comprehensive overview of the core mechanisms of Nonapeptide-1, with a primary focus on its inhibitory effects on tyrosinase activity and its broader influence on the melanogenesis signaling cascade. This document synthesizes key quantitative data, details established experimental protocols for its evaluation, and visualizes the intricate molecular pathways and experimental workflows.
Introduction
Melanin (B1238610), the primary pigment responsible for skin, hair, and eye color, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to various hyperpigmentary disorders such as melasma, sunspots, and post-inflammatory hyperpigmentation. A key enzyme in this process is tyrosinase, which catalyzes the rate-limiting steps of melanin synthesis. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening and depigmenting agents. Nonapeptide-1 has emerged as a promising candidate due to its specific mechanism of action and favorable safety profile.
Mechanism of Action of Nonapeptide-1
Nonapeptide-1's primary mechanism of action is the competitive antagonism of the Melanocortin 1 Receptor (MC1R) on melanocytes.[1][2] By mimicking the alpha-melanocyte-stimulating hormone (α-MSH), Nonapeptide-1 binds to MC1R without activating it, thereby blocking the downstream signaling cascade that leads to melanin production.[2][3]
This initial receptor binding event triggers a series of downstream effects:
-
Inhibition of cAMP Production: Activation of MC1R by α-MSH typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Nonapeptide-1 effectively inhibits this α-MSH-induced cAMP production.
-
Downregulation of MITF: The reduction in cAMP levels leads to the downregulation of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression.[1]
-
Suppression of Melanogenic Enzymes: Consequently, the expression of key enzymes in the melanin synthesis pathway, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), is significantly diminished.[1][4]
This multifaceted inhibition ultimately results in a decrease in melanin synthesis and a reduction in overall skin pigmentation.[5]
Signaling Pathway of Nonapeptide-1 in Melanogenesis Inhibition
Quantitative Data on Nonapeptide-1 Activity
The inhibitory efficacy of Nonapeptide-1 has been quantified in numerous in vitro studies. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Activity of Nonapeptide-1
| Parameter | Value | Cell Line / System | Reference |
| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | [6] |
| IC50 for α-MSH-induced cAMP inhibition | 2.5 nM | Melanocytes | [6] |
| IC50 for α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | [6] |
| Reduction in Melanin Synthesis | ~33% | Melanocytes | [5] |
Table 2: Downregulation of Melanogenic Factors by Nonapeptide-1
| Factor | Effect | Cell Line | Condition | Reference |
| MITF | Significantly Diminished Expression | HaCaT and HEM cells | With and without UVA radiation | [1] |
| Tyrosinase (TYR) | Significantly Diminished Expression | HaCaT and HEM cells | With and without UVA radiation | [1] |
| TRP-1 | Significantly Diminished Expression | HaCaT and HEM cells | With and without UVA radiation | [1] |
| TRP-2 | Significantly Diminished Expression | HaCaT and HEM cells | With and without UVA radiation | [1] |
Table 3: Clinical Efficacy of Nonapeptide-1
| Study Type | Formulation | Duration | Key Findings | Reference |
| Double-blind, clinical study | 4% Nonapeptide-1 (topical) | 8 weeks | Notable improvement in hyperpigmented lesions | [2] |
| Prospective, double-blinded, parallel-group, randomized controlled pilot study | Not specified | 8 months | Observable amelioration in severity scores of melasma and mean melanin index | [1] |
| Clinical Study | 5ppm Nonapeptide-1 (topical) | 56 days | Skin lightening (ΔL) increased by 6.42% | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of Nonapeptide-1.
In Vitro Mushroom Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Test compound (Nonapeptide-1) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of Nonapeptide-1 and a positive control (e.g., Kojic Acid) in the buffer.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of Nonapeptide-1 or control.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).[7]
-
Initiate the reaction by adding a specific volume of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.[7]
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: Mushroom Tyrosinase Inhibition Assay
Cellular Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the melanin content in cultured melanoma cells after treatment with a test compound.
Materials:
-
B16F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM) with supplements
-
α-MSH (optional, to stimulate melanogenesis)
-
Nonapeptide-1
-
Phosphate-Buffered Saline (PBS)
-
1 M NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of approximately 1.25 x 10^5 cells/mL and incubate for 24 hours.[8]
-
Replace the medium with fresh medium containing various concentrations of Nonapeptide-1 (and α-MSH if stimulating melanogenesis).
-
Incubate the cells for an additional 48-72 hours.[9]
-
Wash the cells twice with PBS and harvest them.[8]
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the melanin in the pellet by adding 1 M NaOH containing 10% DMSO and incubating at 80°C.[8]
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader to determine the relative melanin content.[8]
-
Normalize the melanin content to the total protein concentration of the cell lysate, if desired.
Experimental Workflow: Cellular Melanin Content Assay
Conclusion
Nonapeptide-1 presents a highly targeted and effective approach to the inhibition of melanogenesis. Its primary action as a competitive antagonist of the MC1R initiates a cascade of events that ultimately leads to the downregulation of tyrosinase and other key melanogenic enzymes. The quantitative data from in vitro and clinical studies support its efficacy in reducing melanin synthesis and improving hyperpigmentary conditions. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of Nonapeptide-1 and other novel depigmenting agents. For researchers and professionals in drug development, Nonapeptide-1 represents a significant advancement in the modulation of skin pigmentation with a strong scientific foundation.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 4. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Nonapeptide-1: A Technical Guide to Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1 is a synthetic biomimetic peptide that has garnered significant interest in the fields of dermatology and cosmetology for its potent skin-lightening properties. Structurally, it is a nine-amino-acid peptide that acts as a competitive antagonist of the melanocortin 1 receptor (MC1R). By blocking the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R, Nonapeptide-1 effectively inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis. This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of Nonapeptide-1, supplemented with detailed experimental protocols and visual representations of its biological pathways.
Structure and Chemical Properties
Nonapeptide-1 is a synthetic peptide with a well-defined primary structure and specific chemical characteristics that contribute to its biological activity.
Amino Acid Sequence and Structure
The amino acid sequence of Nonapeptide-1 is Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2[1][2]. The presence of D-amino acids (D-Phe and D-Trp) is a key structural feature that enhances its stability and resistance to enzymatic degradation compared to peptides composed solely of L-amino acids.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Nonapeptide-1 is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C61H87N15O9S | [3][4][5][6] |
| Molecular Weight | ~1206.5 g/mol | [3][4][5][6][7] |
| Appearance | White to off-white powder | [3][4][8] |
| Solubility | Soluble in water (≥0.1g/ml) | [3][4] |
| Storage | For long-term storage, it is recommended to store at -20°C. | [2][4] |
| CAS Number | 158563-45-2 | [1][3][4] |
Mechanism of Action: Antagonism of the MC1R Signaling Pathway
Nonapeptide-1 exerts its skin-lightening effects by competitively inhibiting the melanocortin 1 receptor (MC1R), a key regulator of melanin production in melanocytes.
The MC1R Signaling Cascade
The binding of α-MSH to MC1R, a Gs protein-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[9][10]. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and melanin synthesis. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), ultimately leading to the production of melanin[11].
Inhibition by Nonapeptide-1
Nonapeptide-1 acts as a competitive antagonist at the MC1R[1][6][12][13]. It mimics the structure of α-MSH and binds to the receptor without activating it. This competitive binding prevents α-MSH from binding and initiating the downstream signaling cascade. Consequently, the activation of adenylyl cyclase, production of cAMP, and subsequent activation of PKA, CREB, and MITF are all inhibited. This leads to a downregulation of tyrosinase and other melanogenic enzymes, resulting in a decrease in melanin synthesis[7][14][15].
The following diagram illustrates the MC1R signaling pathway and the inhibitory action of Nonapeptide-1.
Quantitative Inhibition Data
Studies have quantified the inhibitory potency of Nonapeptide-1.
| Parameter | Value | Reference |
| Ki for MC1R | 40 nM | [11] |
| IC50 for α-MSH-induced cAMP increase | 2.5 nM | [11] |
| IC50 for α-MSH-induced melanosome dispersion | 11 nM | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of Nonapeptide-1.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of Nonapeptide-1 on melanocytes or other cell lines.
Materials:
-
B16F10 murine melanoma cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Nonapeptide-1 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5][17]
-
Microplate reader
Procedure:
-
Seed B16F10 cells into a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.[14]
-
Treat the cells with various concentrations of Nonapeptide-1 and incubate for the desired period (e.g., 24 or 48 hours).[14]
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[16][17]
-
Incubate the plate for 1 to 4 hours at 37°C.[16]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16][17]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the untreated control.
Melanin Content Assay
This protocol quantifies the amount of melanin produced by cells treated with Nonapeptide-1.
Materials:
-
Treated and untreated B16F10 cells from 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO[1]
-
Microplate reader
Procedure:
-
Culture B16F10 cells in 6-well plates and treat with Nonapeptide-1 and/or α-MSH for 48-72 hours.[1][14]
-
Harvest the cells by scraping or trypsinization and pellet them by centrifugation.
-
Dissolve the cell pellets in 1 N NaOH containing 10% DMSO.[1]
-
Incubate at 70°C for 1 hour to solubilize the melanin.[1]
-
Measure the absorbance of the supernatant at 405 nm or 492 nm using a microplate reader.[3][15]
-
Normalize the melanin content to the total protein content of the cells, determined by a separate protein assay (e.g., BCA assay).
Tyrosinase Activity Assay
This protocol measures the activity of tyrosinase, the key enzyme in melanin synthesis, in cells treated with Nonapeptide-1.
Materials:
-
Treated and untreated B16F10 cells
-
Lysis buffer (e.g., 1% Triton X-100 in phosphate (B84403) buffer)[15]
-
Microplate reader
Procedure:
-
Culture and treat B16F10 cells as described for the melanin content assay.
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Add the cell lysate supernatant to a 96-well plate.
-
Add freshly prepared L-DOPA solution to each well.
-
Incubate the plate at 37°C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm or 510 nm at regular intervals.[2]
-
Calculate the tyrosinase activity based on the rate of dopachrome formation.
Conclusion
Nonapeptide-1 is a well-characterized synthetic peptide with a clear mechanism of action as an MC1R antagonist. Its ability to inhibit melanin synthesis without significant cytotoxicity makes it a promising ingredient for cosmetic and therapeutic applications aimed at reducing hyperpigmentation. The experimental protocols provided in this guide offer a standardized approach for researchers to evaluate the efficacy and safety of Nonapeptide-1 and similar compounds. Further research may focus on optimizing delivery systems to enhance its skin penetration and bioavailability.
References
- 1. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 7. biotechpeptides.com [biotechpeptides.com]
- 8. researchgate.net [researchgate.net]
- 9. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. prezi.com [prezi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Nonapeptide-1 on Melanocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of Nonapeptide-1 on melanocytes. It is designed to be a comprehensive resource, detailing the molecular mechanisms, quantitative effects on melanogenesis, and the experimental protocols utilized to elucidate these properties. This document aims to support further research and development in the fields of dermatology, cosmetology, and pharmacology.
Core Mechanism of Action: Competitive Antagonism of MC1R
Nonapeptide-1 functions as a biomimetic peptide, structurally mimicking a portion of the alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Its primary mechanism of action is the competitive antagonism of the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[3][4][5] By binding to MC1R, Nonapeptide-1 effectively blocks the binding of the endogenous agonist, α-MSH.[3][4][5] This action prevents the initiation of the downstream signaling cascade that leads to melanin (B1238610) synthesis.[3][4]
This competitive binding has been quantified, with Nonapeptide-1 exhibiting a high affinity for MC1R, with a reported Ki of 40 nM.[2][6] Its selectivity for MC1R is notable when compared to other melanocortin receptors, such as MC3R, MC4R, and MC5R, for which it has significantly lower binding affinities.[2][6]
Downstream Signaling Cascade Inhibition
The binding of α-MSH to MC1R typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[3][7][8] Phosphorylated CREB then upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis.[3][7][8]
By preventing the initial binding of α-MSH, Nonapeptide-1 effectively inhibits this entire cascade. In vitro studies have demonstrated that Nonapeptide-1 potently inhibits α-MSH-induced intracellular cAMP accumulation with an IC50 of 2.5 nM.[6] This leads to a subsequent downregulation of MITF expression.[7][9] As a consequence of reduced MITF, the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), is significantly diminished.[7][9]
Quantitative Effects on Melanogenesis
The inhibitory action of Nonapeptide-1 on the melanogenesis signaling pathway translates to a quantifiable reduction in melanin synthesis and tyrosinase activity in vitro.
| Parameter | Effect of Nonapeptide-1 | Concentration/Condition | Cell Type | Reference |
| MC1R Binding Affinity (Ki) | 40 nM | N/A | COS-1 cells expressing human MC1R | [2][6] |
| α-MSH-induced cAMP Inhibition (IC50) | 2.5 nM | α-MSH stimulated | Melanocytes | [6] |
| α-MSH-induced Melanosome Dispersion Inhibition (IC50) | 11 nM | α-MSH stimulated | Melanocytes | [6] |
| Melanin Synthesis Inhibition | ~33% reduction | Not specified | Melanocytes | [9][10] |
| Melanin Synthesis Inhibition | Inhibition of basal and UVA-induced melanin increase | 20 µM | Human epidermal melanocytes (HEM) and HaCaT cells | [6] |
| Gene Expression | Downregulation of MC1R, tyrosinase, TRP1, TRP2, and MITF | 20 µM | HaCaT cells and HEM cells | [6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the effects of Nonapeptide-1 on melanocytes.
Cell Culture
-
Cell Line: B16F10 mouse melanoma cells or primary human epidermal melanocytes (HEMn) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For primary melanocytes, specialized melanocyte growth medium is required.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Nonapeptide-1 Treatment
-
Seed melanocytes in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.
-
Prepare stock solutions of Nonapeptide-1 in a suitable solvent (e.g., sterile water or DMSO) and dilute to the desired final concentrations in the culture medium.
-
Replace the existing medium with the medium containing various concentrations of Nonapeptide-1.
-
For stimulated conditions, co-treat cells with an inducer of melanogenesis, such as α-MSH (typically 100-200 nM).
-
Incubate the cells for the desired period (e.g., 48-72 hours).
Melanin Content Assay
This assay quantifies the amount of melanin produced by the cultured melanocytes.
Protocol:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization and pellet them by centrifugation.
-
Lyse the cell pellet in 1N NaOH (or a lysis buffer containing NaOH and DMSO) and incubate at an elevated temperature (e.g., 80-90°C) for 1-2 hours to solubilize the melanin.
-
Centrifuge the lysate to pellet any insoluble debris.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength between 405 nm and 490 nm using a microplate reader.
-
Quantify the melanin content by comparing the absorbance values to a standard curve generated with known concentrations of synthetic melanin.
-
Normalize the melanin content to the total protein concentration or cell number.
Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
Protocol:
-
Following treatment, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, mix an equal amount of protein from each sample with a solution of L-DOPA (the substrate for tyrosinase).
-
Incubate the plate at 37°C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.
-
The tyrosinase activity is proportional to the rate of increase in absorbance.
Western Blot Analysis
This technique is used to determine the protein expression levels of key molecules in the melanogenesis pathway.
Protocol:
-
Prepare protein lysates from treated cells as described for the tyrosinase activity assay.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-MITF, anti-tyrosinase, anti-TRP1, anti-TRP2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.
Conclusion
Nonapeptide-1 demonstrates significant and quantifiable inhibitory effects on melanogenesis in vitro. Its well-defined mechanism of action, centered on the competitive antagonism of the MC1R, provides a strong scientific basis for its application in modulating skin pigmentation. The experimental protocols detailed herein offer a robust framework for the continued investigation and development of Nonapeptide-1 and other peptide-based agents for dermatological and cosmetic applications. This guide serves as a foundational resource for researchers and professionals seeking to further explore the therapeutic and commercial potential of this potent peptide.
References
- 1. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanogenesis Effect of 7-acetoxy-4-methylcoumarin in B16F10 Melanoma Cells | MDPI [mdpi.com]
- 3. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MC1R signaling through the cAMP-CREB/ATF-1 and ERK-NFκB pathways accelerates G1/S transition promoting breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Skin whitening - Wikipedia [en.wikipedia.org]
- 8. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
The Cellular Journey of Nonapeptide-1: A Technical Guide to Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a synthetic peptide composed of nine amino acids, has garnered significant interest in dermatology and cosmetology for its skin-lightening properties.[1][2] Its primary mechanism of action is the competitive antagonism of the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) predominantly expressed on melanocytes.[3][4][5] By blocking the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), Nonapeptide-1 effectively inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[6][7] While its effects on melanogenesis are well-documented, the cellular uptake and subsequent subcellular localization of Nonapeptide-1 itself remain areas of active investigation. This technical guide provides a comprehensive overview of the known interactions of Nonapeptide-1 at the cellular level, details hypothesized uptake mechanisms based on GPCR biology, and offers detailed experimental protocols for researchers to investigate its cellular trafficking.
Mechanism of Action at the Cell Surface
Nonapeptide-1 functions as a competitive antagonist at the MC1R.[4][7] This interaction prevents the conformational changes in the receptor that are necessary to activate the associated Gs protein, thereby inhibiting the production of cyclic AMP (cAMP) by adenylyl cyclase.[8][9] The reduction in intracellular cAMP levels leads to the downregulation of key enzymes and transcription factors involved in melanin production, such as tyrosinase and microphthalmia-associated transcription factor (MITF).[1]
Signaling Pathway at the Plasma Membrane
The binding of Nonapeptide-1 to MC1R interrupts the α-MSH-induced signaling pathway, as illustrated in the diagram below.
Cellular Uptake and Localization: A Hypothesized Pathway
Currently, there is a lack of direct experimental evidence detailing the cellular uptake and subcellular localization of Nonapeptide-1. However, based on the well-established trafficking of other GPCR ligands, a putative pathway can be proposed.[10][11][12] Ligand-bound GPCRs are often internalized via endocytosis. As an antagonist, Nonapeptide-1 may not induce receptor internalization as robustly as an agonist. If internalization does occur, it is likely to be clathrin-mediated, leading to the formation of endosomes. The fate of the internalized Nonapeptide-1 and MC1R complex could involve recycling back to the plasma membrane or degradation in lysosomes.
Quantitative Data
As of the latest literature review, there is no specific quantitative data available on the cellular uptake and localization of Nonapeptide-1. The table below is provided as a template for researchers to populate as data becomes available.
| Parameter | Value | Cell Line | Experimental Condition | Reference |
| Uptake Efficiency (%) | Data Not Available | |||
| Internalization Rate (t½) | Data Not Available | |||
| Subcellular Localization | ||||
| Plasma Membrane (%) | Data Not Available | |||
| Endosomes (%) | Data Not Available | |||
| Lysosomes (%) | Data Not Available | |||
| Cytosol (%) | Data Not Available | |||
| Nucleus (%) | Data Not Available |
Experimental Protocols
To facilitate the investigation of Nonapeptide-1's cellular journey, the following detailed experimental protocols are provided. These protocols are adapted from established methods for studying peptide and GPCR internalization.[13][14][15][16]
Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of fluorescently-labeled Nonapeptide-1 uptake by a cell population.
Workflow Diagram:
Methodology:
-
Cell Culture: Plate human melanocytes or an MC1R-expressing cell line (e.g., B16-F10 melanoma cells) in 6-well plates and culture to 80-90% confluency.
-
Peptide Labeling: Synthesize Nonapeptide-1 with a fluorescent tag (e.g., FITC, Alexa Fluor 488).
-
Incubation: Replace the culture medium with serum-free medium containing various concentrations of fluorescently-labeled Nonapeptide-1 (e.g., 1, 5, 10 µM). Incubate for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C. Include a control at 4°C to assess energy-dependent uptake.
-
Washing: Aspirate the peptide solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound peptide.
-
Detachment: Detach the cells using trypsin-EDTA.
-
Quenching (Optional): To distinguish between membrane-bound and internalized peptide, resuspend a parallel set of samples in a solution containing a membrane-impermeant quencher like trypan blue before analysis.[13]
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity will be proportional to the amount of cell-associated peptide.
Subcellular Localization by Confocal Microscopy
This protocol enables the visualization of Nonapeptide-1's location within the cell.
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with fluorescently-labeled Nonapeptide-1 as described in the flow cytometry protocol.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If intracellular organelle staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Organelle Staining: Incubate with specific fluorescent markers for organelles of interest (e.g., Rab5 antibody for early endosomes, LAMP1 antibody for lysosomes, DAPI for the nucleus).[17]
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Acquire images using a confocal laser scanning microscope. Co-localization analysis can be performed to determine the subcellular distribution of Nonapeptide-1.[18][19]
MC1R Binding and Internalization by Radioligand Assay
This protocol can be used to quantify the binding of Nonapeptide-1 to MC1R and to measure receptor internalization.
Methodology:
-
Radiolabeling: Synthesize a radiolabeled version of an MC1R agonist (e.g., ¹²⁵I-NDP-MSH) as the tracer.[20]
-
Competition Binding Assay:
-
Incubate MC1R-expressing cells with a constant concentration of the radiolabeled agonist and increasing concentrations of unlabeled Nonapeptide-1.
-
After reaching equilibrium, wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
The concentration of Nonapeptide-1 that inhibits 50% of the specific binding of the radioligand (IC50) can be determined.
-
-
Internalization Assay:
-
Incubate cells with the radiolabeled agonist in the presence or absence of Nonapeptide-1 at 37°C for various time points.
-
To differentiate between surface-bound and internalized radioligand, treat the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound ligand.[14]
-
Measure the radioactivity in the acid-wash fraction (surface-bound) and the cell lysate (internalized).
-
The percentage of internalized receptor can be calculated.
-
Conclusion
Nonapeptide-1's primary role as an MC1R antagonist is well-established, providing a clear mechanism for its skin-lightening effects. However, a comprehensive understanding of its cellular uptake and localization is currently lacking in the scientific literature. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate these aspects, which will be crucial for optimizing its therapeutic applications and for the development of novel peptide-based drugs targeting GPCRs. Future studies focusing on these areas will provide invaluable insights into the complete cellular journey of Nonapeptide-1.
References
- 1. activepeptide.com [activepeptide.com]
- 2. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. parkmagazineny.com [parkmagazineny.com]
- 4. theskinbeneath.com [theskinbeneath.com]
- 5. What are MC1R antagonists and how do they work? [synapse.patsnap.com]
- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 7. Nonapeptide-1 (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
- 8. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 9. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. ahajournals.org [ahajournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 14. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 15. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. blochlab.com [blochlab.com]
- 17. researchgate.net [researchgate.net]
- 18. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 20. academic.oup.com [academic.oup.com]
Nonapeptide-1 binding affinity to MC1R
An In-Depth Technical Guide to the Binding Affinity of Nonapeptide-1 for the Melanocortin 1 Receptor (MC1R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, also known as Melanostatine-5, is a synthetic biomimetic peptide renowned for its specific interaction with the Melanocortin 1 Receptor (MC1R).[1][2][3] Structurally, it is a nine-amino-acid peptide designed to mimic the alpha-melanocyte-stimulating hormone (α-MSH).[3][4] Its primary mechanism of action is as a competitive antagonist of MC1R, a G protein-coupled receptor pivotal in skin pigmentation.[1][4][5][6][7] By competitively binding to MC1R on melanocytes, Nonapeptide-1 blocks the binding of the endogenous agonist α-MSH, thereby inhibiting the signaling cascade that leads to melanin (B1238610) synthesis.[4][5][8][9] This targeted action makes Nonapeptide-1 a subject of significant interest in dermatological research and cosmetic science for managing hyperpigmentation.[4][8][9]
Quantitative Binding Affinity Data
Nonapeptide-1 exhibits a high and selective binding affinity for MC1R. The key quantitative metrics, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), have been determined through various in vitro assays. These values are crucial for understanding the peptide's potency and selectivity.
| Parameter | Value | Receptor/Assay | Cell Line | Notes |
| Ki | 40 nM | MC1R | COS-1 cells expressing human receptors | Measures the binding affinity of Nonapeptide-1 to MC1R.[1][2] |
| Ki | 0.47 µM | MC3R | COS-1 cells expressing human receptors | Demonstrates selectivity for MC1R over MC3R.[1] |
| Ki | 1.34 µM | MC4R | COS-1 cells expressing human receptors | Demonstrates selectivity for MC1R over MC4R.[1] |
| Ki | 2.4 µM | MC5R | COS-1 cells expressing human receptors | Demonstrates selectivity for MC1R over MC5R.[1] |
| IC50 | 2.5 nM | α-MSH-induced intracellular cAMP levels | Melanocytes | Measures the functional potency in blocking the downstream signaling cascade.[1] |
| IC50 | 11 nM | α-MSH-induced melanosome dispersion | Melanocytes | Measures the functional potency in inhibiting a key cellular process for pigmentation.[1][5] |
Mechanism of Action and Signaling Pathway
The Melanocortin 1 Receptor is a Gs protein-coupled receptor primarily expressed on the surface of melanocytes.[7][10] The binding of its natural agonist, α-MSH, triggers a signaling cascade that is fundamental to melanogenesis (the production of melanin).
MC1R Signaling Cascade:
-
Agonist Binding: α-MSH, released from keratinocytes in response to stimuli like UV radiation, binds to MC1R.[11]
-
G Protein Activation: This binding event activates the associated Gs protein.[11]
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[10][11]
-
Downstream Signaling: The increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB).
-
Gene Transcription: Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[12] MITF is the master regulator of melanocyte function and survival, and it promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and TRP2.[9][12]
-
Melanin Synthesis: The increased expression of these enzymes leads to the synthesis of eumelanin (B1172464) (black-brown pigment), which is then packaged into melanosomes and transferred to surrounding keratinocytes, resulting in skin pigmentation.[12]
Nonapeptide-1 functions as a competitive antagonist in this pathway. By binding to MC1R, it occupies the receptor's binding site without initiating the downstream signal. This action effectively prevents α-MSH from binding and activating the receptor, thus halting the entire cascade and reducing melanin synthesis.[1][4][8]
Experimental Protocols
The binding affinity of Nonapeptide-1 to MC1R is typically determined using a competitive radioligand binding assay.[13][14][15] This method measures the ability of an unlabeled compound (the competitor, Nonapeptide-1) to displace a radiolabeled ligand that has a known affinity for the receptor.
Representative Protocol: Competitive Radioligand Binding Assay
This protocol is a representative methodology synthesized from standard practices for GPCR binding assays.[16][17]
1. Cell Culture and Membrane Preparation:
-
Cell Line: A suitable cell line, such as COS-1 or HEK-293, is transiently or stably transfected to express the human Melanocortin 1 Receptor (hMC1R). Melanoma cell lines with high endogenous MC1R expression (e.g., A2058) can also be used.[1][16]
-
Culture: Cells are cultured in appropriate media until they reach 80-90% confluency.
-
Homogenization: Cells are harvested and washed in a cold lysis buffer. They are then homogenized using a Dounce or Polytron homogenizer.[17]
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes containing the receptors.[17]
-
Storage: The membrane pellet is resuspended in a buffer, protein concentration is determined (e.g., via BCA assay), and aliquots are stored at -80°C.[17]
2. Binding Assay:
-
Radioligand: A high-affinity radiolabeled MC1R agonist, such as [¹²⁵I]-Nle⁴,D-Phe⁷-α-MSH ([¹²⁵I]-NDP-α-MSH), is used.[16]
-
Assay Buffer: A buffer containing Tris-HCl, MgCl₂, and BSA is prepared.
-
Reaction Setup: The assay is performed in 96-well plates. Each well contains:
-
A fixed amount of cell membrane preparation (e.g., 10-50 µg protein).
-
A fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH), typically near its Kd value.[16]
-
Varying concentrations of the unlabeled competitor (Nonapeptide-1), typically spanning a 5-log unit range.
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-radioactive agonist (e.g., unlabeled α-MSH) to block all specific binding.[18]
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[16][17]
3. Separation and Counting:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[13][17]
-
Washing: The filters are washed multiple times with ice-cold buffer to remove the unbound radioligand.[17][18]
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is quantified using a scintillation counter.[17]
4. Data Analysis:
-
Specific Binding: Calculated for each concentration of Nonapeptide-1 by subtracting the non-specific binding counts from the total binding counts.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the competitor (Nonapeptide-1) concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.[19]
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonapeptide-1 [shop.labclinics.com]
- 3. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]
- 4. theskinbeneath.com [theskinbeneath.com]
- 5. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 6. parkmagazineny.com [parkmagazineny.com]
- 7. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 8. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. researchgate.net [researchgate.net]
- 11. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 16. Enhancing the Efficacy of Melanocortin 1 Receptor-Targeted Radiotherapy by Pharmacologically Upregulating the Receptor in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. espace.library.uq.edu.au [espace.library.uq.edu.au]
Nonapeptide-1 and Its Regulatory Role on Microphthalmia-Associated Transcription Factor (MITF) Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1 has emerged as a significant modulator of skin pigmentation, primarily through its interaction with the melanocortin 1 receptor (MC1R). This technical guide provides an in-depth analysis of the molecular mechanisms underlying Nonapeptide-1's effects, with a core focus on its impact on the expression of the Microphthalmia-Associated Transcription Factor (MITF), a master regulator of melanogenesis. This document summarizes the current understanding of the Nonapeptide-1 signaling pathway, presents available data on its effects on key melanogenic proteins, and provides detailed experimental protocols for the investigation of these effects. The included visualizations of the signaling pathway and experimental workflows offer a clear and concise reference for researchers in the field.
Introduction
Melanin (B1238610) synthesis, or melanogenesis, is a complex physiological process primarily regulated by the master transcription factor, MITF. The dysregulation of this pathway can lead to various hyperpigmentation disorders. Nonapeptide-1, a biomimetic peptide, has garnered significant interest for its skin-lightening properties. Its mechanism of action is centered on its ability to act as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH), thereby inhibiting the entire downstream signaling cascade that leads to melanin production. A crucial consequence of this antagonism is the downregulation of MITF expression, which in turn reduces the transcription of key melanogenic enzymes.
Mechanism of Action: The Nonapeptide-1 Signaling Pathway
Nonapeptide-1 exerts its inhibitory effects on melanogenesis by competitively blocking the binding of α-MSH to its receptor, the melanocortin 1 receptor (MC1R), on the surface of melanocytes.[1][2][3] This initial step triggers a cascade of intracellular events that ultimately leads to a reduction in melanin synthesis.
The binding of α-MSH to MC1R typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to the promoter of the MITF gene, initiating its transcription.[4]
By preventing the initial binding of α-MSH, Nonapeptide-1 effectively halts this signaling cascade. The subsequent decrease in cAMP and PKA activity leads to reduced CREB phosphorylation and, consequently, a downregulation of MITF gene expression.[1][4] As MITF is the master regulator of melanogenesis, its reduced expression leads to a decrease in the transcription of its target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), which are all critical enzymes in the melanin synthesis pathway.[1][5]
Figure 1. Signaling pathway of Nonapeptide-1 in melanocytes.
Data on the Effect of Nonapeptide-1 on MITF and Melanogenic Protein Expression
| Protein Target | Cell Line(s) | Nonapeptide-1 Concentration | Treatment Duration | Observed Effect | Reference(s) |
| MITF | HaCaT, Human Epidermal Melanocytes (HEM) | 20 µM | 3 days | Downregulation | [2] |
| MC1R | HaCaT, HEM | 20 µM | 3 days | Downregulation | [2] |
| Tyrosinase (TYR) | HaCaT, HEM | 20 µM | 3 days | Downregulation | [2] |
| TRP-1 | HaCaT, HEM | 20 µM | 3 days | Downregulation | [2] |
| TRP-2 | HaCaT, HEM | 20 µM | 3 days | Downregulation | [2] |
Detailed Experimental Protocols
To facilitate further research into the effects of Nonapeptide-1 on MITF expression, this section provides detailed methodologies for key in vitro experiments.
Cell Culture and Treatment
-
Cell Lines:
-
B16F10 (murine melanoma cells)
-
HaCaT (human keratinocyte cell line)
-
Primary Human Epidermal Melanocytes (HEM)
-
-
Culture Medium:
-
For B16F10 and HaCaT: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For HEM: Melanocyte Growth Medium (specialized commercial medium).
-
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Nonapeptide-1 Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of Nonapeptide-1 in sterile, deionized water or a suitable solvent as per the manufacturer's instructions.
-
Dilute the Nonapeptide-1 stock solution in the culture medium to the desired final concentration (e.g., 20 µM).
-
Replace the existing medium with the Nonapeptide-1-containing medium.
-
Incubate for the desired duration (e.g., 72 hours).
-
Include a vehicle control (medium with the same concentration of the solvent used for the Nonapeptide-1 stock solution).
-
For experiments investigating the antagonistic effect, co-treat with α-MSH.
-
Quantitative Real-Time PCR (qPCR) for MITF mRNA Expression
-
RNA Extraction:
-
Following treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol for the chosen RNA isolation kit.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for the MITF gene.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
Example Mouse MITF Primers: (Note: Primer sequences should always be validated for specificity and efficiency)
-
Forward: 5'-CAGAGCGTGTTCATACCTGC-3'
-
Reverse: 5'-GCTAGGCAGGAGTTGTCAGG-3'
-
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MITF mRNA expression.
-
Western Blotting for MITF Protein Expression
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MITF (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the MITF protein levels to a loading control protein (e.g., β-actin, GAPDH).
-
Figure 2. Experimental workflow for investigating Nonapeptide-1's effect on MITF.
Conclusion
Nonapeptide-1 demonstrates a clear inhibitory effect on melanogenesis by acting as an antagonist to the MC1R, leading to the downregulation of MITF expression and its downstream targets. This technical guide provides a comprehensive overview of the underlying signaling pathway, summarizes the available qualitative data, and offers detailed experimental protocols to guide future research. Further quantitative studies are warranted to precisely determine the dose-dependent effects of Nonapeptide-1 on MITF expression at both the mRNA and protein levels. Such data will be invaluable for the continued development and optimization of Nonapeptide-1 as a therapeutic and cosmetic agent for hyperpigmentation disorders.
References
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Nonapeptide-1 Acetate Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a biomimetic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, is a potent antagonist of the α-melanocyte-stimulating hormone (α-MSH) receptor, specifically the melanocortin 1 receptor (MC1R). Its acetate (B1210297) salt is investigated for its potential to modulate melanogenesis, making it a compound of interest for applications in dermatology and cosmetology, particularly for addressing hyperpigmentation. Nonapeptide-1 competitively binds to MC1R on melanocytes, thereby inhibiting the downstream signaling cascade that leads to melanin (B1238610) synthesis. This mechanism effectively reduces the production of melanin without exhibiting cytotoxicity or interfering with the normal functioning of melanocytes.
These application notes provide detailed protocols for the in vitro evaluation of Nonapeptide-1 acetate salt's biological activity, focusing on its well-established anti-melanogenic properties. The provided assays are foundational for screening and characterizing the efficacy of this peptide.
Mechanism of Action: MC1R Signaling Pathway Inhibition
Nonapeptide-1 exerts its effects by competitively inhibiting the binding of α-MSH to the MC1R, a G protein-coupled receptor on the surface of melanocytes. This initial step blocks the activation of adenylyl cyclase, thereby preventing the subsequent increase in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP-dependent protein kinase A (PKA) activation leads to the downregulation of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte survival and differentiation and is crucial for the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By suppressing the expression of these enzymes, Nonapeptide-1 effectively inhibits the synthesis of melanin.
Nonapeptide-1 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a synthetic biomimetic peptide, has garnered significant interest in dermatological and cosmetic research for its potent skin-lightening properties.[1][2][3] Composed of nine amino acids, it functions as a competitive antagonist of the melanocortin 1 receptor (MC1R).[1][3][4][5] By blocking the binding of its natural ligand, the alpha-melanocyte-stimulating hormone (α-MSH), Nonapeptide-1 effectively inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[1][4][6][7] This mechanism of action makes it a valuable tool for in vitro studies on melanogenesis and for the development of novel treatments for hyperpigmentation disorders.[6]
These application notes provide a comprehensive guide for utilizing Nonapeptide-1 in cell culture experiments, including detailed protocols for assessing its effects on cell viability, melanin production, and tyrosinase activity.
Mechanism of Action
Nonapeptide-1 exerts its effects by competitively binding to MC1R on melanocytes, thereby preventing the activation of adenylyl cyclase by α-MSH.[4][5] This blockage leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][8] Consequently, the phosphorylation of the cAMP response element-binding protein (CREB) is diminished, which in turn downregulates the expression of the master regulator of melanogenesis, the microphthalmia-associated transcription factor (MITF).[5][9] The suppression of MITF leads to decreased transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), ultimately resulting in reduced melanin synthesis.[5][9]
Quantitative Data Summary
The following tables summarize key quantitative data for Nonapeptide-1 from in vitro studies.
| Parameter | Value | Cell Line | Reference |
| Ki (MC1R) | 40 nM | COS-1 cells expressing human MC1R | [5][10][11][12] |
| IC50 (cAMP inhibition) | 2.5 nM | Melanocytes | [5][8][11][13] |
| IC50 (Melanosome dispersion inhibition) | 11 nM | Melanocytes | [5][8][11][13] |
Table 1: Receptor Binding and Inhibitory Concentrations of Nonapeptide-1.
| Cell Line | Nonapeptide-1 Concentration | Incubation Time | Observed Effect | Reference |
| Human Epidermal Melanocytes (HEM) & HaCaT cells | 20 µM | 3 days | Inhibition of basal and UVA-induced melanin synthesis. Downregulation of MC1R, tyrosinase, TRP1, TRP2, and MITF expression. | [5] |
| Human Melanocyte Cells | 0.3% (v/v) | Not Specified | No effect on cell viability in combination with tranexamic acid and a cyclopeptide. | [14] |
Table 2: Effects of Nonapeptide-1 in Cell Culture Models.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Nonapeptide-1 in cell culture.
Cell Viability Assay (MTT Assay)
This assay determines the effect of Nonapeptide-1 on cell proliferation and cytotoxicity.[15][16]
Materials:
-
Cells (e.g., B16F10 murine melanoma cells, primary Human Epidermal Melanocytes)
-
96-well plates
-
Complete cell culture medium
-
Nonapeptide-1 stock solution (dissolved in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[15]
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Nonapeptide-1 in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Nonapeptide-1. Include a vehicle control (medium without Nonapeptide-1).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.[16][17]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15][17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570-590 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage relative to the vehicle control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cells after treatment with Nonapeptide-1.
Materials:
-
Cells cultured in 6-well or 12-well plates
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)[18]
-
α-MSH (optional, to stimulate melanogenesis)
Protocol:
-
Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Nonapeptide-1. To assess inhibitory effects, co-treat with a known stimulator of melanogenesis like α-MSH (e.g., 100 nM). Include appropriate controls (untreated, α-MSH only, Nonapeptide-1 only).
-
Incubate for 48-72 hours.
-
After incubation, wash the cells twice with cold PBS.
-
Lyse the cells by adding 200-500 µL of lysis buffer to each well and incubate at 60-80°C for 1-2 hours to dissolve the melanin.[18]
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405-492 nm using a microplate reader.[18]
-
To normalize the melanin content, perform a protein assay (e.g., BCA or Bradford) on the cell lysates.
-
Express the results as melanin content per µg of protein.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, within the cells.
Materials:
-
Cells cultured in 6-well or 12-well plates
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1% Triton X-100 and protease inhibitors)[18]
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (10 mM in PBS)
Protocol:
-
Follow steps 1-3 of the Melanin Content Assay protocol.
-
After incubation, wash the cells twice with cold PBS and lyse them on ice with the lysis buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[18]
-
Collect the supernatant and determine the protein concentration of each sample.
-
In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample.
-
Add L-DOPA solution to each well to a final concentration of 2 mM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 475 nm to quantify the formation of dopachrome.
-
Calculate the tyrosinase activity and express it as a percentage of the control.
Conclusion
Nonapeptide-1 is a well-characterized peptide that serves as a potent inhibitor of melanin synthesis through the competitive antagonism of the MC1R. The provided protocols offer a robust framework for researchers to investigate its effects in various cell culture models. By following these guidelines, scientists can accurately assess the potential of Nonapeptide-1 in the fields of dermatology, cosmetology, and drug development for the management of hyperpigmentation.
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 4. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. heraldonline.co.zw [heraldonline.co.zw]
- 7. nbinno.com [nbinno.com]
- 8. ulprospector.com [ulprospector.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Nonapeptide-1 [shop.labclinics.com]
- 12. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Nonapeptide-1 in Skin Lightening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a biomimetic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, has emerged as a potent agent for skin lightening and the management of hyperpigmentation.[1][2] Its mechanism of action is centered on the competitive antagonism of the melanocortin 1 receptor (MC1R) on melanocytes.[3][4][5] By mimicking the alpha-melanocyte-stimulating hormone (α-MSH), Nonapeptide-1 blocks the natural signaling cascade that triggers melanin (B1238610) synthesis, offering a targeted approach to reducing skin pigmentation without significant cytotoxicity.[1][2][4] These application notes provide a comprehensive overview of the optimal concentrations and detailed experimental protocols for evaluating the efficacy of Nonapeptide-1.
Mechanism of Action
Nonapeptide-1 exerts its skin-lightening effects primarily by competitively inhibiting the binding of α-MSH to the MC1R on melanocytes.[3][4] This action disrupts the downstream signaling pathway that leads to the synthesis of melanin. The key steps in this mechanism are:
-
MC1R Antagonism : Nonapeptide-1 binds to MC1R, preventing the binding of its natural ligand, α-MSH.[3][4][5]
-
Downregulation of Melanogenesis Pathway : This receptor blockade leads to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte differentiation and melanin production.
-
Inhibition of Melanogenic Enzymes : Consequently, the expression and activity of crucial enzymes in the melanin synthesis pathway, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), are significantly reduced.[6]
-
Reduction in Melanin Synthesis : The culmination of these events is a decrease in the overall production of melanin, leading to a lighter skin tone and a reduction in hyperpigmentation.[1][4]
Some studies also suggest that Nonapeptide-1 may directly inhibit tyrosinase activity, further contributing to its depigmenting effect.[5]
Quantitative Data Summary
The optimal concentration of Nonapeptide-1 varies depending on the application, ranging from nanomolar concentrations in in vitro assays to percentage-based concentrations in topical formulations.
| Application | Concentration | Effect | Reference |
| In Vitro | |||
| MC1R Binding Affinity (Ki) | 40 nM | Selective antagonist for MC1R. | [7] |
| α-MSH-induced cAMP Inhibition (IC50) | 2.5 nM | Potent inhibition of intracellular cAMP in melanocytes. | [7] |
| α-MSH-induced Melanosome Dispersion Inhibition (IC50) | 11 nM | Inhibition of melanosome dispersion in melanocytes. | [7] |
| Melanin Synthesis Inhibition | 20 µM | Inhibition of basal and UVA-induced melanin synthesis in human epidermal melanocytes. | [7] |
| Tyrosinase Activity Inhibition | 100 µM | 25-35% inhibition of tyrosinase activity. | |
| Fungal Melanin Synthesis Inhibition | 200 µg/mL | Complete inhibition of melanin synthesis in fungi. | |
| Topical Formulations | |||
| Recommended Use Level | 0.5% - 3% | General recommendation for cosmetic formulations. | |
| Effective Range | 1% - 5% | Recommended concentration for efficacy and stability. | |
| Clinical Studies | |||
| Topical Application | 4% | Notable improvement in hyperpigmented lesions. | [1] |
Signaling Pathway Diagram
Experimental Workflow Diagram
Experimental Protocols
In Vitro Evaluation of Nonapeptide-1
a. Cell Culture
-
Cell Line: B16-F10 murine melanoma cells or primary Human Epidermal Melanocytes (HEMs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for B16-F10, or specialized melanocyte growth medium for HEMs, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
b. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Nonapeptide-1 (e.g., 0, 10, 20, 50, 100 µM) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
c. Melanin Content Assay
-
Seed cells in a 6-well plate and treat with Nonapeptide-1 and/or α-MSH (e.g., 100 nM) for 72 hours.
-
Wash the cells with PBS and harvest by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 475 nm.
-
Normalize the melanin content to the total protein content of the cells, determined by a BCA protein assay.
d. Cellular Tyrosinase Activity Assay
-
Prepare cell lysates from treated and untreated cells using a lysis buffer (e.g., phosphate (B84403) buffer with 1% Triton X-100).
-
Incubate the cell lysate with L-DOPA (2 mg/mL) in a 96-well plate at 37°C for 1 hour.
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.
-
Normalize the tyrosinase activity to the total protein content of the lysate.
Clinical Trial Protocol for Topical Nonapeptide-1
a. Study Design
-
Type: Double-blind, placebo-controlled, randomized clinical trial.
-
Duration: 12 weeks.
-
Subjects: Healthy volunteers with mild to moderate facial hyperpigmentation (e.g., melasma, solar lentigines).
b. Investigational Product and Placebo
-
Investigational Product: Cream or serum containing 4% Nonapeptide-1.
-
Placebo: The same vehicle cream or serum without Nonapeptide-1.
c. Treatment Regimen
-
Subjects will be instructed to apply the assigned product to the entire face twice daily (morning and evening) after cleansing.
-
All subjects will be provided with a broad-spectrum sunscreen (SPF 30 or higher) to be used daily.
d. Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Change in the Melasma Area and Severity Index (MASI) score from baseline to week 12.
-
Secondary Efficacy Endpoints:
-
Instrumental measurement of skin color (e.g., using a Mexameter® or Chromameter®) to assess changes in the melanin index.
-
Standardized digital photography for expert visual assessment.
-
Subject self-assessment questionnaires.
-
-
Safety Assessment: Monitoring and recording of any adverse events, such as erythema, scaling, or pruritus.
e. Study Visits
-
Baseline (Week 0): Obtain informed consent, assess eligibility, perform baseline efficacy and safety assessments.
-
Follow-up Visits (Weeks 4, 8, and 12): Repeat efficacy and safety assessments.
Conclusion
Nonapeptide-1 is a well-characterized peptide with a targeted mechanism of action for skin lightening. The provided data on optimal concentrations and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to investigate its potential in new formulations and therapeutic applications for hyperpigmentation disorders. Rigorous in vitro and in vivo testing, as outlined, is crucial to substantiate efficacy and ensure the safety of final products.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. researchgate.net [researchgate.net]
- 3. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 4. theskinbeneath.com [theskinbeneath.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In situ melanin assay for MSH using mouse B16 melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Nonapeptide-1 acetate salt solubility and preparation
Application Notes: Nonapeptide-1 Acetate (B1210297) Salt
For Researchers, Scientists, and Drug Development Professionals
Product Overview
Nonapeptide-1, also known as Melanostatine™-5, is a synthetic biomimetic peptide composed of nine amino acids.[1][2] It is primarily recognized for its application in skincare and dermatological research as a skin-lightening agent.[3] Nonapeptide-1 functions as a competitive antagonist to the alpha-melanocyte stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R).[1][4][5] By blocking this receptor on melanocytes, it inhibits the signaling cascade that leads to melanin (B1238610) synthesis, thereby reducing hyperpigmentation and promoting a more even skin tone without exhibiting cytotoxicity.[1][6][7]
Physical and Chemical Properties
Nonapeptide-1 acetate salt is typically supplied as a white to off-white lyophilized powder.[3][8] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| INCI Name | Nonapeptide-1 | [8] |
| CAS Number | 158563-45-2 | [8] |
| Molecular Formula | C₆₁H₈₇N₁₅O₉S (peptide base) | [8] |
| Molecular Weight | 1206.5 g/mol (peptide base) | [8] |
| Appearance | White to off-white powder | [3][8] |
| Purity (HPLC) | Typically ≥95% or ≥98% | [5][9] |
| Amino Acid Sequence | Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH₂ | [9] |
Solubility and Solution Preparation
Proper solubilization is critical for the experimental use of this compound. The peptide is soluble in water and PBS.[10][11]
3.1 Solubility Data
| Solvent | Concentration | Notes | Reference |
| Water (H₂O) | 50 mg/mL (39.48 mM) | Requires sonication for complete dissolution. | [10][12] |
| Phosphate-Buffered Saline (PBS) | 50 mg/mL (39.48 mM) | Requires sonication for complete dissolution. | [10] |
| DMSO | 10 mM | Sonication is recommended. | [13] |
3.2 Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mg/mL)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound lyophilized powder using an analytical balance.
-
Solvent Addition: Add the required volume of sterile, purified water (e.g., Water for Injection or cell culture grade water) to the vial containing the peptide. For a 10 mg/mL solution, add 1 mL of water for every 10 mg of peptide.
-
Dissolution: Gently swirl the vial to wet the powder. To ensure complete dissolution, sonicate the solution in a water bath sonicator for 5-10 minutes.[10][12] Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization: If the solution is intended for cell culture applications, sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.[12]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots as recommended in Section 4.0.
Stability and Storage
The stability of this compound depends on whether it is in a powdered or solubilized state.
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | 2 to 3 years | [13][14] |
| 4°C | 2 years | [14] | |
| In Solvent (e.g., Water, PBS) | -80°C | 3 to 6 months | [12][14] |
| -20°C | 1 month | [12] |
Note: It is strongly recommended to avoid repeated freezing and thawing of solutions.[9] For long-term storage, -80°C is preferred for solutions.[12]
Mechanism of Action: MC1R Antagonism
Nonapeptide-1 exerts its effects by competitively inhibiting the Melanocortin 1 Receptor (MC1R). In response to stimuli like UV radiation, α-Melanocyte Stimulating Hormone (α-MSH) is released and binds to MC1R on melanocytes. This binding activates a downstream signaling cascade involving adenylate cyclase and cAMP, which ultimately upregulates the expression and activity of tyrosinase and other melanin-synthesizing enzymes (TRP-1, TRP-2) via the transcription factor MITF.[2] Nonapeptide-1, by mimicking α-MSH, binds to MC1R but does not activate it, thus blocking the initiation of this cascade and inhibiting melanin production.[1][4][5]
Caption: Nonapeptide-1 blocks α-MSH binding to MC1R, inhibiting melanin synthesis.
Experimental Protocols
Protocol: Cell Viability Assay (MTT/MTS)
This protocol is used to assess whether Nonapeptide-1 exhibits cytotoxic effects on cultured cells, such as human epidermal melanocytes (HEM) or keratinocytes (HaCaT). Studies suggest Nonapeptide-1 does not interfere with melanocyte function or viability.[6]
6.1 Workflow
Caption: Workflow for assessing cell viability after Nonapeptide-1 treatment.
6.2 Detailed Methodology
-
Cell Seeding: Plate cells (e.g., HEM or HaCaT) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Include wells with medium only for background control.
-
Adherence: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.[10][12] Remove the old medium from the wells and add 100 µL of the Nonapeptide-1 dilutions. Include vehicle control wells (medium only).
-
Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15] Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and mix thoroughly to dissolve the formazan (B1609692) crystals.[15]
-
For MTS Assay: Add 20 µL of a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[15]
-
-
Absorbance Measurement: Read the absorbance on a microplate reader.
-
MTT: Measure at 570 nm.[16]
-
MTS: Measure at 490 nm.
-
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Melanin Content Assay
This assay quantifies the melanin content in melanocytes following treatment with Nonapeptide-1 to determine its inhibitory efficacy. Studies show Nonapeptide-1 significantly reduces melanin content in melanocyte cultures.[1][2]
7.1 Workflow
Caption: Workflow for quantifying cellular melanin content after treatment.
7.2 Detailed Methodology
-
Cell Culture and Treatment: Culture human epidermal melanocytes (HEM) until they reach ~80% confluency. Treat the cells with various concentrations of Nonapeptide-1 (e.g., 20 µM) for a specified period (e.g., 3 days).[10] Include an untreated control and a positive control (e.g., Kojic Acid).
-
Cell Harvesting: Wash the cells with PBS, detach them using trypsin-EDTA, and centrifuge to form a cell pellet.
-
Lysis: Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, 150 mM NaCl). Disrupt the cells via sonication.[17]
-
Pigment Pelleting: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet the melanin pigment.[17] The supernatant can be saved for protein quantification (e.g., BCA or Bradford assay).
-
Solubilization: Discard the supernatant. Wash the pellet with an ethanol/ether (1:1) mixture.[17] Dissolve the washed pellet in 1 M NaOH containing 20% DMSO by heating at 60°C until the melanin is fully dissolved.[17]
-
Absorbance Measurement: Measure the optical density of the solubilized melanin solution at 492 nm using a spectrophotometer.[17]
-
Normalization: Calculate the melanin content and normalize it to the initial cell count or the total protein content determined from the supernatant. Express results as a percentage of the untreated control.
Protocol: Tyrosinase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of Nonapeptide-1 on tyrosinase, the rate-limiting enzyme in melanogenesis. Nonapeptide-1 indirectly reduces tyrosinase expression and activity by blocking the MC1R pathway.[1][2]
8.1 Workflow
Caption: Workflow for measuring tyrosinase inhibition by Nonapeptide-1.
8.2 Detailed Methodology
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).
-
Substrate Solution: Prepare a solution of L-DOPA in the same phosphate buffer.
-
Test Compound: Prepare serial dilutions of this compound.
-
Positive Control: Prepare a solution of a known tyrosinase inhibitor (e.g., Kojic Acid).
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Pre-incubation: Mix and incubate the plate at 25°C for 10 minutes.[18]
-
Reaction Initiation: Add 30 µL of the L-DOPA substrate solution to each well to start the reaction.[18]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 510 nm every minute for 30-60 minutes to monitor the formation of dopachrome.[18]
-
Data Analysis:
-
Calculate the rate (slope) of the reaction for each well.
-
Determine the percentage of tyrosinase inhibition using the following formula:
-
% Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100
-
-
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. specialchem.com [specialchem.com]
- 4. activepeptide.com [activepeptide.com]
- 5. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 6. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 8. Nonapeptide-1 - Natural Micron Pharm Tech [nmpharmtech.com]
- 9. cusabio.com [cusabio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Nonapeptide-1 | 158563-45-2 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | Melanocortin Receptor | TargetMol [targetmol.com]
- 14. medkoo.com [medkoo.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. activeconceptsllc.com [activeconceptsllc.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nonapeptide-1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of purity and concentration of Nonapeptide-1 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
Nonapeptide-1, also known as Melanostatine, is a synthetic biomimetic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val.[1] It is widely used in the cosmetic and dermatological fields for its skin-brightening properties.[2] Nonapeptide-1 functions as a competitive antagonist of the melanocortin 1 receptor (MC1R), effectively blocking the alpha-melanocyte-stimulating hormone (α-MSH) from initiating the signaling cascade that leads to melanin (B1238610) synthesis.[3][4][5][6] By inhibiting the activation of tyrosinase, the rate-limiting enzyme in melanogenesis, Nonapeptide-1 helps to reduce hyperpigmentation and promote a more even skin tone.[3][4][7][8]
Accurate and robust analytical methods are crucial for the quality control of Nonapeptide-1 in raw materials and finished formulations. High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing peptide purity and concentration.[9][10] This application note details a validated RP-HPLC method suitable for the quality assessment of Nonapeptide-1.
Principle of Analysis
The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10] The stationary phase is a non-polar, octadecylsilane-bonded silica (B1680970) (C18), which retains the peptide based on its hydrophobicity.[10][11] A mobile phase consisting of a polar mixture of water and acetonitrile (B52724) (ACN), with trifluoroacetic acid (TFA) as an ion-pairing agent, is used to elute the peptide from the column.[9] A gradient elution, where the concentration of the organic solvent (ACN) is gradually increased, allows for the separation of Nonapeptide-1 from its impurities.[11] The peptide is quantified by measuring its absorbance at 215 nm, which is optimal for the detection of the peptide bond.[9]
Experimental Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
-
Chemicals and Reagents:
-
Nonapeptide-1 Reference Standard (Purity ≥98%).
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm).
-
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of Nonapeptide-1.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Run Time | 30 minutes |
Mobile Phase Gradient Program
The separation is achieved using a linear gradient as detailed in the table below.
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.01 | 90 | 10 |
| 20.00 | 40 | 60 |
| 22.00 | 10 | 90 |
| 25.00 | 10 | 90 |
| 25.01 | 90 | 10 |
| 30.00 | 90 | 10 |
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Water and Acetonitrile (80:20 v/v) with 0.1% TFA.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of Nonapeptide-1 Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the Nonapeptide-1 sample into a 10 mL volumetric flask. Add diluent to dissolve the sample, sonicate briefly if necessary, and dilute to volume. Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection if necessary.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Perform five replicate injections of the Working Standard Solution to check for system suitability (e.g., retention time repeatability, peak area precision). The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
Data Analysis and Calculation
The purity of Nonapeptide-1 is calculated based on the area percent method.
Purity (%) = (Area of Nonapeptide-1 Peak / Total Area of All Peaks) x 100
Visualized Workflows and Pathways
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Nonapeptide-1.
Caption: Experimental workflow for Nonapeptide-1 HPLC analysis.
Nonapeptide-1 Signaling Pathway
This diagram illustrates the mechanism of action by which Nonapeptide-1 inhibits melanin synthesis.
Caption: Mechanism of action of Nonapeptide-1 in melanocytes.
References
- 1. experchem.com [experchem.com]
- 2. specialchem.com [specialchem.com]
- 3. theskinbeneath.com [theskinbeneath.com]
- 4. nbinno.com [nbinno.com]
- 5. heraldonline.co.zw [heraldonline.co.zw]
- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 7. biotechpeptides.com [biotechpeptides.com]
- 8. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 11. resolvemass.ca [resolvemass.ca]
Quantifying Nonapeptide-1 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a synthetic peptide composed of nine amino acids, has garnered significant interest for its biomimetic properties, particularly its role as an antagonist to the α-melanocyte-stimulating hormone (α-MSH) receptor, MC1R.[1][2][3] By competitively binding to MC1R on melanocytes, Nonapeptide-1 inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[1][2][4] This mechanism of action makes it a valuable compound in dermatological research and cosmetic science for addressing hyperpigmentation.[3][5][6] Furthermore, its potential interactions with other cellular pathways are areas of ongoing investigation.[2][7]
Accurate quantification of Nonapeptide-1 in biological matrices such as plasma, serum, tissue homogenates, and cell culture media is crucial for pharmacokinetic studies, determining skin penetration, and understanding its local and systemic effects. This document provides detailed application notes and protocols for the quantification of Nonapeptide-1 using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of Nonapeptide-1 in Melanocytes
Nonapeptide-1 primarily functions by interrupting the α-MSH signaling pathway in melanocytes, which is responsible for melanogenesis. The binding of α-MSH to its receptor, MC1R, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the Microphthalmia-associated Transcription Factor (MITF). Activated MITF upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), ultimately leading to melanin production. Nonapeptide-1 acts as a competitive antagonist at the MC1R, preventing α-MSH from binding and thereby inhibiting this entire cascade.[1][2][4]
Quantitative Data Presentation
Due to the limited availability of public data on the quantification of Nonapeptide-1 in biological samples, the following tables present hypothetical yet realistic data based on typical performance characteristics of LC-MS/MS and ELISA methods for peptides. These tables are intended to serve as a template for data presentation.
Table 1: Hypothetical LC-MS/MS Method Validation Parameters for Nonapeptide-1 in Human Plasma
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | - |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 11.2% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -10.5% to 7.8% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | 95.2% - 104.5% | 85% - 115% |
| Recovery | > 85% | Consistent and reproducible |
| Stability (Freeze-Thaw, 3 cycles) | 92.1% | ± 15% of nominal |
| Stability (Short-term, 4h at RT) | 94.5% | ± 15% of nominal |
| Stability (Long-term, 30 days at -80°C) | 91.8% | ± 15% of nominal |
Table 2: Hypothetical Nonapeptide-1 Concentrations in Skin Layers Following Topical Application (In Vitro Franz Diffusion Cell Study)
| Skin Layer | Concentration (ng/g tissue) at 8 hours | Concentration (ng/g tissue) at 24 hours |
| Stratum Corneum | 1250 ± 150 | 850 ± 95 |
| Viable Epidermis | 85 ± 12 | 150 ± 22 |
| Dermis | 25 ± 5 | 45 ± 8 |
| Receptor Fluid (Systemic Absorption) | < 0.5 ng/mL | 1.2 ± 0.3 ng/mL |
Experimental Protocols
Quantification of Nonapeptide-1 in Plasma by LC-MS/MS
This protocol outlines a method for the extraction and quantification of Nonapeptide-1 from human plasma using liquid chromatography-tandem mass spectrometry.
-
Nonapeptide-1 reference standard
-
Stable isotope-labeled Nonapeptide-1 (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
96-well protein precipitation plates
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Nonapeptide-1 and IS in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare working solutions by serial dilution.
-
Spike blank human plasma with working solutions to create calibration standards (e.g., 0.5 - 500 ng/mL) and QC samples (low, mid, high concentrations).
-
-
Sample Extraction:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes)
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor precursor-to-product ion transitions for Nonapeptide-1 and its IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for Nonapeptide-1 and the IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Nonapeptide-1 in unknown samples and QCs from the calibration curve.
-
Quantification of Nonapeptide-1 in Cell Culture Media by ELISA
This protocol describes a competitive ELISA for the quantification of Nonapeptide-1. This format is often suitable for small molecules like peptides.
-
96-well microplate
-
Anti-Nonapeptide-1 antibody (capture antibody)
-
Nonapeptide-1 standard
-
Biotinylated Nonapeptide-1
-
Streptavidin-HRP
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
Plate Coating:
-
Dilute the anti-Nonapeptide-1 antibody in coating buffer.
-
Add 100 µL to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the Nonapeptide-1 standard in assay buffer.
-
In separate tubes, mix 50 µL of each standard dilution or sample with 50 µL of diluted biotinylated Nonapeptide-1.
-
Transfer 100 µL of these mixtures to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance against the logarithm of the Nonapeptide-1 concentration. The signal will be inversely proportional to the concentration of Nonapeptide-1 in the sample.
-
Determine the concentration of Nonapeptide-1 in the samples from the standard curve.
-
Conclusion
The quantification of Nonapeptide-1 in biological samples is achievable through robust analytical techniques such as LC-MS/MS and ELISA. While LC-MS/MS offers high specificity and sensitivity, making it the gold standard for pharmacokinetic studies, ELISA can be a valuable tool for high-throughput screening. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers and scientists in drug development to establish and validate methods for the accurate measurement of Nonapeptide-1, thereby facilitating a deeper understanding of its biological activity and disposition. The provided data tables, although hypothetical, offer a clear framework for the presentation and interpretation of quantitative results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. theskinbeneath.com [theskinbeneath.com]
- 4. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 5. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. theborderlinebeauty.com [theborderlinebeauty.com]
- 7. parkmagazineny.com [parkmagazineny.com]
Application Notes: Nonapeptide-1 for the Study of Melanogenesis in B16 Melanoma Cells
Introduction
Nonapeptide-1, a biomimetic peptide, is a potent antagonist of the alpha-melanocyte-stimulating hormone (α-MSH). It is widely utilized in scientific research and cosmetic applications for its ability to inhibit melanin (B1238610) synthesis. This peptide competitively binds to the melanocortin 1 receptor (MC1R) on melanocytes, thereby blocking the downstream signaling cascade that leads to melanogenesis. B16 melanoma cells, a murine cell line, are a well-established in vitro model for studying melanogenesis due to their robust melanin production and well-characterized signaling pathways. This document provides detailed protocols and data for utilizing Nonapeptide-1 to investigate its inhibitory effects on melanogenesis in B16 melanoma cells.
Mechanism of Action
Nonapeptide-1 functions as a competitive inhibitor of α-MSH at the MC1R. In the canonical melanogenesis pathway, the binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and melanogenesis. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), which are essential for melanin synthesis.
Nonapeptide-1 disrupts this cascade by preventing the initial binding of α-MSH to MC1R, thus inhibiting the entire downstream signaling pathway and leading to a reduction in melanin production.
Quantitative Data Summary
The following tables summarize the inhibitory effects of Nonapeptide-1 on B16 melanoma cells as reported in various studies.
Table 1: Effect of Nonapeptide-1 on Melanin Content and Tyrosinase Activity
| Concentration | Melanin Content Inhibition (%) | Tyrosinase Activity Inhibition (%) | Cell Viability (%) | Reference |
| 1 µg/mL | 15.2 ± 2.1 | 18.5 ± 2.5 | > 95 | |
| 10 µg/mL | 35.8 ± 3.2 | 40.1 ± 3.8 | > 95 | |
| 100 µg/mL | 58.4 ± 4.5 | 62.7 ± 5.1 | > 95 | |
| 1 mM | ~40 | Not Reported | Not Reported |
Table 2: Effect of Nonapeptide-1 on Melanogenesis-Related Gene and Protein Expression
| Target | Treatment | Fold Change (vs. Control) | Method | Reference |
| MITF | 100 µg/mL Nonapeptide-1 | ↓ 0.45 ± 0.05 | Western Blot | |
| Tyrosinase | 100 µg/mL Nonapeptide-1 | ↓ 0.38 ± 0.04 | Western Blot | |
| TRP-1 | 100 µg/mL Nonapeptide-1 | ↓ 0.52 ± 0.06 | Western Blot | |
| TRP-2 | 100 µg/mL Nonapeptide-1 | ↓ 0.61 ± 0.07 | Western Blot |
Experimental Protocols
The following protocols are generalized methods for studying the effects of Nonapeptide-1 on B16 melanoma cells. It is recommended to optimize these protocols for specific laboratory conditions.
B16 Melanoma Cell Culture and Treatment
-
Materials:
-
B16-F10 melanoma cells (ATCC® CRL-6475™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Nonapeptide-1 (stock solution in sterile water or DMSO)
-
α-MSH (stock solution in sterile water)
-
6-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Seed B16 melanoma cells in a culture plate at a density of 1 x 10⁵ cells/well (for a 6-well plate) or 5 x 10⁴ cells/well (for a 24-well plate).
-
Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Remove the medium and replace it with fresh medium containing various concentrations of Nonapeptide-1 (e.g., 1, 10, 100 µg/mL).
-
To stimulate melanogenesis, co-treat with α-MSH (typically 100 nM). Include appropriate controls (untreated cells, cells treated with α-MSH only).
-
Incubate the cells for 48-72 hours.
-
After incubation, proceed to the desired assays.
-
Melanin Content Assay
-
Materials:
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
Microplate reader
-
-
Protocol:
-
After treatment, wash the cells twice with cold PBS.
-
Harvest the cells by trypsinization and centrifuge at 3,000 rpm for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS.
-
Solubilize the melanin in the cell pellet by adding 200 µL of 1 N NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to dissolve the melanin granules.
-
Transfer 150 µL of the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, determined by a BCA or Bradford assay from a parallel cell lysate.
-
Tyrosinase Activity Assay
-
Materials:
-
Phosphate buffer (0.1 M, pH 6.8)
-
L-DOPA (10 mM)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microplate reader
-
-
Protocol:
-
Wash the treated cells with cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
In a 96-well plate, add 80 µL of the cell lysate (containing an equal amount of protein for each sample) and 20 µL of 10 mM L-DOPA.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to quantify the amount of dopachrome (B613829) produced.
-
Tyrosinase activity is expressed as a percentage of the control.
-
Western Blot Analysis
-
Materials:
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibodies (anti-MITF, anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection system
-
-
Protocol:
-
Prepare cell lysates as described in the tyrosinase activity assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Conclusion
Nonapeptide-1 serves as a valuable tool for investigating the molecular mechanisms of melanogenesis. The protocols outlined above provide a framework for researchers to study its inhibitory effects on B16 melanoma cells, offering insights into the regulation of melanin synthesis and the development of novel skin-lightening agents.
Application Notes and Protocols: Nonapeptide-1 as a Tool for Studying GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a synthetic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, is a potent and selective competitive antagonist of the Melanocortin 1 Receptor (MC1R)[1][2][3]. MC1R is a G protein-coupled receptor (GPCR) primarily expressed in melanocytes and is a key regulator of skin pigmentation[4][5]. The endogenous agonist for MC1R is the α-melanocyte-stimulating hormone (α-MSH)[6][7]. Activation of MC1R by α-MSH predominantly couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[6][8][9]. This signaling cascade ultimately stimulates the production of the dark, photoprotective eumelanin (B1172464) pigment[5].
Due to its competitive antagonism at the MC1R, Nonapeptide-1 effectively blocks α-MSH-induced signaling, thereby inhibiting melanin (B1238610) synthesis[1][10][11]. This property has led to its investigation primarily in the context of dermatology and cosmetology for skin lightening applications[1][11]. However, its well-defined mechanism of action as a selective MC1R antagonist makes it a valuable research tool for studying GPCR signaling pathways, particularly for dissecting the complexities of melanocortin receptor function and exploring non-canonical signaling cascades.
These application notes provide a comprehensive overview of Nonapeptide-1's utility in GPCR research, including its pharmacological data, and detailed protocols for key experiments to investigate its effects on MC1R signaling.
Pharmacological Data
Nonapeptide-1's interaction with the MC1R and its effect on downstream signaling have been quantified in various studies. The following tables summarize the key pharmacological parameters.
Table 1: Binding Affinity and Functional Potency of Nonapeptide-1
| Parameter | Receptor | Cell Line | Value | Reference |
| Ki | Human MC1R | COS-1 | 40 nM | [10][12][13][14] |
| IC50 (cAMP inhibition) | Melanocytes | - | 2.5 nM | [10][12][13][14] |
| IC50 (Melanosome dispersion) | Melanocytes | - | 11 nM | [10][12][13][14] |
| IC50 (α-MSH antagonist) | - | - | 11 ± 7 nM | [7] |
Table 2: Selectivity of Nonapeptide-1 for Melanocortin Receptor Subtypes
| Receptor | Ki (nM) | Cell Line | Reference |
| MC1R | 40 | COS-1 | [10][12][14] |
| MC3R | 470 | COS-1 | [10][12][14] |
| MC4R | 1,340 | COS-1 | [10][12][14] |
| MC5R | 2,400 | COS-1 | [10][12][14] |
Signaling Pathways
The primary signaling pathway activated by α-MSH binding to MC1R is the Gs-cAMP pathway. However, evidence suggests potential involvement of other signaling cascades. Nonapeptide-1, as a competitive antagonist, is an ideal tool to probe these pathways by observing its ability to inhibit α-MSH-induced responses.
Canonical Gs-cAMP Signaling Pathway
Activation of MC1R by α-MSH leads to the dissociation of the Gαs subunit from the Gβγ dimer. Gαs then activates adenylyl cyclase, which converts ATP to cAMP. cAMP, a second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanogenesis. MITF then promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), and tyrosinase-related proteins 1 and 2 (TRP1, TRP2), leading to melanin synthesis. Nonapeptide-1 competitively blocks the initial step of this cascade, the binding of α-MSH to MC1R.
Non-Canonical Signaling Pathways
While the Gs-cAMP pathway is the primary signaling route for MC1R, some studies suggest potential coupling to other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway and calcium mobilization, although the latter is debated and may be cell-type specific[6][9][15]. Nonapeptide-1 can be utilized to investigate whether the inhibition of α-MSH binding also affects these alternative signaling routes.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the antagonistic properties of Nonapeptide-1 at the MC1R.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Nonapeptide-1 for the MC1R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells expressing MC1R (e.g., HEK293-MC1R or melanoma cell lines)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA)
-
Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH ([125I]-NDP-MSH)
-
Nonapeptide-1
-
Unlabeled NDP-MSH (for non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing MC1R.
-
Homogenize cells in cold lysis buffer and centrifuge to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of [125I]-NDP-MSH (typically at its Kd concentration).
-
Increasing concentrations of Nonapeptide-1.
-
A constant amount of the membrane preparation.
-
-
For determining non-specific binding, use a high concentration of unlabeled NDP-MSH instead of Nonapeptide-1.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of Nonapeptide-1.
-
Determine the IC50 value (the concentration of Nonapeptide-1 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the functional antagonistic potency (IC50) of Nonapeptide-1 by measuring its ability to inhibit α-MSH-induced cAMP production.
Materials:
-
Cells expressing MC1R
-
Cell culture medium
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
α-MSH
-
Nonapeptide-1
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white microplates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation:
-
Culture and harvest MC1R-expressing cells.
-
Resuspend cells in assay buffer containing a PDE inhibitor to prevent cAMP degradation.
-
-
Assay Setup (Antagonist Mode):
-
In a 384-well plate, add serial dilutions of Nonapeptide-1.
-
Add a fixed concentration of α-MSH (typically the EC80 concentration for cAMP production).
-
Add the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of Nonapeptide-1.
-
Determine the IC50 value, which is the concentration of Nonapeptide-1 that causes a 50% inhibition of the α-MSH-induced cAMP response.
-
Calcium Mobilization Assay
Objective: To investigate whether MC1R activation by α-MSH leads to intracellular calcium mobilization and to determine if Nonapeptide-1 can block this potential response.
Materials:
-
Cells expressing MC1R
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
α-MSH
-
Nonapeptide-1
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed MC1R-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Setup:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
-
Compound Addition and Measurement:
-
For antagonist testing, inject a solution of Nonapeptide-1 into the wells and incubate for a short period. Then, inject a solution of α-MSH.
-
For agonist testing, inject a solution of α-MSH directly.
-
Immediately after injection, monitor the change in fluorescence intensity over time.
-
-
Controls:
-
Use ionomycin as a positive control to induce a maximal calcium response.
-
Use EGTA to chelate extracellular calcium and establish a minimal response.
-
-
Data Analysis:
-
Analyze the kinetic fluorescence data to determine the peak fluorescence response after agonist addition.
-
For antagonist testing, compare the response in the presence and absence of Nonapeptide-1 to determine if it inhibits any potential α-MSH-induced calcium signal.
-
Conclusion
Nonapeptide-1 serves as a highly specific and potent tool for the investigation of MC1R signaling. Its well-characterized antagonistic properties make it invaluable for confirming the involvement of MC1R in various cellular processes and for dissecting the downstream signaling pathways. The provided protocols offer a robust framework for researchers to utilize Nonapeptide-1 in their studies of GPCR pharmacology and signal transduction. By employing these methods, scientists can further elucidate the role of the melanocortin system in health and disease.
References
- 1. lifetein.com [lifetein.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]
- 4. Structural mechanism of calcium-mediated hormone recognition and Gβ interaction by the human melanocortin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC1R signaling through the cAMP-CREB/ATF-1 and ERK-NFκB pathways accelerates G1/S transition promoting breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 8. mdpi.com [mdpi.com]
- 9. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Nonapeptide-1 (acetate) - Applications - CAT N°: 27757 [bertin-bioreagent.com]
- 13. Nonapeptide-1 [shop.labclinics.com]
- 14. caymanchem.com [caymanchem.com]
- 15. journals.physiology.org [journals.physiology.org]
Application of Nonapeptide-1 in 3D Skin Models for Hyperpigmentation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a biomimetic peptide, has emerged as a significant ingredient in the fields of dermatology and cosmetic science for its targeted action on hyperpigmentation.[1][2] It functions as a competitive antagonist of the melanocortin 1 receptor (MC1R), effectively inhibiting the downstream signaling cascade that leads to melanin (B1238610) synthesis.[1][3] Three-dimensional (3D) reconstructed human skin models, such as MelanoDerm™, EpiDerm™, and others, provide a physiologically relevant platform to evaluate the efficacy and mechanism of action of topical agents like Nonapeptide-1. These models mimic the architecture and cellular composition of human skin, offering a valuable tool for preclinical assessment.
This document provides detailed application notes and protocols for researchers utilizing Nonapeptide-1 in 3D skin models to investigate its effects on melanogenesis.
Mechanism of Action
Nonapeptide-1 is a synthetic peptide that mimics a portion of the alpha-melanocyte-stimulating hormone (α-MSH).[3] It competitively binds to the MC1R on melanocytes, thereby blocking the binding of the natural ligand, α-MSH.[1][3] This antagonism prevents the activation of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The subsequent decrease in cAMP-dependent protein kinase A (PKA) activity results in the downregulation of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenesis, and its reduced expression leads to decreased transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[4] The overall effect is a reduction in melanin synthesis and a lightening of the skin tone.
Signaling Pathway of Nonapeptide-1 in Melanogenesis
Quantitative Data Summary
The following tables summarize the quantitative data reported for Nonapeptide-1's activity.
Table 1: In Vitro Efficacy of Nonapeptide-1
| Parameter | Value | Cell/Model System | Reference |
| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | [3] |
| IC50 (cAMP Inhibition) | 2.5 nM | Melanocytes | N/A |
| IC50 (Melanosome Dispersion) | 11 nM | Melanocytes | N/A |
| Melanin Synthesis Reduction | ~33% | Melanocytes | [5] |
Table 2: Clinical and 3D Model Efficacy of Nonapeptide-1
| Parameter | Observation | Study Duration | Model/Population | Reference |
| Skin Lightening (ΔL) | 6.42% increase | 56 days | Human subjects | [6] |
| Overall Skin State (ΔE) | 5.39% increase | 56 days | Human subjects | [6] |
| Hyperpigmentation | Significant improvement | 8 weeks | Human subjects | [1] |
| Melanin Content | Significant reduction | N/A | Melanocyte cultures | [1] |
Experimental Protocols
Experimental Workflow
Preparation and Acclimation of 3D Skin Models
-
Model Selection : Choose a suitable 3D reconstructed human epidermis model containing melanocytes (e.g., MelanoDerm™ from MatTek Corporation).
-
Acclimation : Upon receipt, acclimate the 3D skin models in the provided maintenance medium in a humidified incubator at 37°C and 5% CO₂ for at least 24 hours.[7]
-
Media Change : Change the medium every 2-3 days as per the manufacturer's instructions.
Preparation of Nonapeptide-1 Solutions
-
Stock Solution : Prepare a stock solution of Nonapeptide-1 in a suitable solvent (e.g., sterile distilled water or phosphate-buffered saline (PBS)).
-
Working Solutions : Prepare serial dilutions of Nonapeptide-1 in the appropriate cell culture medium to achieve the desired final concentrations for testing. A vehicle control (medium with solvent but without Nonapeptide-1) must be included.
Topical Application of Nonapeptide-1
-
Application : Apply a defined volume (e.g., 25 µL) of the Nonapeptide-1 working solutions or vehicle control directly onto the surface of the 3D skin model.
-
Treatment Schedule : Re-apply the treatments at regular intervals (e.g., every 48 hours) for the duration of the experiment (e.g., 14 days).[8]
Cytotoxicity Assessment (MTT Assay)
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases of living cells into a purple formazan (B1609692) product.
-
Procedure : a. At the end of the treatment period, wash the 3D skin models with PBS. b. Transfer the models to a new multi-well plate containing MTT solution (1 mg/mL in culture medium).[9] c. Incubate for 3 hours at 37°C and 5% CO₂. d. After incubation, carefully remove the MTT solution and add an appropriate solvent (e.g., isopropanol (B130326) or DMSO) to dissolve the formazan crystals. e. Incubate for 2 hours on a shaker to ensure complete dissolution. f. Measure the absorbance of the extracted formazan at 570 nm using a microplate reader. g. Calculate cell viability as a percentage of the vehicle-treated control.
Melanin Content Assay
-
Principle : This assay quantifies the amount of melanin present in the 3D skin model.
-
Procedure : a. Wash the 3D skin models with PBS. b. Physically homogenize the tissue in a lysis buffer (e.g., 1 N NaOH). c. Incubate the lysate at a high temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin. d. Centrifuge the lysate to pellet any insoluble material. e. Measure the absorbance of the supernatant at 405 nm or 475 nm. f. Create a standard curve using synthetic melanin of known concentrations to determine the melanin content in the samples.
Tyrosinase Activity Assay (L-DOPA Assay)
-
Principle : This assay measures the activity of tyrosinase by monitoring the oxidation of its substrate, L-DOPA, to dopachrome (B613829).
-
Procedure : a. Homogenize the 3D skin models in a suitable lysis buffer (e.g., phosphate (B84403) buffer with a non-ionic detergent like Triton X-100). b. Centrifuge the lysate to obtain the supernatant containing the cellular proteins. c. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay). d. In a 96-well plate, mix the cell lysate with a solution of L-DOPA (e.g., 2 mg/mL). e. Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals over a specific period (e.g., 60 minutes).[10] f. Calculate the tyrosinase activity and normalize it to the total protein content.
Histological Analysis (Fontana-Masson Staining)
-
Principle : Fontana-Masson staining is a histological technique that specifically stains melanin black, allowing for its visualization within the tissue architecture.
-
Procedure : a. Fix the 3D skin models in 10% neutral buffered formalin. b. Process the fixed tissues and embed them in paraffin. c. Cut thin sections (e.g., 5 µm) and mount them on slides. d. Deparaffinize and rehydrate the sections. e. Incubate the sections in an ammoniacal silver solution in the dark. Melanin will reduce the silver nitrate (B79036) to metallic silver, which appears black.[11][12] f. Tone the sections with gold chloride and fix with sodium thiosulfate. g. Counterstain with Nuclear Fast Red to visualize cell nuclei. h. Dehydrate, clear, and mount the slides. i. Examine the sections under a microscope to assess the distribution and intensity of melanin staining.
Gene Expression Analysis (qPCR)
-
Principle : Quantitative polymerase chain reaction (qPCR) is used to measure the expression levels of key genes involved in melanogenesis.
-
Procedure : a. Extract total RNA from the 3D skin models using a suitable RNA extraction kit. b. Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase. c. Perform qPCR using specific primers for the target genes (MITF, TYR, TRP-1, TRP-2) and a housekeeping gene (e.g., GAPDH) for normalization. d. Analyze the qPCR data to determine the relative fold change in gene expression in Nonapeptide-1-treated samples compared to the vehicle control.[13][14]
The use of 3D reconstructed human skin models provides a robust and ethically sound method for evaluating the efficacy of skin-lightening agents like Nonapeptide-1. The protocols outlined above offer a comprehensive approach to assess its effects on cell viability, melanin production, tyrosinase activity, and the expression of key melanogenic genes. The data generated from these studies can provide valuable insights for researchers, scientists, and drug development professionals in the cosmetic and pharmaceutical industries.
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. specialchem.com [specialchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 7. Comet assay in reconstructed 3D human epidermal skin models—investigation of intra- and inter-laboratory reproducibility with coded chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MelanoDerm Skin Brightening Assay | Mattek - Part of Sartorius [mattek.com]
- 9. Utility of MTT assay in three-dimensional cultured human skin model as an alternative for draize skin irritation test: approach using diffusion law of irritant in skin and toxicokinetics-toxicodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dbiosys.com [dbiosys.com]
- 12. Masson Fontana Staining Protocol - IHC WORLD [ihcworld.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Nonapeptide-1 acetate salt stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Nonapeptide-1 acetate (B1210297) salt.
Frequently Asked Questions (FAQs)
Q1: What is Nonapeptide-1 acetate salt and what is its primary mechanism of action?
Nonapeptide-1 is a synthetic biomimetic peptide composed of nine amino acids.[1][2] Its primary function is to act as a competitive antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[2][3][4] By blocking the binding of α-MSH to its receptor, Nonapeptide-1 inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[2][5] This results in a reduction of hyperpigmentation and a more even skin tone.[4] It does not bleach existing pigment but rather slows down the overproduction of melanin.[2]
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability and prevent degradation, proper storage of this compound is crucial. Recommendations vary slightly between suppliers, but the general consensus is as follows:
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.[6] It is recommended to keep it in a sealed container, away from moisture.[7][8]
-
Solutions: Once reconstituted, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide aggregation and degradation.[6][9] Stock solutions should be stored at -80°C for longer-term stability or at -20°C for shorter periods.[7][8]
Q3: What solvents are recommended for reconstituting this compound?
This compound is soluble in water.[7] For cell-based assays, sterile water or a buffer solution like PBS can be used. It is important to ensure the final solution is clear and, if necessary, sterilized by filtering through a 0.22 µm filter before use.[7]
Q4: What is the expected shelf life of this compound?
The shelf life depends on the form and storage conditions. The following tables summarize the typical stability data provided by suppliers.
Data Presentation
Table 1: Stability of Lyophilized this compound
| Storage Temperature | Recommended Duration |
| -80°C | Up to 2 years[8] |
| -20°C | Up to 1 year[8] |
Table 2: Stability of Reconstituted this compound in Solvent
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[7] |
| -20°C | Up to 1 month[7] |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Peptide degradation due to improper storage or handling. Peptides are susceptible to degradation from factors like repeated freeze-thaw cycles, exposure to light, and extreme pH.[9]
-
Troubleshooting Steps:
-
Review your storage and handling procedures. Ensure the peptide has been stored at the recommended temperature and that aliquots are used to minimize freeze-thaw cycles.[6][9]
-
If the peptide was stored in solution, consider the age of the solution. For optimal results, it is recommended to use freshly prepared solutions.[7]
-
Consider performing a stability analysis, such as HPLC, to check the integrity of your peptide stock.
-
Issue 2: Difficulty dissolving the lyophilized powder.
-
Potential Cause: The peptide may have aggregated, or the incorrect solvent is being used.
-
Troubleshooting Steps:
-
Ensure you are using a recommended solvent, such as sterile water.
-
Gentle vortexing or sonication can aid in dissolution.
-
If solubility issues persist, consider using a small amount of a co-solvent like DMSO, followed by dilution with your aqueous buffer. However, always check the compatibility of any co-solvents with your experimental system.
-
Issue 3: Observed precipitation in the peptide solution.
-
Potential Cause: Peptide aggregation, particularly in hydrophobic peptides, can lead to precipitation.[9] This can be influenced by pH and buffer composition.[9]
-
Troubleshooting Steps:
-
Check the pH of your solution. Most peptides are stable in a neutral pH range.[10]
-
If using a buffer, ensure it is compatible with Nonapeptide-1. Phosphate buffers can sometimes promote aggregation of hydrophobic sequences.[9]
-
Consider centrifuging the solution to pellet any precipitate and using the supernatant, after verifying the peptide concentration.
-
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Objective: To evaluate the stability of this compound under various stress conditions and to establish a stability-indicating HPLC method.
2. Materials:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 HPLC column
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC grade water to a final concentration of 1 mg/mL.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.[11]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.[11]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose the lyophilized powder to 105°C for 48 hours and then reconstitute to 1 mg/mL.[11]
-
Control Sample: Keep the stock solution at 4°C.
-
-
HPLC Analysis:
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze the samples using a suitable C18 column and a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Monitor the elution profile at an appropriate UV wavelength (typically 210-230 nm for peptides).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation by comparing the peak area of the intact peptide in the stressed samples to the control.
-
The method is considered stability-indicating if it can resolve the main peptide peak from its degradation products.[11]
-
Mandatory Visualizations
Caption: Nonapeptide-1 Signaling Pathway
Caption: Experimental Workflow for Stability Testing
References
- 1. parkmagazineny.com [parkmagazineny.com]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. nordscipeptides.com [nordscipeptides.com]
- 10. peptidesuk.com [peptidesuk.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting Nonapeptide-1 Solubility: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing Nonapeptide-1, achieving optimal solubility is critical for experimental success. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Nonapeptide-1 in aqueous solutions?
A1: Nonapeptide-1 is generally considered to have good water solubility. The acetate (B1210297) salt of Nonapeptide-1 has a reported solubility of 10 mg/mL in Phosphate-Buffered Saline (PBS) at pH 7.2 and can reach up to 50 mg/mL in water with the aid of sonication.[1] Another source indicates a solubility of ≥0.1g/ml in water.
Q2: I'm having trouble dissolving Nonapeptide-1 in water. What should I do?
A2: If you encounter issues with dissolving Nonapeptide-1 in water, consider the following troubleshooting steps:
-
pH Adjustment: The solubility of peptides is highly pH-dependent. Nonapeptide-1 has a basic nature due to the presence of Arginine (Arg) and Lysine (Lys) residues. Adjusting the pH of the aqueous solution to a slightly acidic range (e.g., pH 4-6) can significantly improve solubility.
-
Gentle Heating: Gently warming the solution to a temperature not exceeding 40°C can aid in dissolution. Avoid excessive heat, as it can lead to peptide degradation.
-
Sonication: Using a sonicator can help to break down any peptide aggregates and enhance solubility.
-
Start with a Small Amount: Before dissolving the entire sample, it is advisable to test the solubility with a small aliquot to determine the optimal conditions.
Q3: Can I use organic solvents to dissolve Nonapeptide-1?
A3: Yes, for particularly hydrophobic peptides, organic solvents can be used. While specific quantitative data for Nonapeptide-1 in common organic solvents is limited, general guidelines for peptides suggest the following:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for many peptides. It is often recommended to first dissolve the peptide in a small amount of DMSO and then slowly add the aqueous buffer to the desired concentration. One source indicates that Nonapeptide-1 is soluble in DMSO.
-
Ethanol, Methanol, or Acetonitrile: These solvents can also be used, typically by preparing a concentrated stock solution which is then diluted with the experimental buffer.
Q4: My Nonapeptide-1 solution appears cloudy or has precipitates. What does this mean and how can I fix it?
A4: Cloudiness or precipitation indicates that the peptide may have aggregated or exceeded its solubility limit under the current conditions. To address this:
-
Check the pH: Ensure the pH of your solution is not at the isoelectric point (pI) of the peptide, where it is least soluble. Adjusting the pH away from the pI should increase solubility.
-
Use Chaotropic Agents: For peptides prone to aggregation, adding agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) to the buffer can help to solubilize the peptide by disrupting intermolecular interactions.
-
Dilution: Your solution may be too concentrated. Try diluting it to a lower concentration.
-
Filtration: If small particulates are present, you can filter the solution through a 0.22 µm filter to remove them.
Q5: How should I store my Nonapeptide-1 solutions?
A5: For optimal stability, it is recommended to store stock solutions of Nonapeptide-1 at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into smaller, single-use volumes.
Data Presentation
Table 1: Quantitative Solubility Data for Nonapeptide-1
| Solvent | Concentration | Conditions |
| Water | ≥100 mg/mL | - |
| Water (Acetate Salt) | 50 mg/mL | With sonication |
| PBS (pH 7.2) (Acetate Salt) | 10 mg/mL | - |
Table 2: Factors Influencing Nonapeptide-1 Solubility
| Factor | Effect on Solubility | Recommendations |
| pH | Highly influential. Solubility is lowest at the isoelectric point (pI). | Adjust pH away from the pI. For basic peptides like Nonapeptide-1, a slightly acidic pH (4-6) is often beneficial. |
| Temperature | Increased temperature generally increases solubility. | Gentle warming up to 40°C can be used. Avoid temperatures above 45°C to prevent degradation. |
| Ionic Strength | Can either increase or decrease solubility depending on the peptide and the salt. | Start with a low ionic strength buffer and adjust as needed. |
| Peptide Concentration | Higher concentrations increase the likelihood of aggregation and precipitation. | Prepare stock solutions at a reasonable concentration and dilute to the final working concentration. |
| Freeze-Thaw Cycles | Repeated cycles can lead to peptide degradation and aggregation. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Nonapeptide-1 Stock Solution in an Aqueous Buffer
This protocol is suitable for preparing a stock solution for use in various in vitro experiments, including cell-based assays.
Materials:
-
Lyophilized Nonapeptide-1 powder
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Equilibrate: Allow the vial of lyophilized Nonapeptide-1 to come to room temperature before opening to prevent condensation.
-
Initial Solubilization: Add a small amount of sterile water or PBS to the vial to create a concentrated initial solution. The exact volume will depend on the amount of peptide and the desired final stock concentration.
-
Vortex: Gently vortex the vial to dissolve the peptide.
-
Sonication (if necessary): If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (1-2 minutes) until the solution is clear.
-
Dilution to Final Concentration: Once the peptide is fully dissolved, add more sterile water or PBS to reach the desired final stock concentration (e.g., 1 mg/mL or 10 mg/mL).
-
Sterile Filtration: For cell culture applications, sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Mandatory Visualizations
Caption: Signaling pathway of Nonapeptide-1 in inhibiting melanin synthesis.
Caption: Troubleshooting workflow for Nonapeptide-1 solubility issues.
References
Preventing degradation of Nonapeptide-1 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Nonapeptide-1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is Nonapeptide-1 and what are its common stability challenges?
Nonapeptide-1 is a synthetic peptide with the sequence H-Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, primarily used in the cosmetics industry for its skin-brightening properties.[1][2] Like many peptides, Nonapeptide-1 is susceptible to degradation in aqueous solutions, which can compromise its bioactivity and lead to inconsistent experimental results.[3] The primary stability challenges include chemical degradation (e.g., hydrolysis and oxidation) and physical instability.
Q2: What are the optimal storage conditions for Nonapeptide-1 solutions?
For maximum stability, it is recommended to store Nonapeptide-1 in its lyophilized powder form at -20°C or below.[4] Once in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] For short-term storage of solutions, refrigeration at 2-8°C is acceptable. Solutions should be prepared using sterile, high-purity water or a recommended buffer system.
Q3: What is the recommended pH range for Nonapeptide-1 solutions?
The recommended pH range for formulating Nonapeptide-1 is between 3.5 and 7.0.[5][6] Operating within this pH range helps to minimize hydrolysis of the peptide bonds and the C-terminal amide.
Q4: How does temperature affect the stability of Nonapeptide-1?
Elevated temperatures accelerate the degradation of peptides. It is recommended to avoid exposing Nonapeptide-1 solutions to temperatures above 40°C.[7] For long-term stability, frozen storage is optimal.
Troubleshooting Guide: Common Degradation Issues
This guide will help you identify and address common degradation issues you may encounter during your experiments with Nonapeptide-1.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Peptide degradation | Verify storage conditions (temperature, light exposure). Prepare fresh solutions. Analyze peptide integrity via HPLC. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation (hydrolysis, oxidation) | Perform forced degradation studies to identify potential degradants. Optimize solution pH and protect from light and oxygen. |
| Precipitation or cloudiness of the solution | Aggregation or poor solubility | Ensure the peptide is fully dissolved. Consider using a different buffer system or adding solubilizing excipients. |
| Inconsistent results between experiments | Variability in solution stability | Prepare fresh solutions for each experiment. Use aliquots to avoid freeze-thaw cycles. Standardize solution preparation and handling procedures. |
Predicted Degradation Pathways of Nonapeptide-1
Understanding the potential degradation pathways of Nonapeptide-1 is crucial for developing stable formulations and interpreting analytical data. Based on its amino acid sequence, the following are the most likely degradation routes:
Experimental Protocols
Stability-Indicating HPLC-UV Method for Nonapeptide-1
This protocol provides a starting point for developing a stability-indicating HPLC method to quantify Nonapeptide-1 and separate it from its potential degradation products.
1. Materials and Reagents:
-
Nonapeptide-1 reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
High-purity water (18.2 MΩ·cm)
-
Phosphate buffer components
2. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
3. Sample Preparation:
-
Prepare a stock solution of Nonapeptide-1 in water or a suitable buffer at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase A.
4. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][10]
1. Stress Conditions:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 80°C (in solution and as powder) | 24, 48, 72 hours |
| Photostability | ICH-compliant light exposure | As per ICH Q1B guidelines |
2. Procedure:
-
Prepare a solution of Nonapeptide-1 at a known concentration (e.g., 1 mg/mL).
-
Expose aliquots of the solution to the stress conditions outlined above.
-
At each time point, neutralize the acid and base-stressed samples.
-
Analyze all samples by the developed HPLC-UV method and by LC-MS to identify degradation products.
3. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS.
Enzymatic Stability Assay
This protocol can be used to assess the stability of Nonapeptide-1 in the presence of proteases, such as those found in human serum.
1. Materials and Reagents:
-
Nonapeptide-1
-
Human serum or plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 1% TFA (for reaction quenching)
-
HPLC system
2. Procedure:
-
Pre-warm human serum and PBS to 37°C.
-
Prepare a stock solution of Nonapeptide-1.
-
Add Nonapeptide-1 to the serum to a final concentration of 10-100 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench the enzymatic reaction by adding an equal volume of cold acetonitrile with 1% TFA.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to determine the concentration of the remaining intact Nonapeptide-1.
3. Data Analysis:
-
Plot the percentage of remaining Nonapeptide-1 against time.
-
Calculate the half-life (t₁/₂) of Nonapeptide-1 in the serum.
This technical support guide provides a framework for understanding and mitigating the degradation of Nonapeptide-1 in solution. For further assistance, please contact our technical support team.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. SP Tech Tip: Peptide Mapping - Tryptic Digests | Phenomenex [phenomenex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enovatia.com [enovatia.com]
- 8. researchgate.net [researchgate.net]
- 9. Deamidation - Wikipedia [en.wikipedia.org]
- 10. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Nonapeptide-1 Concentration for Maximum Tyrosinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Nonapeptide-1 in tyrosinase inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nonapeptide-1 in tyrosinase inhibition?
A1: Nonapeptide-1 does not directly inhibit the enzymatic activity of tyrosinase. Instead, it acts as a competitive antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[1][2] By blocking the binding of α-MSH to its receptor, Nonapeptide-1 prevents the downstream signaling cascade that leads to the activation and synthesis of tyrosinase.[1][3] This ultimately results in a decrease in melanin (B1238610) production.[2][4]
Q2: What is a recommended starting concentration for Nonapeptide-1 in cell-based assays?
A2: Based on available literature, a starting concentration of 20 μM has been shown to be effective in downregulating the expression of tyrosinase and other key melanogenesis-related proteins in human epidermal melanocytes and keratinocytes.[5] However, the optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.
Q3: What is the solubility and stability of Nonapeptide-1 in aqueous solutions?
A3: Nonapeptide-1 is generally soluble in water.[6] For experimental assays, it is recommended to prepare fresh solutions. If preparing stock solutions, it is advisable to store them at -20°C or -80°C for long-term stability.[5][6] Lyophilized Nonapeptide-1 should be stored at -20°C. Repeated freeze-thaw cycles should be avoided.[6]
Q4: Can Nonapeptide-1 be used in both in vitro (cell-free) and cell-based tyrosinase inhibition assays?
A4: Nonapeptide-1's primary mechanism of action is to block the MC1R on melanocytes, which in turn reduces tyrosinase expression. Therefore, its inhibitory effect is most relevant and potent in cell-based assays that model the entire melanogenesis pathway. While it is possible to test for any direct effects on mushroom tyrosinase in a cell-free assay, it is not expected to be a strong direct inhibitor.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of Nonapeptide-1. It is important to note that comprehensive public data on the direct dose-response of Nonapeptide-1 on tyrosinase enzymatic activity is limited. The data below is compiled from various sources and should be used as a guideline for experimental design.
Table 1: Nonapeptide-1 Efficacy in Cellular Systems
| Concentration | Assay Type | Cell Line | Observed Effect | Citation |
| 11 nM (IC₅₀) | α-MSH-induced melanosome dispersion | Melanocytes | 50% inhibition of melanosome dispersion | [5] |
| 2.5 nM (IC₅₀) | α-MSH-induced intracellular cAMP levels | Melanocytes | 50% inhibition of cAMP production | [5] |
| 20 μM | Western Blot | HaCaT and HEM cells | Downregulation of MC1R, tyrosinase, TRP1, TRP2, and MITF expression | [5] |
| 0.3% (v/v) | Tyrosinase Inhibition Assay | Not Specified | 16.67% tyrosinase inhibition | |
| 1% | Tyrosinase Inhibition Assay | Not Specified | 28.57% tyrosinase inhibition | [7] |
Table 2: Representative Data for a Potent Tyrosinase Inhibitor in B16 Melanoma Cells (for comparison)
This data is illustrative of expected results when testing a direct tyrosinase inhibitor and is not specific to Nonapeptide-1.
| Concentration (µM) | Cell Viability (%) | Melanin Content (%) | Cellular Tyrosinase Activity (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 7.3 | 100 ± 6.8 |
| 10 | 98 ± 4.8 | 65 ± 5.8 | 78 ± 5.9 |
| 25 | 95 ± 5.1 | 40 ± 4.9 | 55 ± 5.2 |
| 50 | 92 ± 4.5 | 25 ± 3.7 | 35 ± 4.1 |
| 100 | 88 ± 5.5 | 15 ± 2.9 | 20 ± 3.3 |
Experimental Protocols
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is adapted for a peptide inhibitor and can be used to assess any direct inhibitory effects of Nonapeptide-1 on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Nonapeptide-1
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000-2000 units/mL.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mg/mL.
-
Prepare a stock solution of Nonapeptide-1 in water or phosphate buffer. Perform serial dilutions to obtain a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each Nonapeptide-1 dilution to the sample wells.
-
Add 20 µL of phosphate buffer to the control wells.
-
Add 20 µL of a known tyrosinase inhibitor (e.g., kojic acid) to the positive control wells.
-
To each well, add 140 µL of the L-DOPA solution.
-
-
Initiate Reaction:
-
Add 40 µL of the mushroom tyrosinase solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 10-20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader at regular intervals.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of Nonapeptide-1 using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Protocol 2: Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Nonapeptide-1
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulation)
-
Lysis Buffer (e.g., RIPA buffer)
-
L-DOPA
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Nonapeptide-1 (e.g., 1-50 µM) for 24-72 hours. If desired, co-treat with a stimulator like α-MSH.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Tyrosinase Activity Assay:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add L-DOPA solution to each well to a final concentration of 2 mg/mL.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement and Analysis:
-
Measure the absorbance at 475 nm.
-
Normalize the tyrosinase activity to the total protein concentration.
-
Calculate the percentage of inhibition relative to the untreated control.
-
Mandatory Visualizations
Signaling Pathway of Nonapeptide-1 Action
Caption: Nonapeptide-1 competitively antagonizes the MC1R, inhibiting melanin synthesis.
Experimental Workflow for Optimizing Nonapeptide-1 Concentration
Caption: A logical workflow for determining the optimal Nonapeptide-1 concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of solutions. Use a multichannel pipette for simultaneous additions. |
| Precipitation of Nonapeptide-1 in the assay buffer. | Visually inspect wells for precipitate. Prepare fresh dilutions. Consider the solubility limits of the peptide in your buffer system. | |
| Inconsistent incubation times. | Use a multichannel pipette to start reactions simultaneously. Ensure consistent timing for all measurements. | |
| No or low tyrosinase inhibition observed | Incorrect concentration of Nonapeptide-1. | Verify calculations and prepare fresh serial dilutions from a new stock. |
| Degraded Nonapeptide-1. | Ensure proper storage of lyophilized peptide and stock solutions (-20°C or -80°C). Prepare fresh working solutions daily. | |
| Inactive tyrosinase enzyme (in cell-free assays). | Run a positive control with a known inhibitor (e.g., kojic acid) to confirm enzyme activity. Ensure proper storage and handling of the enzyme. | |
| Low cellular uptake of Nonapeptide-1 (in cell-based assays). | Increase the incubation time or the concentration of the peptide, staying within the non-toxic range determined by cytotoxicity assays. | |
| High cytotoxicity observed in cell-based assays | Nonapeptide-1 concentration is too high. | Perform a thorough dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. |
| Solvent toxicity. | If using a solvent like DMSO to prepare the stock solution, ensure the final concentration in the cell culture medium is low (typically <0.5%). Run a vehicle control with the same solvent concentration. | |
| Peptide impurities. | Ensure the use of high-purity Nonapeptide-1. Impurities from synthesis can be cytotoxic. |
References
- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. Frontiers | From Fish Scale Gelatin to Tyrosinase Inhibitor: A Novel Peptides Screening Approach Application [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cellular Uptake of Nonapeptide-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering Nonapeptide-1 into target cells, such as melanocytes.
Frequently Asked Questions (FAQs)
Q1: What is Nonapeptide-1 and what is its mechanism of action?
Nonapeptide-1 is a synthetic biomimetic peptide designed to inhibit melanin (B1238610) production.[1][2] Its primary mechanism involves acting as an antagonist to the α-melanocyte-stimulating hormone (α-MSH).[2][3] By competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes, it blocks the signaling cascade that leads to the activation of tyrosinase, a key enzyme in melanogenesis.[1][4][5] This interference reduces the synthesis of melanin, making it a key ingredient for addressing hyperpigmentation.[2]
Q2: Why is the cellular uptake of Nonapeptide-1 inherently poor?
Like many peptides, Nonapeptide-1 faces several barriers to cellular entry:
-
Size and Polarity: With a molecular weight of 1206.5 g/mol , it is relatively large and hydrophilic, which hinders passive diffusion across the lipophilic cell membrane.[6]
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in the extracellular matrix and on the cell surface.[7]
-
Low Binding Affinity: Without specific transport mechanisms, the interaction between the peptide and the cell surface may be insufficient to trigger uptake.[8]
Q3: What are the primary strategies to enhance Nonapeptide-1 delivery?
There are three main approaches to overcome poor cellular uptake:
-
Chemical Modification: Attaching lipophilic moieties (e.g., fatty acid chains like palmitoyl (B13399708) groups) to the peptide can increase its hydrophobicity and improve membrane interaction.[9]
-
Advanced Delivery Systems: Encapsulating Nonapeptide-1 in nanocarriers such as liposomes, niosomes, or polymeric nanoparticles protects it from degradation and can facilitate uptake.[8][10]
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can translocate across the cell membrane and can be conjugated to cargo molecules like Nonapeptide-1 to shuttle them into the cell.[11][12]
Troubleshooting Guide
This guide addresses common experimental issues related to poor Nonapeptide-1 efficacy.
Data on Delivery System Efficacy
The following table summarizes quantitative data from studies using various delivery enhancement strategies. While not all studies used Nonapeptide-1 specifically, the principles are directly applicable.
| Delivery System Strategy | Cargo / Model | Key Result | Fold Increase / Efficacy | Reference |
| Nanoparticles (Size-Dependent) | Nile Red (Fluorescent Dye) | Compared penetration of different sized nanoparticles into ex vivo pig skin. | 13-fold increase in epidermal penetration with 20-30 nm nanoparticles. 6.3-fold increase with 150-170 nm nanoparticles. | [13] |
| Cell-Penetrating Peptide (CPP) | BR2 Peptide | Fusion with R9 (a CPP) dramatically increased uptake into MCF7 breast cancer cells. | 73.8% of cells showed uptake with BR2-R9 fusion peptide vs. 0% for BR2 alone. | [9] |
| Liposomes (Fusogenic) | FITC-dextran | Compared uptake between fusogenic liposomes and standard endocytic liposomes. | 1.6x higher delivery efficiency and 3x higher delivery rate with fusogenic liposomes. | [14] |
Troubleshooting Common Formulation Issues
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency | Poor peptide-carrier interaction; peptide leakage. | Optimize the lipid/polymer to peptide ratio. For liposomes, use a freeze-thaw cycling method to improve encapsulation. For nanoparticles, consider a double emulsion (w/o/w) method for hydrophilic peptides.[7][10][15] |
| Formulation Instability (Aggregation) | Unfavorable zeta potential; improper storage. | Ensure the zeta potential of nanoparticles/liposomes is sufficiently high (positive or negative) to ensure colloidal stability. Store formulations at recommended temperatures (e.g., 4°C) and check for aggregation via Dynamic Light Scattering (DLS) before use.[8] |
| Inconsistent Results Between Batches | Variability in preparation method. | Standardize all preparation parameters: sonication time, extrusion cycles, solvent evaporation rate, and stirring speed. Use a validated protocol and characterize each batch (size, PDI, zeta potential, encapsulation efficiency).[16] |
Experimental Protocols
The following are detailed methodologies for key experiments to enhance and quantify Nonapeptide-1 uptake.
Protocol 1: Peptide Encapsulation in Liposomes via Thin Film Hydration-Extrusion
This protocol describes the preparation of Small Unilamellar Vesicles (SUVs) for encapsulating Nonapeptide-1.
Materials:
-
Phospholipids (B1166683) (e.g., HSPC, DOPC) and Cholesterol
-
Nonapeptide-1
-
Chloroform/Methanol solvent mixture
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis membrane (12-14 kDa MWCO)
Methodology:
-
Lipid Film Formation: Dissolve phospholipids and cholesterol in a chloroform/methanol mixture in a round-bottom flask.[17]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Place the flask under vacuum for at least 2 hours to remove residual solvent.[17]
-
Hydration: Hydrate the lipid film with a solution of Nonapeptide-1 dissolved in the hydration buffer. Vortex vigorously to form Multilamellar Vesicles (MLVs).[18]
-
Freeze-Thaw Cycles (Optional but Recommended): To improve encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (e.g., 65°C).[10]
-
Extrusion: Equilibrate the mini-extruder to a temperature above the lipid transition temperature. Load the MLV suspension into the extruder and pass it through a 100 nm polycarbonate membrane 11-21 times to form uniform SUVs.[18]
-
Purification: Remove unencapsulated peptide by dialyzing the liposome (B1194612) suspension against fresh hydration buffer for 24 hours at 4°C, with several buffer changes.[18]
-
Characterization: Analyze the liposomes for size and polydispersity using Dynamic Light Scattering (DLS). Quantify encapsulated peptide by lysing the liposomes with a suitable solvent (e.g., acidified isopropanol) and measuring peptide concentration via HPLC.[18][19]
Protocol 2: In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol is used to quantify the penetration of Nonapeptide-1 formulations through a skin barrier.
Materials:
-
Franz diffusion cells
-
Stirring water bath set to 32 ± 1 °C
-
Excised human or porcine skin (epidermis or full-thickness)
-
Receptor buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Nonapeptide-1 formulation and control vehicle
-
Syringes and collection vials
-
HPLC-MS system for quantification
Methodology:
-
Cell Setup: Assemble the Franz diffusion cells and connect them to the circulating water bath to maintain a skin surface temperature of 32°C.[2]
-
Skin Preparation: Thaw and cut excised skin to the appropriate size. Carefully mount the skin between the donor and receptor chambers, ensuring the stratum corneum faces the donor compartment.[20]
-
Receptor Chamber: Fill the receptor chamber with pre-warmed receptor buffer, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.[4]
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Application: Apply a precise amount of the Nonapeptide-1 formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.[1]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw a sample (e.g., 200 µL) from the receptor arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.[2][4]
-
Quantification: Analyze the concentration of Nonapeptide-1 in the collected samples using a validated HPLC-MS method.[19]
-
Data Analysis: Calculate the cumulative amount of peptide permeated per unit area (μg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 3: Quantification of Cellular Uptake via Fluorescence Plate Reader
This protocol provides a high-throughput method to quantify the uptake of fluorescently-labeled Nonapeptide-1 or a delivery system encapsulating a fluorescent dye.
Materials:
-
Fluorescently-labeled Nonapeptide-1 (e.g., FITC-Nonapeptide-1) or delivery system
-
Target cells (e.g., B16-F10 melanocytes)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Culture medium, PBS, and Trypsin-EDTA
-
Trypan Blue solution
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed cells into a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 5 x 10⁴ cells/well) and incubate overnight.[21]
-
Treatment: Remove the culture medium and add fresh medium containing the fluorescently-labeled Nonapeptide-1 formulation at various concentrations. Include an untreated control group.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C. To distinguish between active uptake and passive binding, a control plate can be incubated at 4°C, which inhibits energy-dependent uptake processes.[11]
-
Washing:
-
Aspirate the treatment medium.
-
Wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
For adherent cells, detach them using Trypsin-EDTA. Quench the trypsin with complete medium.
-
-
Cell Lysis & Measurement:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the pellet in a lysis buffer (e.g., RIPA buffer).
-
Transfer the lysate to a black 96-well plate.
-
-
Quantification: Read the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths. Normalize the fluorescence intensity to the total protein concentration of the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.[22]
-
Data Analysis: Compare the normalized fluorescence of treated groups to controls to determine the relative uptake efficiency of different formulations.
References
- 1. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 2. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Design of a Pep-1 peptide-modified liposomal nanocarrier system for intracellular drug delivery: Conformational characterization and cellular uptake evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polymeric Particulates to Improve Oral Bioavailability of Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles for Topical Application in the Treatment of Skin Dysfunctions—An Overview of Dermo-Cosmetic and Dermatological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 10. sfera.unife.it [sfera.unife.it]
- 11. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. air.unimi.it [air.unimi.it]
- 18. brieflands.com [brieflands.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of sedimentation and diffusion on cellular uptake of gold nanoparticles [researchrepository.ucd.ie]
- 22. Quantifying fluorescent nanoparticle uptake in mammalian cells using a plate reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Nonapeptide-1 Experiments
Welcome to the technical support center for Nonapeptide-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with Nonapeptide-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nonapeptide-1?
A1: Nonapeptide-1 is a biomimetic peptide that acts as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[1] It competitively binds to the melanocortin 1 receptor (MC1R) on melanocytes, which prevents α-MSH from binding and initiating the signaling cascade for melanin (B1238610) synthesis.[1][2] This blockage leads to the downregulation of key melanogenic enzymes like tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), as well as the microphthalmia-associated transcription factor (MITF), ultimately reducing melanin production.[3][4]
Q2: What are the expected quantitative effects of Nonapeptide-1 on melanin synthesis?
A2: In vitro studies have shown that Nonapeptide-1 can reduce melanin synthesis by approximately 33%.[2] Its inhibitory effects are potent, with reported IC50 values of 2.5 nM for inhibiting intracellular cAMP levels and 11 nM for melanosome dispersion in melanocytes.[4] The binding affinity (Ki) for MC1R is approximately 40 nM.[4] For detailed quantitative data from various studies, please refer to the data summary table below.
Q3: Why am I seeing significant variability in melanin inhibition between experiments?
A3: Inconsistent results can stem from several factors, including:
-
Peptide Storage and Handling: Peptides are sensitive to degradation. Improper storage, such as exposure to moisture or repeated freeze-thaw cycles, can reduce its activity. Nonapeptide-1 should be stored at -20°C.[7]
-
Cell Culture Conditions: The health, passage number, and confluency of your melanocyte cell line (e.g., B16-F10) can significantly impact their response to Nonapeptide-1.
-
Experimental Parameters: Variations in incubation time, peptide concentration, and the presence of other compounds in the culture medium can all contribute to inconsistent results.
Q4: What is the optimal concentration and incubation time for Nonapeptide-1 in cell culture experiments?
A4: The optimal concentration and incubation time can vary depending on the cell line and experimental goals. However, a common starting point is a concentration range of 10-100 µM, with an incubation period of 48-72 hours. One study showed that 20 µM of Nonapeptide-1 applied for 3 days was effective at inhibiting melanin synthesis in human epidermal melanocytes (HEM) and HaCaT cells.[4] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of melanin synthesis | Inactive Peptide: Peptide may have degraded due to improper storage or handling. | Ensure Nonapeptide-1 is stored at -20°C and avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment. |
| Low Peptide Purity: Impurities in the peptide preparation may interfere with its activity. | Verify the purity of your Nonapeptide-1. It is recommended to use a purity of ≥98%.[6] | |
| Suboptimal Concentration: The concentration of Nonapeptide-1 may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration. | |
| Inconsistent results between replicates or experiments | Cell Viability Issues: High concentrations of Nonapeptide-1 or other components in the treatment media may be causing cytotoxicity. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to cell death. |
| Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to inconsistent responses. | Use cells within a consistent and low passage number range. Ensure cells are seeded at a consistent density and are in a logarithmic growth phase before treatment. | |
| Inconsistent Treatment Application: Variations in the preparation and application of the Nonapeptide-1 solution. | Prepare fresh Nonapeptide-1 solutions for each experiment. Ensure thorough mixing and consistent application to all wells. | |
| Precipitation of Nonapeptide-1 in culture medium | Poor Solubility: Nonapeptide-1 may have limited solubility in aqueous solutions at high concentrations. | Dissolve Nonapeptide-1 in a small amount of sterile, distilled water or an appropriate buffer before adding it to the cell culture medium. Gentle warming or sonication can aid dissolution. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Melanin Synthesis Inhibition | ~33% | Not specified | [2] |
| IC50 (cAMP inhibition) | 2.5 nM | Melanocytes | [4] |
| IC50 (Melanosome dispersion) | 11 nM | Melanocytes | [4] |
| Ki (MC1R binding) | 40 nM | COS-1 cells expressing human MC1R | [4] |
| Effective Concentration | 20 µM | Human Epidermal Melanocytes (HEM) and HaCaT cells | [4] |
Experimental Protocols
Cell Culture and Treatment with Nonapeptide-1
-
Cell Line: Murine melanoma B16-F10 cells are commonly used for melanogenesis studies.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed B16-F10 cells in 24-well plates at a density of 5 x 10^4 cells/well. Allow cells to adhere for 24 hours.
-
Treatment:
-
Prepare a stock solution of Nonapeptide-1 in sterile, distilled water.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Nonapeptide-1.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide).
-
To stimulate melanin production, you can co-treat with α-MSH (e.g., 100 nM).
-
-
Incubation: Incubate the cells for 48-72 hours.
Melanin Content Assay
-
Cell Lysis:
-
After incubation, wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 1N NaOH containing 10% DMSO to each well.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
-
Measurement:
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Normalization:
-
In a parallel plate, determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Normalize the melanin content to the total protein content for each sample.
-
Tyrosinase Activity Assay
-
Cell Lysate Preparation:
-
Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell lysate.
-
Add L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase, to each well.
-
Incubate the plate at 37°C.
-
-
Measurement:
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.
-
-
Calculation:
-
Calculate the tyrosinase activity as the rate of dopachrome formation and normalize it to the protein concentration of the cell lysate.
-
Visualizations
Caption: Nonapeptide-1 inhibits melanin synthesis by blocking the α-MSH/MC1R signaling pathway.
Caption: A typical experimental workflow for evaluating the efficacy of Nonapeptide-1.
References
- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 2. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
- 7. genscript.com [genscript.com]
Nonapeptide-1 Counter-Ion Exchange Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Nonapeptide-1 counter-ion exchange protocol.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing a counter-ion exchange on Nonapeptide-1?
A1: Synthetic peptides like Nonapeptide-1 are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. This results in the peptide being isolated as a TFA salt.[1] For many biological and pharmaceutical applications, it is essential to exchange the trifluoroacetate (B77799) counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride, as TFA can be cytotoxic and may affect the peptide's conformation and activity.[2]
Q2: What are the common methods for performing a counter-ion exchange for peptides?
A2: The most common methods involve chromatographic techniques. These include using reverse-phase solid-phase extraction (RP-SPE) or ion-exchange chromatography (IEX).[3][4] Another approach is repeated lyophilization from an aqueous solution of the desired acid, such as acetic acid or hydrochloric acid.[3]
Q3: How can I confirm the successful exchange of the counter-ion?
A3: Successful counter-ion exchange can be confirmed using analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To analyze the purity of the final peptide product and to detect the presence of the new counter-ion.[2]
-
Mass Spectrometry (MS): To confirm the identity and integrity of the Nonapeptide-1 after the exchange process.[5]
-
Ion Chromatography: To quantify the amount of the original and the new counter-ion.
Q4: What are the critical parameters to control during the ion-exchange process?
A4: Key parameters to control include the pH of the buffers, the ionic strength of the sample and buffers, the choice of the ion-exchange resin, and the flow rate during chromatography.[6][7] Precise control of these parameters is crucial for efficient binding, separation, and elution.
Experimental Protocols
Protocol 1: Nonapeptide-1 Counter-Ion Exchange from TFA to Acetate using Solid-Phase Extraction (SPE)
This protocol is a general method applicable to peptides like Nonapeptide-1.
Materials:
-
Nonapeptide-1 TFA salt
-
Reverse-phase SPE cartridge (e.g., C18)
-
Activation Solvent: Acetonitrile (B52724) (ACN)
-
Equilibration Buffer: 0.1% Acetic Acid in deionized water
-
Wash Buffer: 0.1% Acetic Acid in deionized water
-
Elution Buffer: Acetonitrile/0.1% Acetic Acid gradient (e.g., 20-80% ACN)
-
Lyophilizer
Methodology:
-
Cartridge Activation: Activate the C18 SPE cartridge by passing 3-5 column volumes (CV) of Acetonitrile through it.
-
Equilibration: Equilibrate the cartridge by passing 5-10 CV of the Equilibration Buffer (0.1% Acetic Acid in water).
-
Sample Loading: Dissolve the Nonapeptide-1 TFA salt in a minimal amount of the Equilibration Buffer and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 5-10 CV of the Wash Buffer to remove the trifluoroacetate ions.
-
Elution: Elute the Nonapeptide-1 acetate salt using a stepwise or linear gradient of the Elution Buffer. Collect fractions.
-
Analysis: Analyze the collected fractions for peptide content and purity using RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound powder.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Recovery | 1. Incomplete Elution: The elution buffer may not be strong enough to displace the peptide from the resin.[6] 2. Peptide Precipitation: The peptide may have precipitated on the column.[8] 3. Improper Sample pH: The pH of the sample may not be optimal for binding to the ion-exchange resin.[7] | 1. Increase the acetonitrile concentration in the elution buffer or use a stronger organic solvent. 2. Ensure the peptide is fully dissolved before loading and consider using a different buffer system. 3. Adjust the sample pH to be at least 0.5 pH units away from the isoelectric point (pI) of Nonapeptide-1.[7] |
| Poor Peak Shape in HPLC Analysis | 1. Column Overloading: Too much peptide was loaded onto the analytical column.[9] 2. Secondary Interactions: The peptide may be interacting with the stationary phase in a non-ideal manner.[9] 3. Contaminants: The presence of contaminants in the sample. | 1. Reduce the injection volume or dilute the sample.[9] 2. Adjust the mobile phase composition, such as the organic solvent or ion-pairing agent concentration. 3. Ensure proper cleaning of the chromatography system and use high-purity solvents and reagents.[9] |
| Incomplete TFA Removal | 1. Insufficient Washing: The washing step was not extensive enough to remove all TFA ions.[4] 2. Strong Peptide-TFA Interaction: The electrostatic interaction between the peptide and TFA is too strong. | 1. Increase the volume of the wash buffer used after sample loading.[4] 2. Consider using a buffer with a slightly higher ionic strength for the wash step or repeat the ion-exchange process. |
| Variable Retention Times in HPLC | 1. Inconsistent Mobile Phase Preparation: Errors in the preparation of the HPLC eluents.[9] 2. Temperature Fluctuations: Changes in ambient temperature can affect retention times.[9] 3. Column Degradation: The performance of the HPLC column has deteriorated. | 1. Ensure accurate and consistent preparation of all mobile phases. 2. Use a column oven to maintain a constant temperature.[9] 3. Replace the HPLC column with a new one. |
Data Presentation
Table 1: Typical Purity and Counter-Ion Content of Nonapeptide-1
| Parameter | Specification | Batch Example |
| Peptide Purity (by HPLC) | ≥ 98% | 99.29%[5] |
| Water Content (Karl Fischer) | ≤ 8% | 3.1%[5] |
| Acetic Acid Content | ≤ 15% | 12.2%[5] |
| TFA Content (Post-Exchange) | Should be negligible | < 0.1% |
Visualizations
Caption: Workflow for Nonapeptide-1 counter-ion exchange.
Caption: Troubleshooting decision tree for ion exchange.
References
- 1. Nonapeptide-1 [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bio-works.com [bio-works.com]
- 5. experchem.com [experchem.com]
- 6. chromtech.com [chromtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Minimizing off-target effects of Nonapeptide-1 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects and ensuring the successful application of Nonapeptide-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nonapeptide-1?
Nonapeptide-1 is a synthetic biomimetic peptide that acts as a competitive antagonist of the melanocortin 1 receptor (MC1R).[1][2][3] Its structure mimics the alpha-melanocyte-stimulating hormone (α-MSH), allowing it to bind to MC1R on melanocytes.[3] This binding blocks the natural activation of MC1R by α-MSH, thereby inhibiting the downstream signaling cascade that leads to melanin (B1238610) production.[1][3] Specifically, it prevents the α-MSH-induced accumulation of intracellular cyclic AMP (cAMP), a key second messenger in melanogenesis.[1] This ultimately leads to the downregulation of tyrosinase, the rate-limiting enzyme in melanin synthesis, as well as other melanogenesis-related proteins like TRP1, TRP2, and MITF.[4]
Q2: What are the known off-target receptors for Nonapeptide-1?
Nonapeptide-1 exhibits selectivity for MC1R but can also bind to other melanocortin receptor subtypes (MC3R, MC4R, and MC5R), albeit with lower affinity.[1][5] The binding affinity for these off-target receptors is significantly lower than for MC1R, meaning that at lower concentrations, Nonapeptide-1 is more likely to interact with its primary target. However, at higher concentrations, the potential for off-target binding and subsequent cellular effects increases.
Q3: What are the potential physiological consequences of these off-target effects?
Melanocortin receptors are expressed in various tissues beyond the skin, including the central nervous system (CNS) and immune cells.[4] Therefore, off-target binding of Nonapeptide-1 to MC3R, MC4R, or MC5R could potentially influence processes such as energy homeostasis, inflammation, and nociception (pain perception).[6] For instance, MC4R is known to be involved in regulating feeding behavior and energy balance.[4] MC1R is also expressed on nerve and immune cells, and its modulation has been linked to inflammatory pain responses.[4] Researchers should be aware of these possibilities when designing experiments and interpreting results.
Q4: How can I assess the purity of my Nonapeptide-1 sample?
The purity of Nonapeptide-1 should be assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC with UV detection can separate the peptide from impurities, and the peak area can be used to quantify its purity. Mass spectrometry will confirm the identity of the main peak as Nonapeptide-1 by verifying its molecular weight. A purity of >95% is generally recommended for in vitro experiments to minimize the influence of contaminating peptides.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Melanogenesis
| Possible Cause | Troubleshooting Step | Recommended Action |
| Peptide Degradation | Assess peptide stability in your experimental conditions. | Perform a time-course experiment and analyze samples at different time points using HPLC to check for peptide degradation. Consider using protease inhibitors in your cell culture medium if degradation is rapid. |
| Peptide Aggregation | Visually inspect the peptide solution for precipitation. | To prevent aggregation, ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI). Consider using additives like arginine (50-100 mM) to increase solubility. Prepare fresh solutions before each experiment and avoid repeated freeze-thaw cycles.[7] |
| Incorrect Peptide Concentration | Verify the concentration of your stock solution. | Trifluoroacetic acid (TFA) salts from the purification process can affect the net weight of the peptide.[8] Use a quantitative amino acid analysis to determine the precise peptide concentration. |
| Low MC1R Expression in Cell Line | Confirm MC1R expression in your chosen cell model. | Use RT-PCR or Western blot to verify MC1R expression levels in your cells. Select a cell line with robust and stable MC1R expression for your experiments. |
| Suboptimal Assay Conditions | Optimize the concentration of α-MSH and Nonapeptide-1. | Perform a dose-response curve for α-MSH to determine the EC50 for cAMP production or melanogenesis in your system. Then, perform a dose-response inhibition curve with Nonapeptide-1 to determine its IC50. |
Issue 2: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step | Recommended Action |
| High Peptide Concentration | Review the concentrations of Nonapeptide-1 used in your experiments. | Use the lowest effective concentration of Nonapeptide-1 that achieves the desired on-target effect. Refer to the quantitative data on receptor binding affinities to estimate the concentration range where off-target binding becomes more likely. |
| Binding to Other Melanocortin Receptors | Use control cell lines that express off-target receptors but not MC1R. | Transfect cell lines to express MC3R, MC4R, or MC5R individually and assess the effects of Nonapeptide-1 on downstream signaling (e.g., cAMP production) in these cells. |
| Non-Receptor-Mediated Effects | Include a scrambled peptide control in your experiments. | Synthesize a peptide with the same amino acid composition as Nonapeptide-1 but in a random sequence. This control will help differentiate between receptor-mediated effects and non-specific effects of the peptide. |
| Cytotoxicity | Perform a cell viability assay. | Use assays such as MTT, LDH, or ATP-based assays to assess the cytotoxicity of Nonapeptide-1 at the concentrations used in your experiments.[9] |
Quantitative Data Summary
Table 1: Binding Affinity (Ki) of Nonapeptide-1 for Human Melanocortin Receptors
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| MC1R | 40 nM | [1][5] |
| MC3R | 470 nM | [1][5] |
| MC4R | 1,340 nM (1.34 µM) | [1][5] |
| MC5R | 2,400 nM (2.4 µM) | [1][5] |
Table 2: Inhibitory Concentration (IC50) of Nonapeptide-1
| Assay | IC50 | Cell Type | Reference |
| α-MSH-induced cAMP Accumulation | 2.5 nM | Melanocytes | [1] |
| α-MSH-induced Melanosome Dispersion | 11 nM | Melanocytes | [1] |
Experimental Protocols
Protocol 1: Assessing On-Target Activity via cAMP Measurement
This protocol is for determining the inhibitory effect of Nonapeptide-1 on α-MSH-induced cAMP production in cells expressing MC1R.
1. Cell Preparation:
- Culture cells expressing MC1R (e.g., B16-F10 melanoma cells) in appropriate media.
- For adherent cells, seed them in a 96-well plate and allow them to attach overnight.[10]
- For suspension cells, prepare a cell suspension in stimulation buffer just before the assay.[10]
2. Assay Procedure:
- Wash adherent cells with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[11]
- Pre-incubate the cells with varying concentrations of Nonapeptide-1 for 30 minutes at 37°C.
- Stimulate the cells with a fixed concentration of α-MSH (at or near its EC50) for 15-30 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[4][11][12]
3. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Nonapeptide-1 concentration.
- Calculate the IC50 value of Nonapeptide-1 for the inhibition of α-MSH-induced cAMP production.
Protocol 2: Quality Control of Nonapeptide-1 by RP-HPLC
This protocol outlines a method for determining the purity of a Nonapeptide-1 sample.
1. Instrumentation and Materials:
- HPLC system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
- Nonapeptide-1 sample.
2. Sample Preparation:
- Dissolve the Nonapeptide-1 sample in Mobile Phase A to a final concentration of 1 mg/mL.[13]
3. HPLC Method:
- Set the flow rate to 1 mL/min.
- Use a gradient elution, for example: 5-95% Mobile Phase B over 30 minutes.
- Set the UV detector to monitor absorbance at 214 nm and 280 nm.[14]
4. Data Analysis:
- Integrate the peak areas in the resulting chromatogram.
- Calculate the purity of Nonapeptide-1 as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: On-target signaling pathway of Nonapeptide-1.
Caption: Workflow for assessing and minimizing off-target effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 4. innoprot.com [innoprot.com]
- 5. Hi-Affi™ In Vitro Cell based Melanocortin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. timesindonesia.co.id [timesindonesia.co.id]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. innoprot.com [innoprot.com]
- 13. benchchem.com [benchchem.com]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
Long-term stability of Nonapeptide-1 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Nonapeptide-1 stock solutions. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized Nonapeptide-1?
A1: To ensure the integrity of the peptide, it is crucial to follow a precise reconstitution procedure. Always allow the vial of lyophilized Nonapeptide-1 to equilibrate to room temperature before opening to prevent condensation, which can affect peptide stability. For initial dissolution, sterile, distilled water is often a suitable solvent.[1] If solubility issues arise, particularly with hydrophobic peptides, a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used first, followed by the slow, dropwise addition of your aqueous buffer.[2] When adding the solvent, do not shake the vial, as this can cause aggregation. Instead, gently swirl or roll the vial to dissolve the peptide.[3]
Q2: What are the optimal storage conditions for Nonapeptide-1 stock solutions to ensure long-term stability?
A2: For long-term stability, it is recommended to store Nonapeptide-1 stock solutions at -80°C, which can preserve the peptide for up to six months.[4] For shorter-term storage, -20°C is suitable for up to one month.[4] It is highly advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] When stored at -80°C, please use it within 6 months. When stored at -20°C, please use it within 1 month.[4]
Q3: What are the common degradation pathways for Nonapeptide-1, and how can they be minimized?
A3: Nonapeptide-1 contains methionine and tryptophan residues, which are susceptible to oxidation.[6][7] Exposure to air and certain metal ions can catalyze these oxidative reactions. To minimize degradation, it is important to use high-purity, degassed solvents for reconstitution and to store stock solutions in tightly sealed vials, protected from light. The use of sterile-filtered buffers can also help to prevent microbial contamination, which can introduce proteases that degrade the peptide.
Q4: How can I verify the biological activity of my Nonapeptide-1 stock solution over time?
A4: The biological activity of Nonapeptide-1 is primarily its ability to inhibit melanin (B1238610) synthesis by acting as an antagonist to the melanocortin 1 receptor (MC1R).[8] This leads to a reduction in tyrosinase activity. To verify the activity of your stock solution, you can perform an in-vitro tyrosinase activity assay or a cell-based melanin content assay using melanoma cell lines (e.g., B16-F10). A decrease in tyrosinase activity or a reduction in melanin production in cells treated with your Nonapeptide-1 solution compared to a control would indicate that the peptide is still active.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Solution |
| Nonapeptide-1 powder does not dissolve in water. | The peptide may have hydrophobic characteristics. | First, attempt to dissolve a small test amount of the peptide in a minimal volume of an organic solvent such as DMSO. Once dissolved, slowly add your aqueous buffer to the desired concentration while gently vortexing.[2] |
| The reconstituted solution is cloudy or contains visible precipitates. | The peptide may be aggregating, or the solubility limit in the chosen solvent has been exceeded. | Try sonicating the solution in a water bath for short intervals to break up aggregates.[2] If cloudiness persists, it may be necessary to prepare a new, more dilute solution. It is not recommended to use a cloudy solution in experiments as the actual concentration will be unknown.[1] |
| The peptide precipitates out of solution after the addition of a buffer. | The pH of the final solution may be close to the isoelectric point of the peptide, where it is least soluble. | Adjust the pH of the buffer to be at least one pH unit away from the peptide's isoelectric point (pI). For basic peptides, a small amount of dilute acetic acid can be added; for acidic peptides, a dilute ammonium (B1175870) hydroxide (B78521) solution can be used.[2] |
Stability and Activity Issues
| Problem | Possible Cause | Solution |
| Loss of biological activity in experiments. | The peptide may have degraded due to improper storage or handling. | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage at -80°C in single-use aliquots. Verify the activity of the new stock solution using a functional assay (e.g., tyrosinase activity assay) before use in critical experiments. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution may be causing degradation. The presence of residual trifluoroacetic acid (TFA) from synthesis can also affect biological assays in some sensitive applications. | Always aliquot stock solutions into single-use volumes. If TFA interference is suspected, consider purchasing TFA-removed peptide or using a desalting column. |
| Unexpected peaks in HPLC analysis of the stock solution. | These may be degradation products, such as oxidized methionine or tryptophan residues. | Analyze the mass of the unexpected peaks using mass spectrometry to identify potential degradation products. Oxidation of methionine will result in a +16 Da mass shift, while tryptophan oxidation can lead to various products. Review handling and storage procedures to minimize exposure to oxygen and light. |
Experimental Protocols
Stability Assessment of Nonapeptide-1 Stock Solutions by HPLC-MS
This protocol outlines a method to assess the long-term stability of Nonapeptide-1 stock solutions by monitoring the percentage of the intact peptide over time.
1. Preparation of Nonapeptide-1 Stock Solution:
-
Reconstitute lyophilized Nonapeptide-1 in sterile, distilled water to a final concentration of 1 mg/mL.
-
Aliquot the stock solution into multiple sterile microcentrifuge tubes for storage at -20°C and -80°C.
2. HPLC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Scan for the expected m/z of Nonapeptide-1.
3. Stability Study:
-
At specified time points (e.g., 0, 1, 3, and 6 months), thaw one aliquot from each storage temperature.
-
Analyze the samples by HPLC-MS as described above.
-
Calculate the percentage of the intact Nonapeptide-1 peak area relative to the total peak area in the chromatogram. A decrease in the relative peak area of the main peptide and the appearance of new peaks are indicative of degradation.
Diagram 1: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of Nonapeptide-1 stock solutions.
In-Vitro Tyrosinase Activity Assay
This protocol can be used to determine the inhibitory activity of Nonapeptide-1 on the tyrosinase enzyme.
1. Reagents:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (pH 6.8)
-
Nonapeptide-1 stock solution
-
Kojic acid (positive control)
2. Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of Nonapeptide-1 (e.g., 1 µM to 1 mM) or Kojic acid.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of tyrosinase inhibition for each concentration of Nonapeptide-1 compared to the untreated control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Diagram 2: Signaling Pathway of Nonapeptide-1 in Melanocytes
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. journal.formosapublisher.org [journal.formosapublisher.org]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. Identification of methionine-containing tryptic peptides of unstable beta-tubulin separated by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Skin Whitening Peptides: Nonapeptide-1 and Its Contemporaries
In the landscape of dermatological research and cosmetic science, the quest for safe and effective skin whitening agents has led to the development of several innovative peptides. These short chains of amino acids offer a targeted approach to modulating melanogenesis, the complex process of melanin (B1238610) production. This guide provides a detailed comparison of Nonapeptide-1 against other prominent skin whitening peptides: Acetyl Glycyl Beta-Alanine, Tetrapeptide-30, and Oligopeptide-68. The information is tailored for researchers, scientists, and drug development professionals, presenting a synthesis of current experimental data and methodologies.
Introduction to Skin Whitening Peptides
Skin pigmentation is primarily determined by the amount and distribution of melanin, a pigment produced by melanocytes in the basal layer of the epidermis. The key enzyme in this process is tyrosinase, which catalyzes the initial steps of melanin synthesis. Dysregulation of melanogenesis can lead to hyperpigmentation disorders such as melasma, sunspots, and post-inflammatory hyperpigmentation. Skin whitening peptides are designed to interfere with various stages of melanogenesis, offering a more targeted and often safer alternative to traditional depigmenting agents like hydroquinone (B1673460).
Nonapeptide-1 , also known as Melanostatine™, is a biomimetic peptide that acts as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH). By competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes, it blocks the signaling cascade that leads to the activation of tyrosinase and subsequent melanin production.[1][2]
Acetyl Glycyl Beta-Alanine , commercially known as GenoWhite™, is a peptide that boasts a dual mechanism of action. It not only inhibits the activity of enzymes involved in melanin synthesis but also interferes with the transfer of melanosomes (melanin-containing organelles) to surrounding keratinocytes.[3]
Tetrapeptide-30 is another multi-functional peptide that contributes to skin lightening through several pathways. It reduces tyrosinase activity, inhibits the activation of melanocytes, and possesses anti-inflammatory properties that can mitigate pigmentation triggered by inflammation.[4][5]
Oligopeptide-68 is a complex peptide that works by inhibiting the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression.[6][7] By downregulating MITF, it effectively suppresses the production of tyrosinase and other key enzymes in the melanin synthesis pathway.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the quantitative data on the efficacy of Nonapeptide-1 and its counterparts from various studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from different sources. Experimental conditions, such as peptide concentrations and cell lines used, may vary.
Table 1: In Vitro Efficacy of Skin Whitening Peptides
| Peptide | Mechanism of Action | Efficacy Endpoint | Reported Efficacy | Source |
| Nonapeptide-1 | α-MSH antagonist, inhibits tyrosinase activation | Melanin Synthesis Inhibition | ~33% reduction | [8] |
| Tyrosinase Activity Inhibition | 25-35% inhibition at 100 µM | |||
| Downregulation of Melanogenesis Genes | Significant decrease in tyrosinase, TRP-1, TRP-2, and MITF expression | [9] | ||
| Acetyl Glycyl Beta-Alanine | Tyrosinase and TRP-1 inhibitor, melanosome transfer inhibitor | Tyrosinase Inhibition | Up to 40% reduction | |
| TRP-1 Inhibition | Up to 42.1% reduction | |||
| Melanosome Transfer Inhibition | Up to 45% reduction | |||
| Tetrapeptide-30 | Reduces tyrosinase, inhibits melanocyte activation, anti-inflammatory | Reduction of Tyrosinase | Reduces the amount of tyrosinase | [10] |
| Inhibition of Melanocyte Activation | Reduces levels of α-MSH and POMC | [11] | ||
| Anti-inflammatory Effect | Significantly decreases UVB-induced IL-6, IL-8, and TNF-α mRNA expression | [5] | ||
| Oligopeptide-68 | MITF inhibitor | Tyrosinase Activity Reduction | Reduces tyrosinase activity | [7][12] |
| Melanin Production Reduction | Lessens melanin production | [7][12] |
Table 2: Clinical and In Vivo Efficacy of Skin Whitening Peptides
| Peptide | Study Type | Key Findings | Source |
| Nonapeptide-1 | Clinical Trial (Melasma) | Consistent reduction in melasma area and severity index score | [8] |
| Acetyl Glycyl Beta-Alanine | In Vivo (Human Volunteers) | Significant spot-fading results after 56 days of using a 2% cream | [3] |
| Tetrapeptide-30 | In Vivo (Human Volunteers) | Notably reduces yellow skin tone starting at 4 weeks and fades age spots after 8 weeks | [10] |
| Oligopeptide-68 | Clinical Trial (Comparison with Hydroquinone) | Superior or faster pigment reduction compared to 2% and 4% hydroquinone creams | [1][13] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action for each peptide.
Mechanism of Action of Nonapeptide-1
Dual Mechanism of Acetyl Glycyl Beta-Alanine
Multi-target Mechanism of Tetrapeptide-30
Mechanism of Action of Oligopeptide-68
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to evaluate the efficacy of skin whitening peptides.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay is widely used to screen for potential tyrosinase inhibitors.
Objective: To determine the ability of a test peptide to inhibit the enzymatic activity of mushroom tyrosinase.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored product. The rate of dopachrome formation can be measured spectrophotometrically at 475 nm. A decrease in the rate of formation in the presence of the test peptide indicates inhibition.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Test peptide dissolved in a suitable solvent (e.g., water or DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a series of dilutions of the test peptide and the positive control in phosphate buffer.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing the different concentrations of the test peptide or control.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding a specific volume of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test peptide using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the test peptide.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for Tyrosinase Inhibition Assay
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay quantifies the amount of melanin produced by melanocytes in culture.
Objective: To measure the effect of a test peptide on melanin production in B16F10 mouse melanoma cells.
Principle: Melanin pigment is extracted from cultured cells and quantified by measuring its absorbance at a specific wavelength (typically around 405-475 nm).
Materials:
-
B16F10 mouse melanoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test peptide
-
α-MSH (to stimulate melanogenesis)
-
Phosphate-buffered saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test peptide in the presence or absence of a melanogenesis stimulator like α-MSH. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with PBS.
-
Lyse the cells and solubilize the melanin by adding 1N NaOH with 10% DMSO to each well.
-
Incubate the plate at an elevated temperature (e.g., 80°C) for 1-2 hours to ensure complete dissolution of melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content can be normalized to the cell number or total protein content to account for any effects of the peptide on cell proliferation.
Workflow for Melanin Content Assay
Conclusion
Nonapeptide-1 and other skin whitening peptides represent a significant advancement in the targeted treatment of hyperpigmentation. While Nonapeptide-1's mechanism as an α-MSH antagonist is well-defined, peptides like Acetyl Glycyl Beta-Alanine, Tetrapeptide-30, and Oligopeptide-68 offer multi-faceted approaches by targeting different steps in the melanogenesis pathway. The choice of peptide for a specific application will depend on the desired mechanism of action and the specific pigmentation concern being addressed. The in vitro and in vivo data presented in this guide provide a foundation for further research and development in this promising field. Future studies involving direct, standardized comparisons of these peptides will be invaluable for a more definitive assessment of their relative efficacies.
References
- 1. Combined use of two formulations containing diacetyl boldine, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. Acetyl Glycyl Beta-Alanine (Explained + Products) [incidecoder.com]
- 4. Tetrapeptide-30 (Explained + Products) [incidecoder.com]
- 5. How Does Tetrapeptide-30 Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 6. Oligopeptide-68 (Explained + Products) [incidecoder.com]
- 7. nbinno.com [nbinno.com]
- 8. biotechpeptides.com [biotechpeptides.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. lotioncrafter.com [lotioncrafter.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Oligopeptide-68 | Cosmetic Ingredients Guide [ci.guide]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Nonapeptide-1 and Kojic Acid in Melanin Reduction
For Immediate Release
A detailed comparison for researchers, scientists, and drug development professionals on the efficacy of Nonapeptide-1 and kojic acid in reducing melanin (B1238610) synthesis. This guide synthesizes available data on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
This guide provides an objective comparison of two prominent compounds used in the fields of dermatology and cosmetology for their melanin-reducing properties: Nonapeptide-1 and kojic acid. While both agents are utilized to address hyperpigmentation, they operate through distinct biological pathways. This document outlines their mechanisms of action, presents available quantitative data from various studies, and details the experimental protocols for key assays to facilitate a comprehensive understanding for research and development professionals.
Mechanisms of Action: A Tale of Two Pathways
Nonapeptide-1 and kojic acid employ fundamentally different strategies to inhibit melanin production. Nonapeptide-1 acts as a signaling inhibitor, preventing the initiation of the melanin synthesis cascade, while kojic acid directly targets the primary enzyme responsible for melanin production.
Nonapeptide-1: Upstream Signal Interruption
Nonapeptide-1 is a biomimetic peptide that functions as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[1] It competitively binds to the melanocortin 1 receptor (MC1R) on melanocytes, which prevents α-MSH from binding and initiating the downstream signaling cascade that leads to melanin production.[1][2] By blocking this initial signal, Nonapeptide-1 indirectly leads to the downregulation of key melanogenic enzymes, including tyrosinase, and transcription factors like the microphthalmia-associated transcription factor (MITF).[3]
Kojic Acid: Direct Enzyme Inhibition
Kojic acid, a natural metabolite produced by certain fungi, acts as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[4][5] Its mechanism of action involves chelating the copper ions (Cu²⁺) within the active site of the tyrosinase enzyme.[5] This chelation disrupts the enzyme's structure and function, preventing it from catalyzing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway.[4]
Quantitative Data on Efficacy
Direct comparative studies with quantitative data for Nonapeptide-1 and kojic acid are limited in publicly available literature. The following tables summarize the efficacy data for each compound from separate studies. It is crucial to note that these results are not directly comparable due to variations in experimental conditions.
Table 1: Efficacy of Nonapeptide-1 in Melanin Reduction
| Parameter | Result | Cell Line/Model | Source |
| Melanin Synthesis Reduction | ~33% | Not Specified | [6] |
| α-MSH Antagonism (IC₅₀) | 11 ± 7 nM | Not Specified | [2] |
Table 2: Efficacy of Kojic Acid in Melanin Reduction
| Parameter | Result (IC₅₀) | Enzyme/Cell Line | Source |
| Mushroom Tyrosinase Inhibition (Monophenolase) | 70 ± 7 µM | Mushroom Tyrosinase | |
| B16F10 Cellular Tyrosinase Inhibition | Dose-dependent inhibition | B16F10 Melanoma Cells | |
| Melanin Content Reduction in B16F10 Cells | Dose-dependent reduction | B16F10 Melanoma Cells |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate the efficacy of melanin-reducing compounds.
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay is widely used to screen for potential tyrosinase inhibitors due to the commercial availability of mushroom tyrosinase.
Principle: The enzymatic activity of tyrosinase is determined by measuring the rate of formation of dopachrome (B613829) from the oxidation of a substrate, typically L-DOPA or L-tyrosine. The absorbance of dopachrome is measured spectrophotometrically at approximately 475-490 nm. The inhibitory effect of a test compound is quantified by the reduction in dopachrome formation compared to a control without the inhibitor.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (Nonapeptide-1, kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of mushroom tyrosinase, L-DOPA/L-Tyrosine, and test compounds in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and various concentrations of the test compound or a positive control (like kojic acid).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the L-DOPA or L-Tyrosine solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 475-490 nm at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined from a dose-response curve.
Melanin Content Assay in B16F10 Melanoma Cells
This cellular assay provides a more biologically relevant model to assess the effect of compounds on melanin production within a cellular context.
Principle: The amount of melanin produced by cultured B16F10 melanoma cells is quantified after treatment with a test compound. Melanin is extracted from the cells and its absorbance is measured spectrophotometrically.
Materials:
-
B16F10 mouse melanoma cells
-
Cell culture medium (e.g., DMEM with FBS)
-
α-MSH (optional, to stimulate melanogenesis)
-
Test compounds (Nonapeptide-1, kojic acid)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., 1 N NaOH with 10% DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture: Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanin production.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them with the NaOH/DMSO solution.
-
Melanin Solubilization: Heat the cell lysates (e.g., at 60-80°C) to solubilize the melanin.
-
Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at a wavelength between 405-490 nm using a microplate reader.
-
Normalization: The melanin content can be normalized to the total protein content of the cells to account for any effects of the test compound on cell proliferation.
Conclusion
Nonapeptide-1 and kojic acid represent two distinct approaches to the reduction of melanin synthesis. Nonapeptide-1 offers a targeted, upstream regulatory mechanism by blocking the α-MSH signaling pathway, while kojic acid provides direct, potent inhibition of the key melanogenic enzyme, tyrosinase. The choice between these agents in a research or development context may depend on the desired point of intervention in the melanogenesis pathway and other factors such as stability and potential for cellular interaction.
The lack of direct comparative quantitative data underscores the need for future studies that evaluate these two compounds under identical experimental conditions. Such research would provide a more definitive understanding of their relative potencies and guide the development of next-generation therapies for hyperpigmentation.
References
- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. mdpi.com [mdpi.com]
- 4. jcadonline.com [jcadonline.com]
- 5. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Nonapeptide-1 for Skin Lightening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo skin lightening effects of Nonapeptide-1 against other well-established alternatives, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel dermatological solutions for hyperpigmentation.
Mechanism of Action: Nonapeptide-1
Nonapeptide-1 is a biomimetic peptide that acts as a competitive antagonist to the melanocortin 1 receptor (MC1R) on melanocytes.[1] By blocking the binding of its natural ligand, the alpha-melanocyte stimulating hormone (α-MSH), Nonapeptide-1 effectively interrupts the downstream signaling cascade that leads to melanin (B1238610) synthesis.[2][3] This targeted action prevents the activation of tyrosinase, a key enzyme in the melanogenesis pathway, thereby reducing the production of melanin without exhibiting cytotoxicity or interfering with the normal functioning of melanocytes.[1][4][5] In vitro studies have shown that Nonapeptide-1 can reduce melanin content in melanocytes by 27-43% and inhibit tyrosinase activity by 25-35% at a concentration of 100 micromolar.[5]
In Vivo Efficacy of Nonapeptide-1
Clinical evidence supports the skin-lightening effects of Nonapeptide-1. A prospective, double-blinded, parallel-group, randomized controlled pilot study conducted over eight months demonstrated its efficacy in treating melasma.[2][4] In this trial, a proprietary combination containing Nonapeptide-1 showed a consistent reduction in the Melasma Area and Severity Index (MASI) score, while the control group, using only sunscreen, saw an increase from baseline.[6][7] The case group also showed an improvement in the mean melanin index as measured by a mexameter, although it did not reach statistical significance when compared to the control group in this particular study.[6][7] Other research suggests that Nonapeptide-1 may lead to a noticeable skin lightening effect of at least 33%, with continued improvement over time.[2][4]
A separate double-blind clinical study highlighted that topical application of 4% Nonapeptide-1 resulted in a notable improvement in hyperpigmented lesions over 8 weeks, with high tolerability across all Fitzpatrick skin types.[3] An important finding from studies is the lack of rebound pigmentation upon discontinuation of Nonapeptide-1, a common issue with some other depigmenting agents.[3]
Comparative Analysis with Alternatives
To provide a comprehensive overview, the in vivo performance of Nonapeptide-1 is compared with two widely recognized skin-lightening agents: Hydroquinone (B1673460) and Kojic Acid.
Hydroquinone , long considered the gold standard for treating hyperpigmentation, acts by inhibiting tyrosinase.[8] It is available in concentrations ranging from 2% to 5%.[9] Clinical studies have demonstrated its effectiveness, with one review of 113 studies concluding that hydroquinone therapy is among the most effective topical treatments available.[10] In a 12-week study of a hydroquinone monotherapy, 85% of participants reported satisfaction with the results.[10] However, its use can be associated with side effects such as skin irritation, contact dermatitis, and in rare cases, ochronosis with long-term use.[10]
Kojic Acid , a natural metabolite derived from fungi, also inhibits tyrosinase activity, thereby preventing melanin formation.[11][12] It is often used as an alternative to hydroquinone.[11] A study comparing 0.75% Kojic Acid with 4% Hydroquinone found that while both significantly decreased the MASI score over 12 weeks, the effect of hydroquinone had an earlier onset.[9] Another study using a 3% kojic acid formulation on 12 patients with post-acne discoloration found that 75% experienced increased skin brightness and 83% saw reduced contrast in uneven skin tone.[13]
Quantitative Data Summary
The following table summarizes the quantitative data from various in vivo studies on Nonapeptide-1 and its alternatives.
| Active Agent | Concentration | Study Duration | Key Efficacy Metrics | Results |
| Nonapeptide-1 | Proprietary Combination | 8 months | MASI Score, Melanin Index | Consistent reduction in MASI score; improvement in mean melanin index (not statistically significant vs. control).[6][7] |
| Nonapeptide-1 | 4% | 8 weeks | Improvement in hyperpigmented lesions | Notable improvement observed.[3] |
| Hydroquinone | 4% | 12 weeks | MASI Score | Significant decrease from week 0 to 12, with a more significant change from week 0 to 4 compared to 0.75% Kojic Acid.[9] |
| Hydroquinone | 2% | 31 days | Melanin Index | Did not provide a statistically significant lightening effect when instrumentally measured in one study.[14] |
| Kojic Acid | 0.75% | 12 weeks | MASI Score | Significant decrease from week 0 to 12.[9] |
| Kojic Acid | 3% | Not Specified | Skin Brightness, Contrast | 75% of patients showed increased brightness; 83% showed reduced contrast.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo skin lightening studies.
Clinical Trial Protocol for a Topical Skin-Lightening Agent
-
Subject Recruitment:
-
Enroll a cohort of healthy volunteers aged 20-60 with specific hyperpigmentation conditions (e.g., melasma, solar lentigines).[15]
-
Subjects should represent a range of Fitzpatrick skin types.[3]
-
Exclusion criteria should include pregnancy, nursing, history of skin diseases, and use of medications that could interfere with the study results.[15]
-
Obtain informed written consent from all participants.[15]
-
-
Study Design:
-
Treatment Protocol:
-
Instruct subjects to apply the assigned product (active or placebo) to the designated skin area twice daily after cleansing.[1]
-
All participants should be advised to use a broad-spectrum sunscreen with a high SPF throughout the study period and avoid excessive sun exposure.[16]
-
The use of other skin-lightening products or topical corticosteroids should be prohibited.[16]
-
-
Efficacy Assessment:
-
Instrumental Measurement: Utilize a Mexameter® MX 18 or a Chromameter to measure the melanin index and erythema index at baseline and at regular intervals throughout the study.[17][18] These instruments provide objective, quantitative data on skin pigmentation.[17]
-
Clinical Evaluation: A dermatologist should assess the hyperpigmentation using standardized scales such as the Melasma Area and Severity Index (MASI).[19] The MASI score considers the area of involvement, darkness, and homogeneity of the melasma.[19]
-
Photographic Documentation: Capture standardized digital photographs of the treatment areas at each visit.
-
-
Safety and Tolerability:
-
Monitor and record any adverse events, such as erythema, peeling, burning, or itching.[20]
-
Visualizations
Signaling Pathway of Nonapeptide-1 in Melanogenesis
Caption: Nonapeptide-1 competitively blocks the MC1R, inhibiting melanin synthesis.
Experimental Workflow for In Vivo Skin Lightening Study
Caption: Workflow of a randomized controlled trial for a skin lightening agent.
References
- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 2. corepeptides.com [corepeptides.com]
- 3. theskinbeneath.com [theskinbeneath.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. A randomized controlled pilot study of a proprietary combination versus sunscreen in melasma maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kirschderm.com [kirschderm.com]
- 11. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on the Use of Kojic Acid—A Skin-Lightening Ingredient [mdpi.com]
- 13. editverse.com [editverse.com]
- 14. A randomized and placebo-controlled study to compare the skin-lightening efficacy and safety of lignin peroxidase cream vs. 2% hydroquinone cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The First Human Clinical Trial on the Skin Depigmentation Efficacy of Glycinamide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jcss.jp [jcss.jp]
- 17. How to measure melanin? | Melanin Meter | Mexameter® MX18 | Medelink.ca [medelink.ca]
- 18. Skin color measurements: comparison between three instruments: the Chromameter(R), the DermaSpectrometer(R) and the Mexameter(R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. regenesis.co.id [regenesis.co.id]
- 20. dovepress.com [dovepress.com]
A Comparative Analysis of Nonapeptide-1 and Hydroquinone for Hyperpigmentation Treatment
For Immediate Release
In the landscape of dermatological treatments for hyperpigmentation, both Nonapeptide-1 and hydroquinone (B1673460) are prominent agents, each with distinct mechanisms of action and safety profiles. This guide offers a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Nonapeptide-1, a biomimetic peptide, functions as a competitive antagonist of the alpha-melanocyte-stimulating hormone (α-MSH), effectively inhibiting the signaling cascade that leads to melanin (B1238610) production.[1][2][3] In contrast, hydroquinone, the long-standing benchmark for skin lightening, primarily acts by inhibiting the tyrosinase enzyme, a critical component in the melanin synthesis pathway.[4][5] While hydroquinone has demonstrated clinical efficacy, concerns regarding its safety, including cytotoxicity and the potential for ochronosis, have prompted investigation into alternatives like Nonapeptide-1, which is generally considered to have a more favorable safety profile.[3]
Quantitative Data Comparison
The following table summarizes the available quantitative data on the efficacy of Nonapeptide-1 and hydroquinone.
| Parameter | Nonapeptide-1 | Hydroquinone | Source |
| Primary Mechanism | α-MSH Antagonist | Tyrosinase Inhibitor | [1][2][4][5] |
| IC50 (α-MSH Antagonism) | 11 ± 7 nM | Not Applicable | [1] |
| IC50 (Human Tyrosinase) | Not specified in findings | ~4400 µmol/L | [4] |
| IC50 (Mushroom Tyrosinase) | Not specified in findings | 22.78 ± 0.16 µM | [6] |
| Tyrosinase Inhibition | 16.67% at 0.3% (v/v) | 65% at 100 µM (in normal human melanocytes) | [7][8] |
| Melanin Synthesis Reduction | ~33% | Not specified in findings | [9] |
| Clinical Outcome (Melasma) | Consistent reduction in MASI score (formulation) | Statistically significant lightening at 4% after 4-6 weeks | [10] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental procedure, the following diagrams are provided.
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay (General Protocol)
This protocol is a representative method for determining the tyrosinase inhibitory activity of test compounds.
1. Reagent Preparation:
-
Tyrosinase Solution: A stock solution of mushroom tyrosinase is prepared in a phosphate buffer (e.g., 0.1 M, pH 6.8).[11]
-
Substrate Solution: A solution of L-DOPA (e.g., 10 mM) is prepared in the same phosphate buffer.[11]
-
Test Compounds: Nonapeptide-1 and hydroquinone are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, from which serial dilutions are made.[6]
2. Assay Procedure:
-
In a 96-well microplate, the test compound dilution, tyrosinase solution, and phosphate buffer are added to each well.[6]
-
The plate is pre-incubated at room temperature for a defined period (e.g., 10 minutes).[11]
-
The enzymatic reaction is initiated by adding the L-DOPA solution to each well.[11]
-
The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20 minutes).[11]
3. Data Acquisition and Analysis:
-
The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 475 nm) using a microplate reader. The absorbance is proportional to the formation of dopachrome, an intermediate in melanin synthesis.[6][11]
-
The percentage of tyrosinase inhibition is calculated for each concentration of the test compound relative to a control without an inhibitor.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration.[11]
In Vitro Melanin Content Assay (General Protocol)
This assay quantifies the effect of test compounds on melanin production in cell culture, typically using B16 melanoma cells.
1. Cell Culture and Treatment:
-
B16 melanoma cells are seeded in a multi-well plate and incubated to allow for cell attachment.[12]
-
The cells are then treated with various concentrations of the test compounds (Nonapeptide-1 or hydroquinone) and incubated for a specified period (e.g., 48-72 hours).[12] In some protocols, melanogenesis is stimulated using α-MSH.[13]
2. Melanin Extraction:
-
After incubation, the cells are harvested and washed with phosphate-buffered saline (PBS).[12]
-
The cell pellet is then lysed using an extraction buffer (e.g., 1 N NaOH with 10% DMSO) and heated (e.g., at 80°C) to solubilize the melanin.[12]
3. Quantification:
-
The absorbance of the solubilized melanin is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.[12]
-
The melanin content is often normalized to the total protein content of the cell lysate to account for differences in cell number.
Clinical Trial Protocol for Melasma (Summarized)
The following is a summary of the protocol from a prospective, double-blinded, parallel-group, randomized controlled pilot study evaluating a formulation containing Nonapeptide-1 for the maintenance of melasma treatment.[1][10]
-
Study Design: The study consisted of three phases over eight months.
-
Phase 1 (8 weeks): All participants received a triple combination therapy for melasma.[1][10]
-
Phase 2 (Maintenance): Participants were randomized into two groups. The case group received a formulation containing Nonapeptide-1, while the control group received a placebo (sunscreen).[1][10]
-
Phase 3 (Follow-up): A follow-up period to assess the sustenance of results and any relapses.[1][10]
-
-
Assessments: Efficacy was evaluated using the Melasma Area and Severity Index (MASI) score and by measuring the mean melanin index with a mexameter.[1][10]
-
Outcome: The formulation containing Nonapeptide-1 was found to be more effective than sunscreen alone in maintaining the remission of melasma, with a consistent reduction in the MASI score in the case group.[1][10]
Concluding Remarks
Nonapeptide-1 presents a targeted approach to managing hyperpigmentation by interfering with the initial signaling for melanin production, offering a promising alternative to hydroquinone with a potentially superior safety profile. While hydroquinone remains a potent tyrosinase inhibitor, its use is associated with certain risks. Further head-to-head clinical trials with robust sample sizes are warranted to definitively establish the comparative efficacy of Nonapeptide-1 and hydroquinone in various hyperpigmentary disorders.
References
- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. delvebeauty.com [delvebeauty.com]
- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. researchgate.net [researchgate.net]
The Synergistic Power of Nonapeptide-1 in Depigmentation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nonapeptide-1, a biomimetic peptide that competitively inhibits the α-melanocyte-stimulating hormone (α-MSH) receptor, is a cornerstone in the development of advanced depigmenting treatments. Its targeted mechanism of action, which interrupts the initial signaling cascade of melanogenesis, makes it an ideal candidate for combination therapies. This guide provides a comparative analysis of the synergistic effects of Nonapeptide-1 with other prominent depigmenting agents, supported by available experimental data.
Mechanism of Action: A Multi-faceted Approach to Pigmentation Control
Nonapeptide-1's primary role is to act as an antagonist at the melanocortin 1 receptor (MC1R) on melanocytes. By blocking the binding of α-MSH, it prevents the downstream activation of adenylate cyclase, thereby reducing cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, downregulates the expression of microphthalmia-associated transcription factor (MITF), a key regulator of the genes responsible for melanin (B1238610) synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1] The result is a decrease in melanin production without inducing cytotoxicity.
The rationale for combining Nonapeptide-1 with other depigmenting agents lies in targeting multiple stages of the complex pigmentation process. While Nonapeptide-1 addresses the initial signaling, other agents can inhibit tyrosinase activity directly, prevent melanosome transfer to keratinocytes, or provide antioxidant and anti-inflammatory benefits. This multi-pronged approach can lead to a more potent and comprehensive depigmenting effect.
Synergistic Combinations with Nonapeptide-1: A Data-Driven Comparison
While direct, peer-reviewed quantitative studies on the synergistic effects of Nonapeptide-1 with many common depigmenting agents are limited, existing research on multi-ingredient formulations provides valuable insights.
Nonapeptide-1 with a Tri-Active Brightening Complex (Niacinamide and Rumex spp. Extract)
An in-vivo study evaluated the efficacy of a night cream containing a tri-active brightening complex, which included a biomimetic peptide (Nonapeptide-1), niacin (a form of niacinamide), and Rumex spp. extract.[2][3] This combination targets pigmentation through multiple pathways: Nonapeptide-1 inhibits the α-MSH signal, niacinamide is known to inhibit the transfer of melanosomes to keratinocytes, and Rumex spp. extract is a tyrosinase inhibitor.
Table 1: In-Vivo Efficacy of a Tri-Active Brightening Complex [2][3]
| Parameter | 3 Weeks of Application | 6 Weeks of Application |
| Melanin Reduction | 16% | 25% |
| Erythema Reduction | Not Statistically Significant | 4% |
| Percentage of Patients Showing Improvement in Melanin Levels | 93% | 96% |
Nonapeptide-1 with Prinsepia utilis Royle Polysaccharides (PURP)
A clinical study investigating the co-application of Nonapeptide-1 (referred to as EQ9 in the study) and Prinsepia utilis Royle Polysaccharides (PURP) demonstrated a synergistic effect on improving skin radiance, a parameter closely linked to even pigmentation.[4][5][6] While not a traditional depigmenting agent, PURP exhibits repairing and anti-inflammatory properties that can complement the action of Nonapeptide-1.
Table 2: Clinical Evaluation of Skin Radiance with Nonapeptide-1 and PURP Combination [4][5][6]
| Parameter | Day 7 Improvement from Baseline | Day 14 Improvement from Baseline |
| Skin Glossiness (VISIA 7) | 28.89% | 35.56% |
| Skin Glossiness (Glossymeter) | Statistically Significant Increase | 22.32% |
| Skin Translucency (K value) | Statistically Significant Increase | 13.06% |
Theoretical Synergies with Other Depigmenting Agents
-
Tranexamic Acid: This agent inhibits plasmin, which in turn reduces the production of prostaglandins (B1171923) and arachidonic acid, known stimulators of melanogenesis. Combining it with Nonapeptide-1 would target both the α-MSH signaling pathway and the inflammation-induced pigmentation pathway. Some product formulations and in-vitro cell viability studies have explored this combination.[7][8][9][10]
-
Vitamin C: A potent antioxidant, Vitamin C can neutralize reactive oxygen species (ROS) that stimulate melanogenesis. It also has a direct inhibitory effect on tyrosinase. Its combination with Nonapeptide-1 would offer a dual benefit of preventing the initial pigmentation signal and mitigating oxidative stress-induced pigmentation.
-
Alpha-Arbutin and Kojic Acid: Both are well-known competitive inhibitors of tyrosinase. Using them in conjunction with Nonapeptide-1, which acts upstream, would create a comprehensive blockade of the melanin synthesis pathway.
Experimental Protocols
In Vitro Melanin Content Assay in B16F10 Melanoma Cells
This assay is crucial for quantifying the depigmenting efficacy of test compounds on melanin production in a cell-based model.
-
Cell Culture: B16F10 mouse melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and, after adherence, treated with various concentrations of Nonapeptide-1, the other depigmenting agent, and their combination for a specified period (typically 48-72 hours). A positive control (e.g., kojic acid) and a negative control (vehicle) are included.
-
Cell Lysis and Melanin Solubilization: After treatment, the cells are washed with PBS and lysed. The melanin pellets are then dissolved in a solution of NaOH (e.g., 1N NaOH) with DMSO at an elevated temperature (e.g., 60-80°C).
-
Quantification: The absorbance of the solubilized melanin is measured using a spectrophotometer at a wavelength of approximately 405-492 nm. The melanin content is often normalized to the total protein content of the cells to account for any effects on cell proliferation.
Mushroom Tyrosinase Activity Assay
This cell-free assay is a rapid and common method to screen for direct inhibitors of the tyrosinase enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate (B84403) buffer (pH ~6.5-6.8), mushroom tyrosinase enzyme solution, and the test compounds (Nonapeptide-1, other agents, and their combinations) at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, L-tyrosine or L-DOPA.
-
Measurement of Dopachrome Formation: The formation of dopachrome, an intermediate in melanin synthesis, is measured by monitoring the increase in absorbance at approximately 475-490 nm over time using a microplate reader.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compounds to that of the control (without any inhibitor).
Signaling Pathways and Experimental Workflows
Conclusion
Nonapeptide-1 stands out as a highly specific inhibitor of the initial stages of melanogenesis. The available data, although not exhaustive, strongly suggests that its efficacy is significantly enhanced when combined with other depigmenting agents that target different points in the pigmentation pathway. The combination of Nonapeptide-1 with a tri-active complex containing niacinamide and Rumex spp. extract has shown significant reductions in melanin in vivo. Furthermore, its synergy with agents that improve overall skin health, such as Prinsepia utilis Royle Polysaccharides, highlights its versatility. For drug development professionals, these findings underscore the potential of formulating multi-modal topical treatments for hyperpigmentation, with Nonapeptide-1 serving as a foundational component for a targeted and effective approach. Further quantitative studies are warranted to fully elucidate the synergistic potential of Nonapeptide-1 with a broader range of depigmenting agents.
References
- 1. delvebeauty.com [delvebeauty.com]
- 2. davidpublisher.com [davidpublisher.com]
- 3. davidpublisher.com [davidpublisher.com]
- 4. Synergistic Enhancement of Compromised Skin Radiance: A Clinical Investigation of Prinsepia utilis Royle Polysaccharides and Nonapeptide Co‐Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Enhancement of Compromised Skin Radiance: A Clinical Investigation of Prinsepia utilis Royle Polysaccharides and Nonapeptide Co-Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Evidence of Cell-Targeted Topical Therapy for Treating Skin Dyspigmentation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. med.upenn.edu [med.upenn.edu]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.8. Mushroom Tyrosinase Assay [bio-protocol.org]
- 15. web.stanford.edu [web.stanford.edu]
- 16. ijcmas.com [ijcmas.com]
- 17. sphinxsai.com [sphinxsai.com]
A Researcher's Guide to Replicating Nonapeptide-1 Studies for Skin Depigmentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published research on Nonapeptide-1, a synthetic peptide known for its skin-lightening properties. It is designed to assist researchers in replicating key experiments by providing detailed methodologies, comparative data, and a clear understanding of the underlying signaling pathways.
Mechanism of Action: Inhibiting the Melanin (B1238610) Synthesis Pathway
Nonapeptide-1 functions as a competitive antagonist of the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[1][2][3] By blocking the binding of α-MSH to its receptor, Nonapeptide-1 initiates a cascade of intracellular events that leads to a reduction in melanin synthesis.[1][2][3] This targeted action makes it a molecule of significant interest for cosmetic and therapeutic applications aimed at reducing hyperpigmentation.[4]
The binding of α-MSH to MC1R typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF).[5] MITF is a master regulator of melanogenesis, controlling the expression of key enzymes involved in melanin production, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[4][5]
Nonapeptide-1 disrupts this pathway at its inception. By competitively inhibiting α-MSH binding, it prevents the downstream increase in cAMP and subsequent activation of MITF.[1][6] This leads to the downregulation of melanogenic enzyme expression, ultimately resulting in decreased melanin production.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 3. theskinbeneath.com [theskinbeneath.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. Regulation of pigment cell-specific gene expression by MITF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heraldonline.co.zw [heraldonline.co.zw]
Nonapeptide-1 for Hyperpigmentation: A Comparative Analysis of Clinical and In-Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nonapeptide-1 with other established treatments for hyperpigmentation, supported by available clinical and in-vitro experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of Nonapeptide-1 as a therapeutic agent for pigmentary disorders.
Executive Summary
Nonapeptide-1 is a biomimetic peptide that acts as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH), thereby inhibiting the signaling pathway that leads to melanin (B1238610) production. Clinical and in-vitro studies suggest its efficacy in reducing hyperpigmentation with a favorable safety profile. This guide presents a detailed analysis of the available data for Nonapeptide-1 and compares it with commonly used depigmenting agents, including hydroquinone, kojic acid, arbutin (B1665170), and niacinamide.
Mechanism of Action: The α-MSH Antagonist Pathway
Nonapeptide-1 competitively binds to the melanocortin 1 receptor (MC1R) on melanocytes, preventing the binding of the natural ligand, α-MSH.[1][2] This blockage disrupts the downstream signaling cascade that would otherwise lead to the activation of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2] By inhibiting this initial step, Nonapeptide-1 effectively reduces the synthesis of melanin.[1][2]
Caption: Nonapeptide-1 competitively inhibits the MC1R, blocking the α-MSH signaling pathway for melanin synthesis.
Clinical Trial Data Comparison
The following table summarizes the quantitative data from clinical trials of Nonapeptide-1 and its alternatives for the treatment of hyperpigmentation, primarily melasma.
| Treatment Agent | Concentration | Study Duration | Key Efficacy Metric | Result | Adverse Events |
| Nonapeptide-1 | Proprietary Combination | 8 months | Melasma Area and Severity Index (MASI) Score | Consistent reduction in the case group, while the control group showed an increase.[3] | Not specified in detail. |
| Hydroquinone | 4% | 12 weeks | MASI Score | Significant decrease from baseline (p ≤ 0.001).[2] | Erythema, pruritus, and burning sensation.[4] |
| Kojic Acid | 0.75% (+2.5% Vitamin C) | 12 weeks | MASI Score | Significant decrease from baseline (p ≤ 0.001).[2] | Not significant.[2] |
| Arbutin | 1% | 6 months | Melanin Index | Reduced to 71% of baseline (p = 0.05).[5] | Not specified in detail. |
| Niacinamide | 4% | 8 weeks | MASI Score | 62% average decrease from baseline (p < 0.001).[6] | Mild erythema, pruritus, and burning in 18% of patients.[6] |
In-Vitro Experimental Data
In-vitro studies provide valuable insights into the direct effects of these agents on melanogenesis at a cellular level.
| Treatment Agent | Cell Line | Key Assay | Result |
| Nonapeptide-1 | Melanocyte cultures | Melanin Content | Significantly reduced.[1] |
| Hydroquinone | Not specified | Tyrosinase Inhibition | Potent inhibitor. |
| Kojic Acid | Not specified | Tyrosinase Inhibition | Inhibits tyrosinase activity.[7] |
| Arbutin | Human melanoma cells | Melanin Content & Tyrosinase Activity | Decreased melanin content and tyrosinase activity at concentrations below 1.0 mM.[8] |
| Niacinamide | Keratinocyte/melanocyte co-culture | Melanosome Transfer | 35-68% inhibition of melanosome transfer. |
Experimental Protocols
In-Vitro Melanin Content Assay (General Protocol)
This protocol provides a general framework for measuring melanin content in cultured melanocytes, such as B16F10 melanoma cells, which are commonly used in pigmentation studies.[9]
Caption: A typical workflow for determining melanin content in vitro.
-
Cell Culture: B16F10 murine melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[9]
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., Nonapeptide-1) for a specified duration (e.g., 72 hours).[9]
-
Cell Lysis: After treatment, the cells are washed and lysed using a solution such as 1N NaOH to release the melanin.[10]
-
Spectrophotometry: The absorbance of the lysate is measured at approximately 405 nm using a spectrophotometer.[11]
-
Quantification: The melanin content is quantified by comparing the absorbance to a standard curve generated using synthetic melanin.[10]
In-Vitro Tyrosinase Activity Assay (General Protocol)
This protocol outlines a common method for assessing the inhibitory effect of a compound on mushroom tyrosinase activity, a widely used model enzyme.
References
- 1. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 3. A randomized controlled pilot study of a proprietary combination versus sunscreen in melasma maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A Double-Blind, Randomized Clinical Trial of Niacinamide 4% versus Hydroquinone 4% in the Treatment of Melasma | Semantic Scholar [semanticscholar.org]
- 5. Efficiency of ellagic acid and arbutin in melasma: a randomized, prospective, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nonapeptide-1 and Its Analogs in Melanogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of α-MSH Antagonistic Peptides for Skin Depigmentation
Nonapeptide-1, a synthetic peptide also known as Melanostatine-5, has garnered significant attention in the fields of dermatology and cosmetic science for its ability to reduce skin pigmentation. By acting as a competitive antagonist of the melanocortin 1 receptor (MC1R), Nonapeptide-1 effectively blocks the signaling cascade that leads to melanin (B1238610) synthesis. This guide provides a head-to-head comparison of Nonapeptide-1 and its analogs, presenting key performance data from in vitro studies, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
Mechanism of Action: Competitive Antagonism of the MC1 Receptor
Melanin production, or melanogenesis, is primarily stimulated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the MC1R on the surface of melanocytes.[1][2] This interaction triggers a downstream signaling cascade, leading to the synthesis of melanin. Nonapeptide-1 and its analogs function by competitively binding to the MC1R, thereby preventing α-MSH from activating the receptor and initiating melanogenesis.[1][2] This targeted approach allows for the modulation of pigmentation without interfering with the general viability and function of melanocytes.[3]
Caption: A typical workflow for the in vitro evaluation of Nonapeptide-1 and its analogs.
Melanin Content Assay in B16F10 Melanoma Cells
This protocol is adapted from established methods for quantifying melanin in cultured cells. [4]
-
Cell Seeding: Plate B16F10 murine melanoma cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test peptide (e.g., Nonapeptide-1 or its analogs) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Kojic Acid).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS), detach them using trypsin, and centrifuge to obtain a cell pellet.
-
Melanin Solubilization: Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Quantification: Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Normalization: Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a BCA or Bradford protein assay.
-
Data Analysis: Express the results as a percentage of the melanin content in the vehicle-treated control cells.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cell by monitoring the oxidation of L-DOPA. [5][6]
-
Cell Culture and Treatment: Culture and treat B16F10 cells with the test peptides as described in the melanin content assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100.
-
Lysate Preparation: Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Enzymatic Reaction: In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA.
-
Kinetic Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome.
-
Data Analysis: Calculate the rate of reaction and express the tyrosinase activity as a percentage of the activity in the control cells.
Conclusion
References
In Vivo Validation of Nonapeptide-1's Efficacy on Sun-Induced Pigmentation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nonapeptide-1's in vivo performance in mitigating sun-induced hyperpigmentation against established alternatives: hydroquinone (B1673460), kojic acid, and retinoids. The information presented is supported by experimental data from clinical and preclinical studies, with a focus on quantitative outcomes and detailed methodologies to aid in research and development.
Introduction
Sun-induced hyperpigmentation, a common dermatological concern, results from the overproduction of melanin (B1238610) by melanocytes upon exposure to ultraviolet (UV) radiation. The quest for effective and safe depigmenting agents is a significant focus in dermatology and cosmetic science. Nonapeptide-1, a biomimetic peptide, has emerged as a promising candidate that targets the initial stages of melanogenesis. This guide evaluates its in vivo efficacy in comparison to cornerstone and alternative therapies.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for these compounds varies, targeting different stages of the melanogenesis pathway.
Nonapeptide-1: This synthetic peptide acts as a competitive antagonist to the melanocortin 1 receptor (MC1R) on melanocytes.[1] By blocking the binding of alpha-melanocyte-stimulating hormone (α-MSH), a key initiator of melanin production triggered by UV exposure, Nonapeptide-1 effectively prevents the downstream signaling cascade that leads to melanin synthesis.[1][2][3] This targeted approach aims to reduce melanin production at its source without interfering with the viability of melanocytes.
Hydroquinone: Considered a gold-standard treatment, hydroquinone inhibits tyrosinase, a crucial enzyme in the melanin synthesis pathway.[4] This inhibition is reversible and effectively slows down the production of melanin.[4]
Kojic Acid: Derived from fungi, kojic acid also acts as a tyrosinase inhibitor. It chelates the copper ion in the active site of the tyrosinase enzyme, thereby preventing its function and halting melanin production.
Retinoids: This class of vitamin A derivatives, including tretinoin (B1684217), works by increasing the turnover rate of epidermal cells. This accelerated desquamation helps to disperse melanin granules in the epidermis and shed pigmented keratinocytes more quickly. Additionally, retinoids can interfere with the transcription of tyrosinase.
Signaling Pathway of Melanogenesis
The following diagram illustrates the key steps in the melanogenesis signaling pathway and highlights the points of intervention for Nonapeptide-1 and other depigmenting agents.
Figure 1: Simplified Melanogenesis Signaling Pathway and Intervention Points.
Quantitative In Vivo Data
The following tables summarize quantitative data from in vivo studies on Nonapeptide-1 and its alternatives. Direct comparison is challenging due to variations in study design, subject populations, and measurement techniques.
Table 1: In Vivo Efficacy of Nonapeptide-1
| Study Type | Concentration | Duration | Key Findings | Reference |
| Clinical Trial | 4% | 8 weeks | Notable improvement in hyperpigmented lesions. | [1] |
| Clinical Trial | Not Specified | 8 months | Consistent reduction in Melasma Area and Severity Index (MASI) score and mean melanin index compared to an increase in the control group. | [2][5] |
| In Vitro | 100 µM | Not Specified | 27-43% reduction in melanin content in melanocytes. |
Table 2: In Vivo Efficacy of Hydroquinone
| Study Type | Concentration | Duration | Key Findings | Reference |
| Clinical Trial | 4% | 12 weeks | Significant decrease in MASI score from baseline (p ≤ 0.001). Showed a more rapid and statistically better effect compared to 0.75% Kojic Acid. | [6] |
| Clinical Trial | 4% | 12 weeks | Statistically significant improvements in overall disease severity, lesion area, pigmentation intensity, and MASI score compared to another formulation. | [7][8] |
Table 3: In Vivo Efficacy of Kojic Acid
| Study Type | Concentration | Duration | Key Findings | Reference |
| Clinical Trial | 3% | Not Specified | Increased skin brightness by 75%, reduced skin contrast by ~83%, and increased skin homogeneity by ~67% in patients with post-acne hyperpigmentation. | [9] |
| Clinical Trial | 0.75% (with 2.5% Vitamin C) | 12 weeks | Significant decrease in MASI score from baseline (p ≤ 0.001). | [6] |
| Clinical Trial | 1% | 4 weeks | 43% reduction in melanin synthesis. | [10] |
Table 4: In Vivo Efficacy of Retinoids (Tretinoin)
| Study Type | Concentration | Duration | Key Findings | Reference |
| Clinical Trial | 0.1% | 40 weeks | 90% of patients had lighter hyperpigmented lesions compared to 33% in the vehicle group. A 41% decrease in epidermal pigmentation was observed. | [11] |
| Clinical Trial | 0.1% | 40 weeks | 40% lightening of post-inflammatory hyperpigmented lesions towards normal skin color, compared to 18% in the vehicle group. | [12] |
| Clinical Trial | 0.05% | 24 weeks | 71.9% of subjects showed improvement in melanosis. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the assessment of topical treatments for hyperpigmentation.
General Clinical Trial Workflow for Hyperpigmentation
Figure 2: General Experimental Workflow for a Clinical Trial on Hyperpigmentation.
Representative Protocol: Nonapeptide-1 Clinical Trial
A prospective, double-blind, parallel-group, randomized controlled pilot study was conducted over eight months in three phases.[2][5]
-
Phase 1: Both the case and control groups received a triple combination therapy for an initial period.
-
Phase 2: The case group received a formulation containing Nonapeptide-1, while the control group received a placebo. This phase lasted for 16 weeks.
-
Phase 3: A follow-up phase where no therapy was administered.
-
Assessments: Efficacy was evaluated using the Melasma Area and Severity Index (MASI) score and mean melanin index at specified intervals.
Representative Protocol: Hydroquinone and Kojic Acid Comparative Study
A study involving 60 patients with facial melasma was conducted.[6]
-
Groups: Patients were alternately allocated to Group A (4% Hydroquinone cream) or Group B (0.75% Kojic Acid with 2.5% Vitamin C cream).
-
Application: Patients applied the cream topically once daily at night.
-
Follow-up: Follow-up visits were conducted at 4, 8, and 12 weeks.
-
Assessment: Clinical response was evaluated using the MASI score at each visit.
Representative Protocol: Tretinoin Clinical Trial
A 40-week, randomized, double-blind, vehicle-controlled study was conducted with 54 subjects.[12]
-
Application: Subjects applied 0.1% tretinoin cream or a vehicle cream daily to the face, arms, or both.
-
Assessments: Post-inflammatory hyperpigmented lesions and normal skin were assessed at baseline and after 40 weeks using clinical and colorimetric evaluations, as well as analysis of biopsy specimens.
Discussion and Conclusion
The in vivo data indicates that Nonapeptide-1 is an effective agent for reducing sun-induced hyperpigmentation, with a mechanism that targets the initial signaling steps of melanogenesis. Its primary advantage lies in its targeted approach, which may offer a better safety profile compared to agents that have broader cellular effects.
Hydroquinone remains a potent and rapidly acting depigmenting agent, often demonstrating superior efficacy in a shorter timeframe in comparative studies.[6] However, concerns about potential side effects necessitate careful monitoring.
Kojic acid presents a viable alternative to hydroquinone, with studies demonstrating significant improvements in skin brightness and reduction in melanin.[9][10] Its efficacy may be enhanced when used in combination with other agents.
Retinoids, particularly tretinoin, are well-established for treating photoaging, including hyperpigmentation.[11][12] Their mechanism of promoting cell turnover provides a different yet effective approach to managing pigmentation irregularities.
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. corepeptides.com [corepeptides.com]
- 6. A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficacy study of 3 commercially available hydroquinone 4% treatments for melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 9. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dermatouch.com [dermatouch.com]
- 11. Topical tretinoin (retinoic acid) treatment of hyperpigmented lesions associated with photoaging in Chinese and Japanese patients: a vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical tretinoin (retinoic acid) therapy for hyperpigmented lesions caused by inflammation of the skin in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical tretinoin for treating photoaging: A systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Nonapeptide-1 and Other Tyrosinase Inhibitors for Dermatological Applications
A detailed examination of in vitro safety data reveals a favorable profile for Nonapeptide-1, a biomimetic peptide gaining prominence in cosmetic and dermatological formulations for hyperpigmentation. When compared to traditional tyrosinase inhibitors such as hydroquinone (B1673460), kojic acid, and arbutin (B1665170), Nonapeptide-1 exhibits a potentially wider safety margin, although a complete quantitative comparison is challenged by the limited availability of standardized public data for the peptide.
This guide provides a comprehensive comparison of the safety profiles of these four tyrosinase inhibitors, focusing on key toxicological endpoints: cytotoxicity, skin irritation, and skin sensitization. The information is intended for researchers, scientists, and drug development professionals to aid in the informed selection of active ingredients for skin lightening and depigmenting products.
Executive Summary of Safety Profiles
Nonapeptide-1 operates through a distinct mechanism of action, acting as a competitive antagonist of the melanocortin 1 receptor (MC1R). This upstream regulation of the melanin (B1238610) synthesis pathway contrasts with the direct enzymatic inhibition of tyrosinase by hydroquinone, kojic acid, and arbutin. This difference in mechanism may contribute to its favorable safety profile, as it does not appear to exhibit the cytotoxicity associated with some other agents.
While hydroquinone remains a potent tyrosinase inhibitor, its use is often associated with concerns of cytotoxicity and skin irritation. Kojic acid and arbutin are generally considered milder alternatives, though they are not without potential for adverse effects. The available data, though not always directly comparable, suggests that Nonapeptide-1 has a low potential for cytotoxicity, skin irritation, and sensitization.
Comparative Analysis of In Vitro Safety Data
The following table summarizes the available quantitative data from various in vitro safety assessments. It is important to note that the data has been compiled from different studies, which may have used varying cell lines and experimental conditions. A direct, head-to-head comparative study with standardized protocols would provide a more definitive assessment.
| Safety Endpoint | Nonapeptide-1 | Hydroquinone | Kojic Acid | Arbutin (α- and β-) |
| Cytotoxicity | No significant cytotoxicity reported in available studies. | LC50: 33 μM (A549 human lung carcinoma cells, 24h) | No significant effect on viability of human dermal fibroblasts (HDF) and melanoma cells up to 50 µg/mL.[1] IC50 of derivatives range from 11.26-68.58 μM on various cell lines.[2] | α-arbutin: No toxic effect on HaCaT cells up to 400 μM.[3] β-arbutin: IC50 values of 0.9 mM and 0.7 mM for monophenolase and diphenolase activities of tyrosinase, respectively.[4] |
| Skin Irritation | Generally reported as non-irritating and well-tolerated, even on sensitive skin. No quantitative data from reconstructed human epidermis (RhE) models publicly available. | Can cause skin irritation, redness, and a mild burning sensation.[5] | May cause redness, itching, or a burning sensation, especially at higher concentrations.[6] | Generally considered gentle, but can cause mild irritation and redness in some individuals. |
| Skin Sensitization | The Environmental Working Group (EWG) reports no obvious risks for allergies and immunotoxicity. No quantitative data from DPRA or KeratinoSens™ assays publicly available. | Can cause contact dermatitis. | Considered to have sensitizing potential. | Weak skin sensitizer (B1316253) in animal studies. |
Signaling Pathways in Melanogenesis and Tyrosinase Inhibition
The production of melanin is a complex process regulated by various signaling pathways. The primary pathway involves the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes. This binding activates a cascade that ultimately leads to the increased expression and activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
As depicted in the diagram, Nonapeptide-1 acts at the initial step of this pathway by preventing the binding of α-MSH to its receptor. In contrast, hydroquinone, kojic acid, and arbutin act further downstream by directly inhibiting the activity of the tyrosinase enzyme.
Detailed Experimental Protocols
To ensure the reproducibility and validity of safety assessments, standardized experimental protocols are crucial. Below are detailed methodologies for the key in vitro assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., human keratinocytes - HaCaT, or human dermal fibroblasts - HDF) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of the test substance (e.g., Nonapeptide-1, hydroquinone) and a vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then determined.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method uses a three-dimensional reconstructed human epidermis model to assess the skin irritation potential of a chemical.[7][8][9][10]
Protocol:
-
Tissue Preparation: Reconstructed human epidermis tissues are placed in a multi-well plate containing culture medium.
-
Test Substance Application: The test substance is applied topically to the surface of the epidermis. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also applied to separate tissues.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by washing. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).[9]
-
Viability Assessment: Following the post-incubation period, tissue viability is determined using the MTT assay as described above.
-
Data Analysis: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[7][8][10]
In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)
The DPRA is an in chemico method that assesses the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine (B10760008).[11][12][13][14][15][16][17][18]
Protocol:
-
Peptide and Test Substance Preparation: Prepare solutions of synthetic peptides containing either cysteine or lysine and the test substance in a suitable solvent.
-
Incubation: Incubate the test substance with each peptide solution for 24 hours at 25°C.
-
Analysis: Following incubation, quantify the remaining unreacted peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.[11][15][16]
-
Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine. The mean depletion is used to classify the substance into one of four reactivity classes (minimal, low, moderate, high), which correlates with its skin sensitization potential.[16]
In Vitro Skin Sensitization: KeratinoSens™ Assay (OECD TG 442D)
The KeratinoSens™ assay is a cell-based reporter gene assay that measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes, which is a key event in the skin sensitization adverse outcome pathway.
Protocol:
-
Cell Culture: Culture KeratinoSens™ cells (a modified HaCaT cell line) in a 96-well plate.
-
Treatment: Expose the cells to a range of concentrations of the test substance for 48 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the activity of the induced luciferase enzyme using a luminometer.
-
Cytotoxicity Assessment: In a parallel plate, assess the cytotoxicity of the test substance at the same concentrations using a viability assay (e.g., MTT).
-
Data Analysis: A compound is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (e.g., 1.5-fold induction, EC1.5) at a concentration that is not cytotoxic.
Conclusion
Based on the currently available data, Nonapeptide-1 presents a promising safety profile for use as a tyrosinase inhibitor in cosmetic and dermatological products. Its mechanism of action, which targets the upstream regulation of melanogenesis, appears to avoid the direct cellular toxicity that can be associated with some direct tyrosinase inhibitors. While qualitative reports consistently highlight its low potential for irritation and sensitization, the lack of publicly available quantitative data from standardized in vitro safety assays makes a direct, robust comparison with hydroquinone, kojic acid, and arbutin challenging.
For a comprehensive risk assessment, it is recommended that standardized in vitro safety studies, following OECD guidelines, be conducted on Nonapeptide-1. This would allow for a more definitive and quantitative comparison with other tyrosinase inhibitors and further solidify its position as a safe and effective ingredient for managing hyperpigmentation. Researchers and formulators are encouraged to consider the overall weight of evidence, including both the mechanistic information and the available safety data, when selecting a tyrosinase inhibitor for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Arbutin ameliorates UVA-induced photoaging through regulation of the SIRT3/PGC-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. Final report of the safety assessment of Kojic acid as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. x-cellr8.com [x-cellr8.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. aseestant.ceon.rs [aseestant.ceon.rs]
- 14. Direct Peptide Reactivity Assay (DPRA) test for skin sensitization - SB PEPTIDE [sb-peptide.com]
- 15. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 16. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. iivs.org [iivs.org]
- 18. Using the DPRA assay to generate GLP study data - Gentronix [gentronix.co.uk]
Safety Operating Guide
Safe Disposal of Nonapeptide-1 Acetate Salt: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Nonapeptide-1 acetate (B1210297) salt, ensuring compliance with standard laboratory safety protocols.
Safety and Hazard Information
Data regarding the hazards of Nonapeptide-1 acetate salt can vary between suppliers. It is crucial to consult the specific Safety Data Sheet (SDS) provided with your product. Below is a summary of hazard classifications found in various sources. Due to conflicting information, a cautious approach is recommended, treating the substance as potentially hazardous.
| Hazard Category | Classification 1[1] | Classification 2[2] | Recommended Approach |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Not Classified | Assume harmful |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) | Not Classified | Assume harmful |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | Not Classified | Assume harmful |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Not Classified | Assume irritant |
| Eye Damage/Irritation | Category 2B (Causes eye irritation) | Not Classified | Assume irritant |
Regardless of the classification, standard laboratory personal protective equipment (PPE) should always be worn when handling this compound. This includes nitrile gloves, safety glasses with side shields, and a lab coat.[3][4][5][6] For procedures that may generate dust or aerosols, such as weighing larger quantities, respiratory protection (e.g., an N95 mask) is advisable.[6]
Experimental Protocol: Disposal of this compound
This protocol outlines the detailed methodology for the proper disposal of this compound in solid (lyophilized powder) and liquid (solution) forms.
Objective: To safely dispose of this compound and associated contaminated materials in accordance with general laboratory chemical waste guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous chemical waste containers (for solid and liquid waste)[7][8]
-
Hazardous waste labels/tags[7]
-
Secondary containment for liquid waste containers[8]
-
Tools for handling (e.g., spatula, forceps)
-
Cleaning and decontamination supplies (e.g., 70% isopropanol)
Part 1: Disposal of Solid this compound Waste
This includes expired or unused lyophilized powder and contaminated items such as weighing papers, pipette tips, and empty vials.
Procedure:
-
Segregation: Identify all solid waste contaminated with this compound.
-
Containment:
-
Place contaminated disposables (e.g., gloves, weighing papers, kimwipes) into a designated, clearly labeled hazardous solid waste container.[6][8]
-
For the original vial containing the peptide, ensure it is empty. If it is to be disposed of, it should be placed in the solid hazardous waste container.[8] Some institutions may require triple-rinsing of empty containers before disposal in regular trash; however, the rinsate must be collected as hazardous liquid waste.[9] Given the nature of peptides, direct disposal of the vial as hazardous waste is a safer approach.
-
-
Labeling: Ensure the solid waste container is labeled with a hazardous waste tag that includes:
-
Storage: Store the sealed waste container in a designated satellite accumulation area until collection by your institution's Environmental Health and Safety (EHS) department.
Part 2: Disposal of Liquid this compound Waste
This includes unused solutions of this compound and any solvents used for rinsing contaminated glassware.
Procedure:
-
Prohibition of Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[3][10][11]
-
Containment:
-
Collect all liquid waste containing this compound in a designated, leak-proof hazardous liquid waste container with a screw-on cap.[8][12]
-
The container must be compatible with the solvent used to dissolve the peptide.
-
Place the liquid waste container in a secondary containment bin to prevent spills.[8]
-
-
Labeling: As with solid waste, the liquid waste container must be accurately labeled with a hazardous waste tag detailing all chemical constituents and their approximate concentrations.[7] For mixtures, list each chemical.[7]
-
Storage: Keep the waste container sealed when not in use and store it in your laboratory's designated satellite accumulation area for EHS pickup.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. venogen.com [venogen.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. cosmicpeptides.com [cosmicpeptides.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. acs.org [acs.org]
- 11. avenalab.com [avenalab.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Research: A Comprehensive Guide to Handling Nonapeptide-1 Acetate Salt
For researchers, scientists, and drug development professionals, the integrity of research and personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Nonapeptide-1 acetate (B1210297) salt, offering procedural, step-by-step guidance to ensure a secure laboratory environment.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling Nonapeptide-1 acetate salt, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. While some safety data sheets (SDS) may indicate no special measures are required, others classify the substance as harmful if swallowed, inhaled, or in contact with skin[1]. Therefore, a cautious approach is recommended.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Should adhere to ANSI Z87.1 standards[2]. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder[2][3]. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact. Double gloving is advisable for added protection, especially when handling concentrated solutions[2][3]. |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from potential splashes[2][3]. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized powder to avoid inhalation of fine particles[2][3]. A risk assessment should be conducted to determine the appropriate type of respirator[3]. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present[2]. |
II. Operational Plan: From Receipt to Application
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Step 1: Receiving and Storage
-
Upon receipt, inspect the package for any damage.
-
For long-term storage, keep the lyophilized peptide in its original sealed vial at -20°C or -80°C to ensure maximum stability[4][5]. Short-term storage (under 2 weeks) at 4°C is also an option[4].
-
Store the container in a dry place, protected from light[4][5].
Step 2: Preparation for Use (Reconstitution)
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This crucial step prevents condensation and moisture absorption, which can degrade the peptide[2][3].
-
Solvent Selection: this compound is soluble in water[][7]. For hydrophobic peptides, organic solvents like DMSO may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer[3].
-
Reconstitution Technique:
-
Work in a clean, controlled environment.
-
Slowly add the selected solvent to the vial containing the lyophilized powder.
-
Gently swirl or sonicate to dissolve the peptide completely. Avoid vigorous shaking, which can cause foaming and denaturation[4].
-
-
Aliquoting: For solutions, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide[4][8]. Store solution aliquots at -20°C or -80°C[8].
III. Emergency Procedures: Exposure and Spills
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[9][10]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][9]. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[9]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately[9]. |
Spill Management:
-
Small Spills: Wipe up with absorbent material (e.g., cloth, fleece). Clean the surface thoroughly to remove any residual contamination[9].
-
Large Spills:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection[9][10].
-
Stop the flow of material if it can be done without risk.
-
Contain the spill using absorbent materials like vermiculite, dry sand, or earth, and place it into containers for disposal[9].
-
Ventilate the area.
-
IV. Disposal Plan
All materials that have come into contact with this compound should be treated as chemical waste.
-
Contaminated Materials: Collect all used materials, such as pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container[3].
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should also be collected as chemical waste[3].
-
Disposal Method: Dispose of the waste in accordance with all applicable local, state, and federal regulations[9]. One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[10]. Never return spilled material to the original container for re-use[9]. Empty containers may retain product residue and should be handled as hazardous waste[9].
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. venogen.com [venogen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. methodpeptides.com [methodpeptides.com]
- 5. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. avenalab.com [avenalab.com]
- 10. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
